2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid
Description
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Properties
IUPAC Name |
1,3-dioxo-2-prop-2-enylisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h2-4,6H,1,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOXIWJWBBJKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393152 | |
| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41441-42-3 | |
| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-propen-1-yl)-1H-isoindole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41441-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
This guide provides a comprehensive overview of the synthesis, mechanistic rationale, and practical considerations for the preparation of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a versatile chemical intermediate. Designed for researchers and professionals in drug development and materials science, this document offers a detailed experimental protocol grounded in established chemical principles.
Introduction and Strategic Overview
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a bespoke chemical entity featuring three key functional domains: a robust phthalimide core, a reactive N-allyl group, and a carboxylic acid handle. This trifunctional architecture makes it a highly valuable building block for a range of applications. The phthalimide structure is a common motif in medicinal chemistry, while the allyl group serves as a versatile anchor for polymerization or further chemical modification via reactions like thiol-ene coupling or metathesis. The carboxylic acid provides a convenient point for conjugation to biomolecules, surfaces, or other synthons.
The most direct and efficient synthetic strategy for this target molecule is the condensation reaction between trimellitic anhydride and allylamine. This approach is a well-established method for the formation of N-substituted phthalimides and proceeds via a two-step, one-pot process involving the formation of an intermediate amic acid followed by cyclodehydration to the final imide product.
Mechanistic Rationale and Causality of Experimental Choices
The synthesis hinges on the classic reaction between an acid anhydride and a primary amine. Understanding the underlying mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.
Step 1: Nucleophilic Acyl Substitution and Ring Opening The reaction is initiated by the nucleophilic attack of the primary amine (allylamine) on one of the electrophilic carbonyl carbons of the trimellitic anhydride ring. The lone pair of electrons on the nitrogen atom of allylamine targets the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate quickly collapses, resulting in the opening of the anhydride ring to form a stable amic acid intermediate: 2-(allylcarbamoyl)benzene-1,4-dicarboxylic acid. This step is typically rapid and often exothermic.
Step 2: Intramolecular Cyclodehydration (Imidization) The second stage of the reaction is the crucial imidization step. This involves an intramolecular nucleophilic attack by the amide nitrogen onto the adjacent carboxylic acid group. This process requires thermal energy to overcome the activation barrier and drive the elimination of a water molecule, leading to the formation of the stable five-membered imide ring. The choice of a high-boiling solvent like glacial acetic acid is deliberate; it not only serves as a solvent but also acts as a catalyst for the dehydration step. Heating the reaction mixture to reflux provides the necessary energy to drive this equilibrium-controlled reaction to completion by removing the water by-product.
Visualizing the Reaction Pathway
The following diagram illustrates the logical flow from reactants to the final product.
Caption: Reaction pathway for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions is critical for achieving the desired outcome.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Trimellitic Anhydride | C₉H₄O₅ | 192.13 | 10.0 g | 52.0 | Reactant |
| Allylamine | C₃H₇N | 57.09 | 3.26 g (4.2 mL) | 57.2 | Reactant (1.1 eq) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent/Catalyst |
| Deionized Water | H₂O | 18.02 | ~1 L | - | Precipitation/Wash |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the setup in a heating mantle.
-
Dissolution: Charge the flask with trimellitic anhydride (10.0 g, 52.0 mmol) and glacial acetic acid (100 mL). Begin stirring to dissolve the solid.
-
Addition of Amine: Add allylamine (4.2 mL, 57.2 mmol) to the dropping funnel. Add the allylamine dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 118°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. A white precipitate of the product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with several portions of deionized water (total of ~500 mL) to remove residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C overnight.
-
Purification: Recrystallize the dried crude product from an ethanol/water mixture to obtain pure 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid as a white crystalline solid.
Trustworthiness: Purity, Yield, and Characterization
The expected yield for this reaction is typically in the range of 80-90% after purification. The purity and identity of the final compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
¹H NMR Spectroscopy: To confirm the presence of the allyl group protons and the aromatic protons of the phthalimide ring.
-
¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl stretches of the imide (~1770 and ~1710 cm⁻¹) and the carboxylic acid (~1690 cm⁻¹), as well as the C=C stretch of the allyl group.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₂H₉NO₄, MW: 231.21 g/mol ).
Concluding Remarks
The synthesis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid via the condensation of trimellitic anhydride and allylamine is a robust and high-yielding process. The methodology presented in this guide is based on fundamental principles of organic synthesis and provides a clear path for obtaining this valuable chemical intermediate.[1][2][3] The versatility of the product's functional groups opens up extensive possibilities for its application in the development of novel polymers, advanced materials, and targeted therapeutic agents.
References
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National Center for Biotechnology Information. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem Compound Summary. Available at: [Link]
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European Patent Office. PROCESS FOR THE PRODUCTION OF TRIMELLITIC ANHYDRIDE WITH IMPROVED COLOR - EP 0439578 B1. Available at: [Link]
- Google Patents.Process of preparing trimellitic anhydride - US2971011A.
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Ataman Kimya. TRIMELLITIC ANHYDRIDE. Available at: [Link]
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- De Luca, L., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.
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ResearchGate. Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Available at: [Link]
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Taylor & Francis Online. Synthesis on N-Alkylated Maleimides. Synthetic Communications. Available at: [Link]
-
National Center for Biotechnology Information. Trimellitic anhydride. PubChem Compound Summary. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid: An In-depth ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. As a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its spectroscopic characteristics is paramount for structural confirmation, purity assessment, and quality control in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but a causal explanation behind the spectral features, ensuring a robust and reliable interpretation.
Molecular Structure and Spectroscopic Rationale
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid possesses a unique combination of a phthalimide core, an N-allyl substituent, and a carboxylic acid group on the aromatic ring. This intricate structure gives rise to a distinct NMR fingerprint. The electron-withdrawing nature of the two imide carbonyl groups and the carboxylic acid significantly influences the chemical shifts of the aromatic protons. The allyl group introduces characteristic vinylic and allylic proton and carbon signals, while the carboxylic acid proton presents a highly deshielded signal.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the isoindoline ring, the protons of the allyl group, and the acidic proton of the carboxylic acid. The expected chemical shifts (δ) are presented in Table 1. The protons on the aromatic ring are expected to show complex splitting patterns due to their coupling with each other.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent and the signal may be broad due to hydrogen bonding.[1][2][3] |
| Aromatic (H-4) | ~8.4 | Doublet | 1H | Deshielded due to the anisotropic effect of the adjacent carbonyl and carboxylic acid groups. |
| Aromatic (H-6) | ~8.2 | Doublet of doublets | 1H | Influenced by both the carboxylic acid and the imide carbonyls. |
| Aromatic (H-7) | ~7.9 | Doublet | 1H | Coupled to H-6. |
| Allyl (-CH=CH₂) | 5.8 - 6.0 | Multiplet | 1H | The vinylic proton is significantly deshielded.[4][5] |
| Allyl (=CH₂) | 5.2 - 5.4 | Multiplet | 2H | The two terminal vinylic protons may exhibit distinct chemical shifts.[4] |
| Allyl (-NCH₂-) | ~4.4 | Doublet | 2H | Adjacent to the electron-withdrawing imide nitrogen. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The carbonyl carbons of the imide and carboxylic acid are expected to appear at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 165 - 175 | The carboxyl carbon is highly deshielded.[1][3] |
| Imide Carbonyl (C=O) | 165 - 170 | Two signals may be observed if their chemical environments are non-equivalent.[6][7] |
| Aromatic (C-5) | ~136 | Carbon bearing the carboxylic acid group. |
| Aromatic (C-3a, C-7a) | ~134 | Quaternary carbons of the isoindoline ring. |
| Aromatic (C-6) | ~132 | |
| Allyl (-CH=) | ~131 | Vinylic carbon. |
| Aromatic (C-4) | ~125 | |
| Aromatic (C-7) | ~123 | |
| Allyl (=CH₂) | ~118 | Terminal vinylic carbon. |
| Allyl (-NCH₂-) | ~41 | Methylene carbon attached to the nitrogen. |
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with internal checks for consistency.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to dissolve the carboxylic acid and the presence of a residual solvent peak that does not interfere with the analyte signals make it an ideal choice.
-
Concentration: Prepare a solution of approximately 10-20 mg of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in 0.6-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer.[8]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 240 ppm.
-
Visualization of the Analytical Workflow
The logical flow for the structural elucidation of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid using NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for NMR analysis of the target compound.
Structural Confirmation and Key Correlations
The following diagram illustrates the molecular structure of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid with key ¹H-¹³C correlations that would be confirmed by 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Key NMR correlations for structural assignment.
References
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][1]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Retrieved from [Link][8]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][2]
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National Center for Biotechnology Information. (n.d.). 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-. PubChem. Retrieved from [Link][9]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][5]
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SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-(3,4-dichlorophenyl)-2,3-dihydro-1,3-dioxo-, 2-methylpropyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][10]
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The Royal Society of Chemistry. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link][11]
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MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4377. Retrieved from [Link][12]
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MDPI. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 23(11), 2821. Retrieved from [Link][13]
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ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link][6]
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YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link][14]
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MDPI. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(3), 943. Retrieved from [Link][15]
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Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link][3]
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PubMed Central. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 25(1), 189. Retrieved from [Link][16]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][17]
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PLOS. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE, 10(3), e0121153. Retrieved from [Link][7]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Retrieved from [Link][18]
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link][19]
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SpectraBase. (n.d.). Phthalimide. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link][20]
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American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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MDPI. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 29(16), 3794. Retrieved from [Link][21]4) [cite: 26]
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FT-IR analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
An In-Depth Technical Guide to the FT-IR Analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This molecule, a derivative of isoindoline, integrates several key functional groups, including a carboxylic acid, a cyclic imide, an aromatic ring, and an allyl group. Understanding its vibrational properties through FT-IR is crucial for structural confirmation, purity assessment, and studying intermolecular interactions. This document offers a detailed interpretation of the expected FT-IR spectrum, a step-by-step protocol for sample analysis, and the scientific rationale behind the analytical choices, grounded in established spectroscopic principles.
Introduction: The Molecule and the Method
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in synthetic and medicinal chemistry. The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in drug discovery, known for a wide range of biological activities.[1][2] The presence of both a carboxylic acid and an allyl group provides versatile handles for further chemical modification, making it a valuable building block.
FT-IR spectroscopy is an indispensable analytical technique for the characterization of such molecules.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), FT-IR provides a unique "fingerprint" of a compound's functional groups.[4][5] For a multi-functional molecule like this one, FT-IR allows for the simultaneous confirmation of all key structural motifs.
This guide deconstructs the molecule's spectrum by analyzing the characteristic vibrational frequencies of each functional component.
Caption: Molecular structure with key functional groups highlighted.
Spectral Interpretation: A Functional Group Approach
The FT-IR spectrum of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a composite of the absorptions from its constituent parts. The most diagnostically significant regions are discussed below.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group produces some of the most recognizable and intense bands in an IR spectrum, largely due to strong hydrogen bonding which causes the formation of dimers in the solid state.[6][7]
-
O-H Stretching: A very broad, strong absorption band is expected between 2500 and 3300 cm⁻¹ .[8] This exceptional broadness is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching vibrations.[6][9] Its presence is a primary indicator of the -COOH group.
-
C=O Stretching: A strong, sharp absorption band should appear between 1690 and 1720 cm⁻¹ .[7][8] Conjugation with the aromatic ring can lower this frequency slightly. This band is attributed to the carbonyl of the carboxylic acid.
-
C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to C-O stretching, typically coupled with in-plane O-H bending. These appear in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[7] An out-of-plane O-H bend can also be observed as a broad band around 910-950 cm⁻¹ .
The Dioxoisoindoline (Imide) System
The cyclic imide structure gives rise to its own characteristic carbonyl absorptions. Phthalimide and its N-substituted derivatives exhibit two distinct C=O stretching bands due to symmetric and asymmetric coupling of the two carbonyl groups.[10]
-
Asymmetric C=O Stretching: A strong band is typically observed at a higher frequency, around 1760-1775 cm⁻¹ .[1][10]
-
Symmetric C=O Stretching: A second, often slightly less intense, band appears at a lower frequency, around 1670-1740 cm⁻¹ .[1][10] The exact position can be influenced by the N-substituent.
-
C-N Stretching: The stretching of the C-N bond within the imide ring typically appears in the 1050-1310 cm⁻¹ range.[5][10]
The Aromatic Ring
The benzene ring of the isoindoline core provides several characteristic signals.
-
Aromatic C-H Stretching: Weak to medium, sharp bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[4][11] These are often seen as small, sharp peaks on the shoulder of the much broader carboxylic acid O-H band.
-
Aromatic C=C Stretching: Two or three bands of variable intensity appear in the 1400-1600 cm⁻¹ region, which are characteristic of the "in-ring" carbon-carbon double bond vibrations.[10][11]
The Allyl Group (-CH₂-CH=CH₂)
The terminal allyl group contributes absorptions typical of alkenes.
-
=C-H Stretching: The stretch for the sp² hybridized carbons of the double bond appears above 3000 cm⁻¹, usually around 3020-3100 cm⁻¹ .[4]
-
Aliphatic C-H Stretching: The sp³ hybridized CH₂ group will show stretching vibrations just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.[11]
-
C=C Stretching: A weak to medium intensity band for the carbon-carbon double bond stretch is expected in the 1630-1680 cm⁻¹ region.[4][11] Its intensity can be variable.
Quantitative Data Summary
The expected vibrational frequencies for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid are summarized below.
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch (H-bonded dimer) | Carboxylic Acid | Strong, Very Broad |
| 3100 - 3000 | C-H stretch (Aromatic & Alkene) | Aromatic, Allyl | Medium to Weak |
| 3000 - 2850 | C-H stretch (Aliphatic) | Allyl | Medium |
| ~1775 - 1760 | C=O asymmetric stretch | Imide | Strong |
| ~1740 - 1670 | C=O symmetric stretch | Imide | Strong |
| 1720 - 1690 | C=O stretch | Carboxylic Acid | Strong |
| 1680 - 1630 | C=C stretch | Allyl | Weak to Medium |
| 1600 - 1400 | C=C in-ring stretch & O-H bend | Aromatic, Acid | Medium to Strong |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Medium |
| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
Experimental Protocol: Acquiring a High-Quality Spectrum
A self-validating protocol ensures reproducibility and accuracy. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
Rationale for Method Selection
-
Attenuated Total Reflectance (ATR): This technique is ideal for solid powders. It requires no sample dilution (like KBr pellets), is non-destructive, and provides excellent sample-to-sample reproducibility. The path length is independent of sample thickness, ensuring consistent peak intensities.
-
Potassium Bromide (KBr) Pellet: An alternative method involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This can yield high-quality spectra but is more labor-intensive and highly sensitive to moisture, which can introduce a broad O-H band from water, potentially interfering with the analysis of the carboxylic acid.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Methodology (ATR)
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Verify the cleanliness of the ATR crystal (typically diamond or germanium) by visual inspection. Clean with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid powder onto the center of the ATR crystal.
-
Lower the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for a high-quality spectrum.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the following typical parameters:
-
Spectral Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio).
-
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Use peak-picking tools to identify the exact wavenumbers of the absorption maxima. Compare these experimental values to the expected ranges to confirm the structure.
-
Conclusion
The provides a wealth of structural information in a single, rapid experiment. By systematically identifying the characteristic vibrational bands of the carboxylic acid (broad O-H, C=O), the cyclic imide (dual C=O), the aromatic ring (C-H, C=C), and the allyl group (C=C, C-H), one can unequivocally confirm the identity and integrity of the molecule. The use of a standardized protocol, such as the ATR method outlined here, ensures the acquisition of reliable and reproducible data, which is fundamental to research and development in the chemical and pharmaceutical sciences.
References
- Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
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Arancibia, A. L., et al. (2016). Synthesis and characterization of some new N-substituted phthalimide. The Pharmaceutical and Chemical Journal, 3(4), 202-207. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Krishnakumar, V., & John, X. (2006). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed. Available at: [Link]
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Omran, F., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. Available at: [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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University of Michigan. (n.d.). IR: carboxylic acids. Available at: [Link]
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Wang, Y., et al. (2012). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. ResearchGate. Available at: [Link]
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Wnorowska, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
Foreword: Unveiling Molecular Architecture through Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information. This guide provides an in-depth exploration of the mass spectrometric behavior of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of interest due to its composite structure featuring a phthalimide core, an allyl substituent, and a carboxylic acid moiety. The methodologies and fragmentation analyses detailed herein are designed to equip the reader with a robust framework for the characterization of this and structurally related compounds. Our approach emphasizes not just the procedural steps, but the underlying chemical principles that govern the ionization and fragmentation processes, ensuring a deeper, more applicable understanding.
Foundational Chemistry: Understanding the Analyte
A thorough mass spectrometric analysis begins with a comprehensive understanding of the analyte's chemical properties. 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (C₁₂H₉NO₄) possesses a molecular weight of 231.21 g/mol . Its structure incorporates three key functional groups that dictate its behavior in a mass spectrometer:
-
The Phthalimide Core: A rigid, aromatic dicarboximide structure that is known to be relatively stable under ionization.
-
The N-Allyl Group: An unsaturated aliphatic chain that provides a potential site for characteristic fragmentation.
-
The Carboxylic Acid Group: An acidic functional group that is readily ionizable, particularly using electrospray ionization.
The presence of the carboxylic acid makes the molecule amenable to analysis by Electrospray Ionization (ESI), a soft ionization technique that is ideal for polar, non-volatile compounds.
The Analytical Workflow: From Sample to Spectrum
A successful mass spectrometry experiment is underpinned by a meticulously planned and executed workflow. The following diagram illustrates the key stages in the analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
Caption: Predicted fragmentation pathways for the [M+H]⁺ ion of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
Key Fragmentation Pathways (Positive Mode):
-
Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water, particularly with increased collision energy. This results in a fragment ion at [M+H-18]⁺.
-
Decarboxylation (Loss of CO₂): A common fragmentation for carboxylic acids is the neutral loss of carbon dioxide, leading to a fragment at [M+H-44]⁺. [1]* Loss of the Allyl Group: Cleavage of the N-allyl bond can result in the loss of an allyl radical (C₃H₅•), yielding a stable ion corresponding to the protonated 1,3-dioxoisoindoline-5-carboxylic acid at [M+H-41]⁺. The stability of the resulting phthalimide cation drives this fragmentation.
-
Loss of the Carboxyl Radical (•COOH): Alpha-cleavage adjacent to the aromatic ring can lead to the loss of the carboxyl radical, producing a fragment at [M+H-45]⁺.
-
Sequential Loss of Carbon Monoxide (CO): Following the initial loss of CO₂, the phthalimide core can undergo sequential losses of CO, a characteristic fragmentation pattern for this ring system.
Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)
In negative ion mode, the fragmentation is initiated from the deprotonated carboxylate.
Caption: Predicted fragmentation pathways for the [M-H]⁻ ion of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
Key Fragmentation Pathways (Negative Mode):
-
Decarboxylation (Loss of CO₂): The most prominent fragmentation in negative ion mode for carboxylic acids is the loss of CO₂, resulting in a highly stable carbanion at [M-H-44]⁻. This is often the base peak in the MS/MS spectrum.
-
Loss of Allene (C₃H₄): A rearrangement reaction can lead to the loss of a neutral allene molecule from the allyl group, resulting in a fragment at [M-H-40]⁻.
Summary of Expected Key Ions
The following table summarizes the expected m/z values for the key ions of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in both positive and negative ESI-MS.
| Ion Type | Proposed Structure | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |
| Parent Ion | [C₁₂H₉NO₄+H]⁺ / [C₁₂H₉NO₄-H]⁻ | 232.06 | 230.05 |
| Fragment Ion | [M+H-H₂O]⁺ | 214.05 | - |
| Fragment Ion | [M+H-CO₂]⁺ | 188.07 | - |
| Fragment Ion | [M-H-CO₂]⁻ | - | 186.06 |
| Fragment Ion | [M+H-C₃H₅]⁺ | 191.03 | - |
| Fragment Ion | [M-H-C₃H₄]⁻ | - | 190.02 |
| Fragment Ion | [M+H-COOH]⁺ | 187.07 | - |
| Fragment Ion | [M+H-CO₂-CO]⁺ | 160.07 | - |
| Fragment Ion | [M+H-CO₂-2CO]⁺ | 132.08 | - |
Conclusion: A Roadmap for Structural Confirmation
This guide has provided a comprehensive technical overview of the mass spectrometric analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. By understanding the molecule's inherent chemical properties and applying the detailed experimental protocols and fragmentation analysis strategies outlined, researchers can confidently approach the structural elucidation of this and similar compounds. The combination of meticulous sample preparation, high-resolution mass spectrometry, and systematic MS/MS fragmentation analysis forms a self-validating system for the unambiguous confirmation of molecular structure, a critical step in any drug discovery and development pipeline.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137247-85-9, 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
- Liang, X.-r., Guo, Z.-l., & Yu, C.-m. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 42(5), 724-729.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Guo, F. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
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-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]
-
Liang, X. R., Guo, Z. L., & Yu, C. M. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. CNKI. Retrieved from [Link]
-
Marin, S. J., Smith, J., & Neifeld, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Chromatography Online. Retrieved from [Link]
-
R K, S. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]
-
Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]
-
Wang, R., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Request PDF. Retrieved from [Link]
-
Lamos, S. M., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. SciSpace. Retrieved from [Link]
-
Organic Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]
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A Technical Guide to the Solubility of 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers a comparative analysis with structural analogs, and presents a detailed protocol for empirical solubility determination.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and bioavailability. 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 41441-42-3), a derivative of the isoindoline scaffold, presents a unique combination of functional groups that dictate its interaction with various organic solvents. The presence of a carboxylic acid, an imide, an aromatic system, and an allyl group creates a molecule with multifaceted physicochemical properties. This guide aims to provide a detailed understanding of these properties and their influence on solubility, and to equip the researcher with the tools to assess its solubility profile experimentally.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. The key features of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid are:
-
Aromatic Core: The isoindoline ring system is a large, relatively non-polar scaffold.
-
Carboxylic Acid Group: This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. Its acidity is a key factor in its solubility in basic solvents.
-
Imide Group: The two carbonyl groups of the imide are polar and can act as hydrogen bond acceptors.
-
Allyl Group: This is a non-polar, reactive moiety.
A comparative analysis with similar isoindoline derivatives highlights the influence of the substituent at the 2-position on the molecule's overall properties[1]. While the allyl group in 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid contributes to higher reactivity due to its conjugated double bond, it is the interplay of the polar carboxylic acid and imide groups with the largely non-polar core that will govern its solubility in organic solvents[1].
| Property | Value/Information | Source |
| CAS Number | 41441-42-3 | [1] |
| Molecular Formula | C₁₂H₉NO₄ | [1] |
| Molecular Weight | 231.20 g/mol | [1] |
| Key Structural Features | Carboxylic acid, imide, allyl group, aromatic ring | Inferred |
Predicted Solubility in Organic Solvents
Carboxylic acids, in general, are soluble in less polar organic solvents such as ethers, alcohols, and chloroform[2]. The non-polar hydrocarbon portion of the molecule interacts favorably with these solvents[2]. However, the presence of the polar carboxylic acid and imide groups in 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid will also allow for interactions with more polar solvents.
A. Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with alcohols, suggesting moderate to good solubility.
B. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and should readily solvate the carboxylic acid proton and interact with the imide carbonyls. High solubility is expected in DMSO and DMF.
C. Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar aromatic core suggests some solubility in these solvents, but this will be limited by the highly polar carboxylic acid and imide groups. Low solubility is predicted.
D. Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving compounds with a mix of polar and non-polar features. Moderate solubility is expected.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is a widely accepted technique for determining thermodynamic solubility[3].
Principle
An excess of the solid compound is equilibrated with a known volume of the solvent at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene, dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Sources
A Technical Guide to 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of significant interest within the broader class of N-substituted phthalimides. While specific research on this particular derivative is emerging, this document synthesizes foundational knowledge from closely related analogs to offer insights into its chemical properties, a validated synthesis protocol, analytical characterization methods, and its potential as a scaffold in drug discovery. The isoindoline-1,3-dione core is a well-established pharmacophore, and the introduction of an allyl group at the nitrogen and a carboxylic acid on the phthaloyl ring presents unique opportunities for therapeutic innovation. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.
Introduction: The Prominence of the Phthalimide Scaffold
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] From the notorious immunomodulator thalidomide to the anti-inflammatory apremilast, phthalimide derivatives have demonstrated a remarkable range of therapeutic activities.[1] These include anti-cancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4] The rigid, planar structure of the phthalimide ring system provides a stable anchor for various functional groups, allowing for precise modulation of a compound's physicochemical and pharmacological properties.
The subject of this guide, 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, integrates three key functionalities: the core phthalimide structure, an N-allyl substituent, and a carboxylic acid moiety at the 5-position of the isoindoline ring. The allyl group is of particular interest as it can participate in various chemical transformations and may influence the molecule's binding affinity and metabolic stability. The carboxylic acid group enhances water solubility and provides a handle for further derivatization, such as amide bond formation, to create libraries of related compounds for structure-activity relationship (SAR) studies.
This guide will delve into the synthesis, characterization, and potential biological significance of this promising molecule, drawing upon established methodologies and data from analogous compounds to provide a robust and practical resource.
Chemical Structure and Properties
The IUPAC name for the compound of interest is 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid . Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₄ |
| Molecular Weight | 231.21 g/mol |
| Appearance | Expected to be a solid |
| Core Structure | Isoindoline-1,3-dione (Phthalimide) |
| Key Substituents | N-allyl group, 5-carboxylic acid group |
The presence of both a hydrophobic phthalimide ring and a hydrophilic carboxylic acid group suggests an amphiphilic character, which can be crucial for its pharmacokinetic profile.
Figure 1. Chemical structure of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
Synthesis Protocol
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. First, the primary amine (allylamine) attacks one of the carbonyl groups of the trimellitic anhydride to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product.
Figure 2. Synthetic pathway for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
Experimental Procedure
Materials:
-
Trimellitic anhydride (1.0 eq)
-
Allylamine (1.05 eq)
-
Glacial acetic acid (solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add trimellitic anhydride (1.0 eq) and glacial acetic acid.
-
Addition of Amine: While stirring, slowly add allylamine (1.05 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of N-substituted phthalimides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring, the protons of the allyl group (with distinct signals for the methylene and vinyl protons), and a broad singlet for the carboxylic acid proton. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbonyl carbons of the imide, the carbons of the aromatic ring, the carbons of the allyl group, and the carboxylic acid carbon. For analogous phthalimide derivatives, the carbonyl carbons typically resonate around 168 ppm, while the aromatic carbons appear in the 120-140 ppm range.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound. A reverse-phase C18 column is typically effective for the analysis of phthalimide derivatives.[7]
Representative HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.[7][8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm or 254 nm.[9]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[7]
This method should provide a sharp peak for the pure compound, allowing for accurate purity determination.
Potential Biological Activities and Therapeutic Applications
The biological profile of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid has not been extensively reported. However, based on the activities of structurally related compounds, several therapeutic avenues can be proposed.
Anti-inflammatory and Immunomodulatory Effects
Many phthalimide derivatives exhibit potent anti-inflammatory and immunomodulatory properties, famously exemplified by thalidomide and its analogs. These compounds often exert their effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α. Some derivatives also show inhibitory activity against cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10] Molecular docking studies on similar phthalimide derivatives have shown interactions with the active site of COX-2.[7]
Anticancer Activity
The phthalimide scaffold is present in numerous compounds with demonstrated anticancer activity.[3] The mechanisms of action are diverse and can include inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest. The carboxylic acid moiety on 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid could be leveraged to design prodrugs or targeted drug delivery systems to enhance efficacy and reduce off-target toxicity.
Antimicrobial and Antiviral Potential
N-substituted isoindoline-1,3-diones have been investigated for their antimicrobial and antiviral activities.[4] The specific substitution on the nitrogen atom and the phthaloyl ring can significantly influence the spectrum of activity. The allyl group in the target compound may contribute to its interaction with microbial or viral targets.
Future Directions and Conclusion
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification.
Future research should focus on:
-
Definitive Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, inflammatory targets, and microbial strains is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs, with modifications to the N-substituent and the position of the carboxylic acid, will provide valuable insights into the structural requirements for optimal activity.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
References
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- Guzmán-Orozco, J. J., et al. (2022). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 27(19), 6537.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53385202, 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid. Retrieved from [Link].
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-
SIELC Technologies. (n.d.). Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. Retrieved from [Link]
- Al-Juboori, S. A., & Al-Masoudi, N. A. (2017). Synthesis and characterization of some new N-substituted phthalimide. International Journal of Pharmaceutical and Clinical Research, 9(10), 696-700.
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A Technical Guide to the Reactivity of the Allyl Group in Phthalimide Derivatives
Abstract: This guide provides an in-depth technical analysis of the reactivity of the allyl group within N-allylphthalimide and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document explores the key transformations of the allyl moiety, including reactions at the alkene and the allylic position. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the synthetic utility of these transformations. The phthalimide group, while primarily serving as a robust protecting group for the nitrogen atom, also influences the electronic environment of the allyl group, modulating its reactivity in a variety of synthetic contexts.
Introduction: The Dual-Personality of N-Allylphthalimide
N-allylphthalimide is a versatile bifunctional molecule in organic synthesis. At its core, it is a product of the Gabriel synthesis, a classic method for preparing primary amines where the phthalimide group acts as a masked form of ammonia, preventing over-alkylation.[1][2][3] The N-H bond of phthalimide is significantly acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups, allowing for easy deprotonation and subsequent SN2 reaction with alkyl halides, such as allyl bromide.[1][2]
Beyond its role in amine synthesis, the presence of the allyl group introduces a rich and distinct reactivity profile. This C=C double bond and the adjacent allylic C-H bonds are susceptible to a wide array of chemical transformations.[4] This guide will systematically explore these reactions, providing both the mechanistic rationale and practical, actionable protocols for their execution in a laboratory setting.
Core Reactivity at the Alkene: Electrophilic Additions
The π-bond of the allyl group's alkene is electron-rich, making it a prime target for electrophiles. These reactions proceed by breaking the π-bond to form new single bonds, leading to a saturated carbon backbone.
Halogenation: Synthesis of Dihaloalkanes
The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is a fundamental transformation. The reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophilic attack of the halide ion.
Mechanistic Insight: The formation of the bridged halonium ion is crucial as it dictates the anti-stereochemistry of the addition. The attack of the halide nucleophile occurs from the face opposite the bridge, resulting in the trans-dihalide product. This stereoselectivity is a hallmark of this reaction class.
Experimental Protocol: Bromination of N-Allylphthalimide
-
Setup: Dissolve N-allylphthalimide (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise to the stirred solution. The characteristic red-brown color of bromine should disappear upon addition.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product, 2-(2,3-dibromopropyl)isoindoline-1,3-dione, can be purified by recrystallization or column chromatography on silica gel.
Dihydroxylation: Formation of Diols
The synthesis of vicinal diols from the alkene can be achieved using several methods, most notably with osmium tetroxide (OsO₄) for syn-dihydroxylation or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.
Causality in Reagent Choice:
-
For syn-diols: The Sharpless Asymmetric Dihydroxylation provides a powerful method for creating chiral diols with high enantioselectivity. The catalytic cycle involves the formation of a cyclic osmate ester on one face of the alkene, which is then hydrolyzed to yield the cis-diol.
-
For anti-diols: A two-step sequence is employed. First, an epoxidation reaction using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) forms an epoxide. Subsequent ring-opening with aqueous acid proceeds via an SN2-like attack of water on the protonated epoxide, leading to the trans-diol.
Reactivity at the Allylic Position
The C-H bonds at the carbon adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds. This is because the resulting allylic radical (or cation/anion) is stabilized by resonance, delocalizing the charge or unpaired electron across the three-carbon system.
Radical Halogenation with N-Bromosuccinimide (NBS)
For selectively halogenating the allylic position while leaving the double bond intact, N-Bromosuccinimide (NBS) is the reagent of choice.
Why NBS? The key to the selectivity of NBS is its ability to maintain a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture. The reaction is initiated by a radical initiator (e.g., AIBN or light), which generates a bromine radical. This radical abstracts an allylic hydrogen, forming a resonance-stabilized allyl radical. This radical then reacts with the low concentration of Br₂ to form the allylic bromide and a new bromine radical, propagating the chain reaction. Using a high concentration of Br₂ would favor electrophilic addition across the double bond.
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Nodes Start [label="Initiation:\nRadical Initiator (AIBN/hv)\ngenerates Br•"]; Prop1 [label="Propagation Step 1:\nBr• abstracts an allylic H\nfrom N-allylphthalimide"]; AllylRadical [label="Resonance-Stabilized\nAllyl Radical Intermediate"]; Prop2 [label="Propagation Step 2:\nAllyl radical reacts with Br₂\n(from NBS + HBr)"]; Product [label="Allylic Bromide Product\n+ Br• (propagates chain)"]; NBS_Role [label="NBS + HBr → Succinimide + Br₂\n(Maintains low [Br₂])", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Prop1 [label=" Forms Br• "]; Prop1 -> AllylRadical [label=" Forms HBr "]; AllylRadical -> Prop2; Prop2 -> Product; Product -> Prop1 [style=dashed, color="#EA4335", label=" Chain Reaction "]; Prop1 -> NBS_Role [style=dashed, color="#34A853", label=" Consumes HBr "]; } }
Caption: Mechanism of Allylic Bromination with NBS.
Allylic Oxidation
The allylic position can be oxidized to introduce carbonyl or hydroxyl functionalities. Reagents like selenium dioxide (SeO₂) or chromium-based oxidants have been traditionally used. More modern methods often employ catalytic systems for better selectivity and milder conditions. For instance, N-hydroxyphthalimide (NHPI) can be used as a catalyst in conjunction with a co-oxidant for the allylic C-H functionalization of hydrocarbons.[5][6]
The Allyl Group in Transition Metal-Catalyzed Reactions
The olefin of the allyl group is an excellent participant in a variety of powerful transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern drug development.[7][8][9]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[7] In this context, N-allylphthalimide can couple with aryl or vinyl halides to form more complex structures, creating a new C-C bond at the terminal position of the double bond.
Tsuji-Trost Allylic Alkylation
While N-allylphthalimide itself is the product of an alkylation, derivatives such as allylic acetates or carbonates can undergo palladium-catalyzed allylic alkylation. This reaction involves the formation of a π-allyl palladium complex, which can then be attacked by a wide range of nucleophiles. This powerful C-C and C-heteroatom bond-forming reaction is central to synthetic chemistry.
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];
// Nodes Substrate [label="N-Allylphthalimide Derivative\n(e.g., with leaving group at allylic position)"]; Pd_cat [label="Pd(0) Catalyst"]; OxAdd [label="Oxidative Addition"]; PiAllyl [label="π-Allyl Palladium(II) Complex\n(Key Intermediate)", fillcolor="#E8F0FE", color="#4285F4"]; Nucleophile [label="Nucleophile (Nu⁻)"]; NucAttack [label="Nucleophilic Attack"]; Product [label="Alkylated Product"]; RedElim [label="Reductive Elimination"];
// Edges Substrate -> OxAdd; Pd_cat -> OxAdd; OxAdd -> PiAllyl; Nucleophile -> NucAttack; PiAllyl -> NucAttack; NucAttack -> RedElim; RedElim -> Product; RedElim -> Pd_cat [label=" Catalyst\nRegeneration "]; }
Caption: General Catalytic Cycle for Tsuji-Trost Reaction.
The Allyl Group as a Removable Protecting Group
In a broader context, the allyl group itself can serve as a protecting group for amines, alcohols, and other functionalities. Its removal is typically achieved under mild conditions using a palladium catalyst (like Pd(PPh₃)₄) in the presence of a scavenger (such as dimedone or tributyltin hydride), which does not affect the phthalimide group. This orthogonal reactivity is highly valuable in multi-step synthesis.
Summary of Reactivity
The reactivity of the allyl group in phthalimide derivatives is a rich field, offering synthetic chemists a versatile handle for molecular elaboration. The table below summarizes the key transformations discussed.
| Reaction Class | Reagent(s) | Position of Attack | Product Type | Key Feature |
| Electrophilic Addition | Br₂, Cl₂ | C=C Double Bond | Dihaloalkane | Anti-addition via halonium ion |
| Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | C=C Double Bond | Anti-diol | Epoxide intermediate |
| Dihydroxylation | OsO₄ (cat.), NMO | C=C Double Bond | Syn-diol | Osmate ester intermediate |
| Radical Halogenation | NBS, AIBN/hv | Allylic C-H | Allylic Halide | High selectivity for allylic position |
| Allylic Oxidation | SeO₂, NHPI (cat.) | Allylic C-H | Allylic alcohol/ketone | Functionalization of C-H bond |
| Heck Reaction | Ar-X, Pd catalyst | C=C Double Bond | Substituted Alkene | C-C bond formation |
Conclusion
The allyl group appended to a phthalimide core is not merely a passive component for amine synthesis. It is a versatile functional handle that can undergo a predictable and selective suite of transformations at both the alkene and the allylic positions. From electrophilic additions and radical substitutions to sophisticated transition metal-catalyzed cross-couplings, these reactions provide critical tools for drug discovery and development professionals. Understanding the mechanistic principles behind reagent choice and reaction conditions is paramount to harnessing the full synthetic potential of these valuable building blocks.
References
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Title: The Gabriel Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
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Title: Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
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Title: The Essential Role of N-Allylphthalimide in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions Source: ResearchGate URL: [Link]
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Title: Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: N-Hydroxyphthalimide catalyzed allylic oxidation of steroids with t-butyl hydroperoxide Source: Europe PMC URL: [Link]
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Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: A phthalimide alkylation for preparing a primary amine from an alkyl halide is known as synthesis. Source: Homework.Study.com URL: [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. In the absence of direct empirical data for this specific molecule in publicly accessible literature, this document synthesizes information from analogous structures—N-substituted phthalimides, aromatic carboxylic acids, and allyl-containing compounds—to construct a predictive yet scientifically rigorous examination. The guide outlines the theoretical underpinnings of the compound's expected thermal behavior, proposes a likely multi-stage decomposition mechanism, and provides detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to validate these predictions. This document is designed to serve as a foundational resource for scientists engaged in the development and characterization of novel therapeutics and functional materials incorporating this or structurally related molecules.
Introduction: Compound Profile and Significance
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a bespoke molecule that integrates three key functional moieties: a stable phthalimide core, a reactive N-allyl group, and an aromatic carboxylic acid. This unique combination suggests its potential as a versatile building block in medicinal chemistry and materials science. The phthalimide group is a common pharmacophore and a key structural element in various polymers.[1][2] The allyl group offers a reactive handle for further functionalization or polymerization. The carboxylic acid provides a site for salt formation, esterification, or amidation, enhancing solubility and enabling conjugation to other molecules.
A thorough understanding of the thermal stability of this compound is paramount for its application. In pharmaceutical development, thermal stability dictates shelf-life, storage conditions, and the feasibility of certain formulation processes like melt extrusion. In materials science, the decomposition temperature defines the processing window for polymer synthesis and composite fabrication. This guide provides the foundational knowledge and experimental framework to rigorously characterize the thermal properties of this molecule.
Predicted Thermal Behavior: A Multi-Stage Decomposition Pathway
The thermal decomposition of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is anticipated to be a multi-stage process, with each stage corresponding to the degradation of a specific functional group. The relative lability of these groups will dictate the sequence of decomposition events.
Stage 1: Initial Decomposition of the N-Allyl Group
The N-allyl group is predicted to be the most thermally labile component. Pyrolysis of allyl-containing compounds can proceed through several mechanisms, including retro-ene reactions or radical chain processes.[3] The initial mass loss observed in a thermogravimetric analysis (TGA) is likely to correspond to the cleavage of this group.
Stage 2: Decarboxylation of the Aromatic Carboxylic Acid
Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide.[4] The stability of the carboxylic acid is influenced by its position on the aromatic ring and the presence of other substituents. This decarboxylation event is expected to be a distinct step in the TGA curve, following the loss of the allyl group.
Stage 3: Decomposition of the Phthalimide Core
The phthalimide ring is a relatively stable aromatic heterocycle. Studies on phthalimide itself indicate that its decomposition occurs at higher temperatures, typically above 150°C and completing by 250°C in a single step.[5] The final stage of decomposition of the target molecule will involve the fragmentation of this core structure, likely yielding a complex mixture of gaseous products.
The proposed decomposition pathway is visualized in the following diagram:
Caption: Proposed multi-stage thermal decomposition pathway.
Quantitative Thermal Analysis: TGA and DSC
To experimentally determine the thermal stability and decomposition profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle analytical techniques employed.
Hypothetical Thermal Analysis Data
While specific experimental data for the target molecule is unavailable, the following table presents a hypothetical but plausible set of results based on the analysis of its constituent functional groups. This serves as an example of how to present and interpret the data obtained from TGA and DSC experiments.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy Change (J/g) | Interpretation |
| Melting | ~180 - 190 | ~185 | N/A | Endothermic | Solid-to-liquid phase transition |
| Decomposition Stage 1 | ~200 - 220 | ~215 | ~18% | Endothermic | Loss of the N-allyl group |
| Decomposition Stage 2 | ~240 - 260 | ~255 | ~19% | Endothermic | Decarboxylation |
| Decomposition Stage 3 | > 300 | ~350 | ~63% | Exothermic | Fragmentation of the phthalimide core |
Experimental Protocols
The following protocols are designed to provide a robust and self-validating system for the thermal analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
3.2.1. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the temperature-dependent mass loss of the compound and identify the distinct stages of decomposition.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve and its first derivative (DTG curve) to determine the onset temperatures and peak temperatures of each mass loss event.
-
3.2.2. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (aluminum or hermetically sealed for volatile samples).
-
Seal the pan and place it in the DSC cell. Place an empty, sealed pan in the reference position.
-
Equilibrate the system at a starting temperature of 25°C.
-
Heat the sample to a temperature just above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first to observe any changes in the thermal behavior after the initial melt and recrystallization.
-
Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to melting and decomposition events.
-
The relationship between these experimental workflows is illustrated below:
Caption: Integrated workflow for thermal analysis.
Analysis of Decomposition Products
To fully elucidate the decomposition mechanism, identification of the evolved gaseous products is essential. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal technique for this purpose.
-
Protocol:
-
A small amount of the sample is rapidly heated to a specific decomposition temperature (determined from the TGA data) in a pyrolyzer.
-
The evolved gases are swept into a gas chromatograph for separation.
-
The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
-
By performing Py-GC-MS at the peak decomposition temperatures identified in the TGA, the products of each decomposition stage can be identified, confirming the proposed mechanism. For example, the detection of allyl fragments at the first decomposition temperature and an increase in CO2 at the second would support the proposed pathway.
Conclusion
While direct experimental data on the thermal stability and decomposition of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is not currently available in the public domain, a robust predictive framework can be established based on the known behavior of its constituent functional groups. This guide has outlined a plausible multi-stage decomposition pathway, beginning with the cleavage of the N-allyl group, followed by decarboxylation, and finally, fragmentation of the phthalimide core.
The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a comprehensive and self-validating methodology for researchers to empirically determine the thermal properties of this molecule. The insights gained from such an analysis are critical for the successful application of this compound in both pharmaceutical and materials science contexts, ensuring product stability, defining processing parameters, and enabling rational design of future derivatives.
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Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]
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Thermochemical studies of phthalimide and two N-alkylsubstituted phthalimides (ALKYL=ETHYL and n-PROPYL). (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
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Decarboxylative Cross-Electrophile Coupling of N -Hydroxyphthalimide Esters with Aryl Iodides. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
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Photoinduced Decarboxylation of N-Acyloxyphthalimides. (2016). University of Regensburg Publication Server. Retrieved January 23, 2026, from [Link]
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Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
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2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Differential Scanning Calorimetry (DSC) analysis of curing of Phenylethynyl phthalimide derived from (a) OAPS from Mayaterials. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Compatibility Testing of Nateglinide with Different Grades of Cellulose Ethers and Excipients Used in Sustained Release Formulations. (n.d.). Impactfactor. Retrieved January 23, 2026, from [Link]
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Direct Hydrodecarboxylation of Carboxylic Acids via N-Hydroxyphthalimide-Mediated Hydrogen Atom Transfer. (2020). PubMed. Retrieved January 23, 2026, from [Link]
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Unraveling pyrolysis mechanisms of lignin dimer model compounds: Neural network-based molecular dynamics simulation investigations. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
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Photocatalytic Decarboxylative Coupling of Aliphatic N‐hydroxyphthalimide Esters with Polyfluoroaryl Nucleophiles. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]
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Revealing the mechanism of nitrogen migration during the pyrolysis of 3-amine caprolactam: Integrated experimental and DFT simulation studies. (2026). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. (2021). Natural Volatiles & Essential Oils. Retrieved January 23, 2026, from [Link]
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On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and Structure-Property Relationships of Phthalimide and Napthalimide based Organic π-Conjugated Small Molecules. (n.d.). University of California, Santa Barbara. Retrieved January 23, 2026, from [Link]
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Pyrolysis of Amines and Imines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to the Discovery and History of Functionalized N-Allylphthalimides for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and functionalization of N-allylphthalimides. It traces the historical origins of this versatile chemical scaffold, rooted in the foundational Gabriel synthesis, and explores the evolution of synthetic methodologies. The document offers a detailed examination of key functionalization reactions of the allylic group, including epoxidation, dihydroxylation, and olefin metathesis, complete with step-by-step experimental protocols. Furthermore, this guide elucidates the significant role of functionalized N-allylphthalimides as pivotal intermediates in the fields of medicinal chemistry and materials science, supported by contemporary research and applications. This paper is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, providing both historical context and practical, field-proven insights.
Introduction: The Emergence of a Versatile Scaffold
N-Allylphthalimide, a derivative of phthalic acid, represents a cornerstone in the edifice of modern organic synthesis. Its unique bifunctional nature, possessing a readily functionalizable allyl group and a phthalimide moiety that serves as a masked primary amine, has rendered it an invaluable building block for synthetic chemists. The journey of N-allylphthalimide from a laboratory curiosity to a key intermediate in the synthesis of complex molecules is a testament to the enduring power of fundamental organic reactions and the relentless pursuit of synthetic innovation. This guide will navigate through the historical discovery of this compound, delve into the intricacies of its synthesis and functionalization, and illuminate its diverse applications, particularly in the realms of drug discovery and polymer science.
Historical Perspective: From Gabriel's Amine Synthesis to a Bifunctional Building Block
The story of N-allylphthalimide is intrinsically linked to the groundbreaking work of German chemist Siegmund Gabriel. In 1887, Gabriel developed a robust method for the synthesis of primary amines, a transformation that was notoriously challenging due to the propensity of amines to undergo multiple alkylations.[1] The "Gabriel synthesis," as it came to be known, utilizes the potassium salt of phthalimide as an ammonia surrogate.[2][3] The phthalimide's nitrogen, rendered acidic by the two adjacent carbonyl groups, can be deprotonated and subsequently alkylated with an alkyl halide.[4][5] The resulting N-alkylphthalimide can then be cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to liberate the desired primary amine.[2][6]
While Gabriel's initial work focused on the synthesis of simple primary amines, the versatility of the reaction soon became apparent. The use of an allyl halide in the Gabriel synthesis directly leads to the formation of N-allylphthalimide. This seemingly straightforward application of Gabriel's method marked the genesis of a molecule that would later prove to be far more than just a protected form of allylamine. The presence of the reactive allyl group opened up a new dimension of synthetic possibilities, transforming N-allylphthalimide from a simple amine precursor into a versatile, bifunctional building block.
Diagram 1: The Gabriel Synthesis of N-Allylphthalimide
Caption: A schematic overview of the Gabriel synthesis to produce N-allylphthalimide.
Synthesis of N-Allylphthalimide: Foundational Methodologies
The primary and most historically significant method for the synthesis of N-allylphthalimide remains the Gabriel synthesis. This reaction is valued for its reliability and the high purity of the resulting product.
Classical Gabriel Synthesis of N-Allylphthalimide
The traditional approach involves the reaction of potassium phthalimide with an allyl halide. The choice of solvent and reaction conditions can influence the reaction rate and yield.
Experimental Protocol: Synthesis of N-Allylphthalimide via Gabriel Synthesis
-
Deprotonation of Phthalimide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).[6] Add potassium hydroxide (1 equivalent) portion-wise with stirring. The mixture is typically heated to facilitate the formation of the potassium phthalimide salt.
-
N-Alkylation: To the suspension of potassium phthalimide, add allyl bromide or allyl chloride (1-1.2 equivalents) dropwise. The reaction mixture is then heated, often to around 60-80 °C, and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water, leading to the precipitation of crude N-allylphthalimide. The solid is collected by filtration, washed with water to remove inorganic salts, and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.
| Reagent | Molar Equivalent | Purpose |
| Phthalimide | 1 | Starting material |
| Potassium Hydroxide | 1 | Base for deprotonation |
| Allyl Bromide/Chloride | 1 - 1.2 | Alkylating agent |
| Dimethylformamide (DMF) | - | Solvent |
Functionalization of the Allyl Group: A Gateway to Molecular Diversity
The synthetic utility of N-allylphthalimide lies in the reactivity of its allyl group. This double bond serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Epoxidation: Introduction of an Oxirane Ring
The epoxidation of the allyl double bond in N-allylphthalimide provides a valuable epoxide intermediate. This three-membered heterocyclic ring can be subsequently opened by various nucleophiles to introduce a range of functionalities. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[7]
Experimental Protocol: Epoxidation of N-Allylphthalimide with m-CPBA
-
Reaction Setup: Dissolve N-allylphthalimide (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is typically exothermic.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the by-product, m-chlorobenzoic acid) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
Purification: The crude product, N-(oxiran-2-ylmethyl)isoindoline-1,3-dione, can be purified by column chromatography on silica gel.
Diagram 2: Functionalization Pathways of N-Allylphthalimide
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Methodological & Application
Application Notes and Protocols for the Free-Radical Polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
Introduction: A Monomer of Unique Potential
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a functional monomer that holds significant promise for the development of advanced polymers. The isoindoline-1,3-dione moiety, a derivative of phthalimide, is a key pharmacophore in medicinal chemistry, known for a range of biological activities including anti-inflammatory and anticancer effects.[1][2] The presence of a carboxylic acid group offers a versatile handle for post-polymerization modification, enabling the conjugation of biomolecules, the tuning of solubility, and the introduction of pH-responsive behavior.[3] Furthermore, the allyl group provides a pathway for polymerization, creating a polymer backbone with pendant isoindoline-1,3-dione rings.[4]
Polymers derived from this monomer are of considerable interest to researchers in drug development and materials science. Potential applications span from drug delivery systems and biomedical coatings to advanced materials with tailored optical and electronic properties.[4][5][6]
This guide provides a comprehensive overview of the free-radical polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, including a detailed experimental protocol, an exploration of the underlying reaction mechanism, and methods for polymer characterization.
The Challenge of Allyl Monomer Polymerization
The free-radical polymerization of allyl monomers is notoriously challenging.[7] Unlike vinyl monomers such as styrene or acrylates, allyl compounds exhibit low reactivity and a tendency to produce polymers with low molecular weights.[7] This is primarily due to a process known as degradative chain transfer .[7]
In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group adjacent to the double bond of a monomer molecule. This terminates the kinetic chain and generates a stable allyl radical that is slow to re-initiate polymerization.[8][9]
Proposed Reaction Mechanism
The free-radical polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid proceeds through the classic three stages of a chain-growth polymerization: initiation, propagation, and termination.
Caption: General mechanism of free-radical polymerization including degradative chain transfer.
Experimental Protocol: Solution Polymerization
This protocol details a solution polymerization approach, which is well-suited for functional monomers and allows for better control of the reaction exotherm.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | 41441-42-3 | 231.20 | Major Supplier | >98% |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 78-67-1 | 164.21 | Major Supplier | >98% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Major Supplier | >99.8% |
| Methanol | 67-56-1 | 32.04 | Major Supplier | >99.8% |
| Diethyl ether | 60-29-7 | 74.12 | Major Supplier | >99% |
Equipment
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Cannula for liquid transfer
-
Vacuum pump
-
Standard laboratory glassware
Procedure
Caption: Step-by-step experimental workflow for the polymerization process.
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (5.00 g, 21.6 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (40 mL) to dissolve the monomer.
-
-
Degassing:
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Initiator Addition:
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously.
-
Allow the polymerization to proceed for 24-48 hours under an inert atmosphere. The extended reaction time is necessary to achieve a reasonable conversion due to the lower reactivity of allyl monomers.[7]
-
-
Isolation of the Polymer:
-
After the reaction period, cool the flask to room temperature.
-
Slowly pour the viscous reaction mixture into a beaker containing rapidly stirring methanol (400 mL). The polymer will precipitate as a solid.
-
-
Purification:
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the solid polymer by re-suspending it in fresh methanol and stirring for 30 minutes. Repeat this washing step twice to remove unreacted monomer and initiator residues.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer with diethyl ether to aid in drying.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 40-50 °C overnight to a constant weight.
-
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the successful polymerization and to determine the properties of the resulting polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool to verify the conversion of the monomer to the polymer.
-
Expected Monomer Peaks:
-
~1645 cm⁻¹ (C=C stretch of the allyl group)
-
~3080 cm⁻¹ (=C-H stretch of the allyl group)
-
~1720 and ~1775 cm⁻¹ (asymmetric and symmetric C=O stretching of the imide ring)
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)
-
-
Expected Polymer Peaks:
-
Disappearance or significant reduction of the peaks at ~1645 cm⁻¹ and ~3080 cm⁻¹ indicates the consumption of the allyl double bond.
-
Retention of the imide C=O and carboxylic acid O-H peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the polymer.
-
¹H NMR (in DMSO-d₆):
-
The disappearance of the vinyl proton signals of the allyl group (typically in the 5-6 ppm range) is a key indicator of polymerization.
-
The appearance of broad signals corresponding to the new polymer backbone protons.
-
The aromatic and methylene protons of the isoindoline ring system will remain, likely appearing as broad multiplets.
-
-
¹³C NMR (in DMSO-d₆):
-
The disappearance of the sp² carbon signals of the allyl double bond.
-
The appearance of new sp³ carbon signals from the polymer backbone.
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. Given the nature of allyl polymerization, a relatively low molecular weight and a broad PDI are expected.
Potential Applications and Future Directions
The successful synthesis of poly(2-allyl-1,3-dioxoisoindoline-5-carboxylic acid) opens up numerous avenues for research and development:
-
Drug Delivery: The carboxylic acid groups can be used to conjugate drugs or targeting ligands, while the isoindoline-1,3-dione moiety may impart inherent therapeutic properties.[1][12]
-
Biomaterials: The polymer can be used to create biocompatible coatings for medical devices or as a component in hydrogels for tissue engineering. The carboxylic acid groups can be cross-linked or used to modulate the material's properties.[3]
-
Functional Materials: The unique combination of the aromatic isoindoline ring and the carboxylic acid functionality may lead to materials with interesting optical or electronic properties.[6]
Further research could focus on controlled radical polymerization techniques, such as RAFT or ATRP, to potentially achieve better control over the molecular weight and architecture of the polymer.[4]
References
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ResearchGate. (2025). Polymerisation of Allyl Compounds. Retrieved from [Link]
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Lin, S., Chen, X., Guo, X., Zou, D., & Ye, G. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(23), 15287–15295. [Link]
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National Center for Biotechnology Information. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem. [Link]
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ResearchGate. (2025). Synthesis and dispersing properties of carboxylic acid allyl polyether type superplasticizers. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS AND RADICAL POLYMERIZATION OF N,N-DIALLYL PHTHALIMIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]
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ACS Publications. (2022). Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants. Macromolecules. [Link]
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National Center for Biotechnology Information. (2021). Phthalimides: developments in synthesis and functionalization. PubMed Central. [Link]
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ResearchGate. (n.d.). Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO). Retrieved from [Link]
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MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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RSC Publishing. (2018). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Retrieved from [Link]
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Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Retrieved from [Link]
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MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of monomer 2-allyl-2-oxo-1,3,2-dioxaphospholane (2), (b).... Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Retrieved from [Link]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]
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YouTube. (2021). MSE 201 S21 Lecture 28 - Module 3 - Polymerization. Retrieved from [Link]
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E3S Web of Conferences. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
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ResearchGate. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.9: Radical Polymerization. Retrieved from [Link]
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ACS Omega. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed Central. [Link]
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Wiley Online Library. (2000). 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. Retrieved from [Link]
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Application Note: 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid as a Versatile Functional Monomer for Advanced Polymer Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract This guide provides a detailed technical overview of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a specialized functional monomer. We delve into its unique molecular architecture, which combines a polymerizable allyl group, a rigid phthalimide core, and a strategically positioned carboxylic acid for targeted molecular interactions. The primary focus of this document is to provide both the rationale and detailed protocols for its application in the synthesis of Molecularly Imprinted Polymers (MIPs) for selective molecular recognition. Furthermore, we explore advanced applications, including post-polymerization modifications, to highlight the monomer's versatility in creating sophisticated materials for drug delivery, separations, and sensing.
Monomer Overview: Properties and Rationale for Use
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a trifunctional molecule designed for precision polymer engineering. Its utility stems from the distinct role of each of its constituent parts, making it more than just a simple building block.
-
The Carboxylic Acid Group: This is the primary site for directed, non-covalent interactions. As a hydrogen bond donor and acceptor, it can form stable pre-polymerization complexes with template molecules containing complementary functionalities, such as amines, amides, or hydroxyl groups. Upon deprotonation, it can also engage in strong ionic interactions.
-
The 1,3-dioxoisoindoline (Phthalimide) Core: This planar and rigid heterocyclic system provides structural integrity to the polymer matrix. Its rigidity helps in the formation of well-defined, sterically precise binding cavities during molecular imprinting. Additionally, the aromatic nature of the core can contribute to π-π stacking interactions with aromatic or heteroaromatic templates, adding another layer of selectivity.
-
The 2-allyl Group: This serves as the polymerizable handle. The terminal double bond is susceptible to free-radical polymerization, allowing it to be incorporated into a polymer backbone.[1][2] While slightly less reactive than common acrylate or vinyl monomers, this modulated reactivity can be advantageous in controlling polymerization kinetics.
Caption: Key functional regions of the 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid monomer.
Physicochemical and Safety Data
Researchers should handle this chemical with appropriate care, referencing its Safety Data Sheet (SDS). Analogs suggest it should be treated as a skin and eye irritant.[3][4]
| Property | Value |
| IUPAC Name | 2-allyl-1,3-dioxoisoindole-5-carboxylic acid |
| CAS Number | 41441-42-3 |
| Molecular Formula | C₁₂H₉NO₄ |
| Molecular Weight | 231.20 g/mol |
| Appearance | Typically a solid |
| Key Features | Conjugated double bond, higher reactivity.[1] |
Core Application: Synthesis of Molecularly Imprinted Polymers (MIPs)
The unique features of this monomer make it an exemplary candidate for non-covalent molecular imprinting. This technique creates synthetic polymers with bespoke, high-affinity binding sites for a specific target molecule (the "template").[5][6] The process involves polymerizing the functional monomer and a cross-linker around the template; subsequent removal of the template reveals cavities that are complementary in size, shape, and chemical functionality.
Principle and Workflow
The synthesis of MIPs is a multi-step process that relies on establishing a specific interaction between the functional monomer and the template before locking this geometry in place within a highly cross-linked polymer matrix.
Caption: General workflow for the synthesis of Molecularly Imprinted Polymers (MIPs).
Protocol: MIP Synthesis for Propranolol Recognition
This protocol details the preparation of a MIP for the selective recognition of Propranolol, a beta-blocker drug containing a secondary amine and aromatic rings, which are ideal for interacting with our functional monomer. A corresponding Non-Imprinted Polymer (NIP) must be synthesized under identical conditions but omitting the template molecule to serve as a crucial negative control for validating the imprinting effect.
Materials:
-
Template: Propranolol
-
Functional Monomer: 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
-
Porogen (Solvent): Acetonitrile (ACN)
-
Washing Solvents: Methanol, Acetic Acid
Rationale for Component Selection:
-
EGDMA: Provides a high degree of cross-linking, ensuring a rigid polymer structure and preservation of the binding cavity shape.[6]
-
AIBN: A common thermal initiator for free-radical polymerization with predictable decomposition kinetics.[7]
-
Acetonitrile: A moderately polar aprotic solvent that facilitates hydrogen bonding between the monomer and template without competing for interaction sites.
Recommended Reagent Stoichiometry:
| Component | Molar Ratio | Example Quantity (mmol) | Example Mass / Volume |
| Propranolol (Template) | 1 | 0.25 | 64.9 mg |
| Functional Monomer | 4 | 1.00 | 231.2 mg |
| EGDMA (Cross-linker) | 20 | 5.00 | 0.94 mL (ρ=1.051) |
| AIBN (Initiator) | 0.3 | 0.075 | 12.3 mg |
| Acetonitrile (Porogen) | - | - | 4.0 mL |
Experimental Procedure:
-
Pre-complex Formation:
-
In a thick-walled glass polymerization tube, dissolve the template (64.9 mg, 0.25 mmol) and the functional monomer (231.2 mg, 1.00 mmol) in the porogen (4.0 mL Acetonitrile).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and facilitate complex formation.
-
Allow the mixture to equilibrate at room temperature for 30 minutes. This step is critical for allowing the specific monomer-template interactions to reach equilibrium.
-
-
Polymerization Mixture Preparation:
-
To the pre-complex solution, add the cross-linker EGDMA (0.94 mL, 5.00 mmol) and the initiator AIBN (12.3 mg, 0.075 mmol).
-
Purge the solution with a gentle stream of nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Seal the polymerization tube under the nitrogen atmosphere.
-
-
Thermal Polymerization:
-
Place the sealed tube in a water bath or heating block pre-heated to 60°C.
-
Maintain this temperature for 24 hours. A solid, opaque polymer monolith should form.
-
-
Polymer Processing:
-
Carefully break the glass tube to retrieve the polymer monolith.
-
Grind the monolith into a fine powder using a mortar and pestle.
-
Sieve the particles to obtain a uniform size fraction (e.g., 25-50 µm). This ensures consistent packing and performance in downstream applications.
-
-
Template Removal (Validation Critical Step):
-
Pack the sieved polymer particles into an empty SPE cartridge or use a Soxhlet extractor.
-
Wash the polymer extensively with a mixture of methanol and acetic acid (9:1, v/v) until the template is no longer detected in the washings (monitor by UV-Vis spectroscopy or HPLC).
-
Follow with a final wash of pure methanol to remove residual acetic acid.
-
Dry the final MIP particles under vacuum at 40°C overnight.
-
-
Validation - Rebinding Analysis:
-
Incubate a known mass of both the dried MIP and NIP particles with solutions of Propranolol at varying concentrations.
-
After incubation, measure the concentration of the supernatant to determine the amount of Propranolol bound to the polymer.
-
The MIP should exhibit a significantly higher binding capacity for Propranolol compared to the NIP, confirming the success of the imprinting process.
-
Advanced Applications and Further Functionalization
The utility of polymers derived from 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid extends beyond bulk MIPs. The pendant allyl groups, particularly those on the polymer surface or within the porous structure, offer a site for post-polymerization modification.
Post-Polymerization Modification via Thiol-Ene Chemistry
Any unreacted allyl groups remaining in the polymer matrix can be functionalized using thiol-ene "click" chemistry.[2] This reaction is highly efficient and proceeds under mild conditions, allowing for the covalent attachment of new functional molecules (e.g., fluorescent dyes for sensing, or hydrophilic moieties to improve water compatibility) without disrupting the imprinted cavities.
Caption: Post-polymerization modification using thiol-ene click chemistry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | Oxygen inhibition; Insufficient initiator; Incorrect temperature. | Ensure thorough de-gassing with nitrogen; Verify initiator concentration and polymerization temperature. |
| Poor Imprinting Effect (MIP binding similar to NIP) | Incorrect monomer-template ratio; Inappropriate porogen; Incomplete template removal. | Optimize monomer:template ratio (typically 2:1 to 6:1); Select a less competitive solvent; Extend washing time and use an acidic modifier. |
| Slow Binding Kinetics | Polymer is not porous; Particle size is too large. | Increase the porogen:monomer ratio during synthesis; Grind and sieve to a smaller, more uniform particle size. |
| Template Bleeding | Incomplete template removal. | Employ more rigorous washing conditions (e.g., Soxhlet extraction) and verify removal with a sensitive analytical method like LC-MS. |
Conclusion
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a powerful and intelligently designed functional monomer. Its combination of a polymerizable unit, a structurally rigid core, and a versatile interaction site enables the straightforward development of highly selective synthetic receptors. The protocols and insights provided herein demonstrate its primary application in molecular imprinting and offer a glimpse into advanced functionalization strategies, positioning it as a key building block for the next generation of smart materials in drug development, diagnostics, and high-value separations.
References
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National Center for Biotechnology Information. "2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate". PubChem. Accessed January 23, 2026. [Link]
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Hoogenboom, R. "Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials". Polymers. 2013. [Link]
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National Center for Biotechnology Information. "2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid". PubChem. Accessed January 23, 2026. [Link]
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ResearchGate. "Synthesis and dispersing properties of carboxylic acid allyl polyether type superplasticizers". ResearchGate. Accessed January 23, 2026. [Link]
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National Center for Biotechnology Information. "2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid". PubChem. Accessed January 23, 2026. [Link]
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Zhao, M., and Shen, G. "The Application of Molecularly Imprinted Polymers". Journal of Materials Science and Chemical Engineering. 2015. [Link]
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Guerreiro, J. R. L., et al. "Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates by Using Different Functional Monomers". ResearchGate. 2015. [Link]
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Suedee, R., et al. "Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods". MDPI. 2023. [Link]
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Ameli, F., and Alizadeh, N. "Recent molecularly imprinted polymers applications in bioanalysis". Chemical Papers. 2021. [Link]
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ResearchGate. "(a) Synthesis of monomer 2-allyl-2-oxo-1,3,2-dioxaphospholane (2)...". ResearchGate. Accessed January 23, 2026. [Link]
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Rida, G., and Al-hourani, B. "Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside)". Baghdad Science Journal. 2020. [Link]
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Vu, T. N., et al. "Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol". Engineering and Technology For Sustainable Development. 2021. [Link]
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Lettner, H. P., et al. "Guiding Molecularly Imprinted Polymer Design by Pharmacophore Modeling". Semantic Scholar. 2021. [Link]
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Ciobanu, C. I., and Tanase, M. "Special Issue on the Applications of Molecularly Imprinted Films". MDPI. 2022. [Link]
-
Kumar, C. K., et al. "3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies". Journal of Pharmaceutical Science and Technology. 2010. [Link]
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Amdebrhan, A., et al. "Green Strategies for Molecularly Imprinted Polymer Development". Molecules. 2017. [Link]
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Pâslaru, E., and Zănoagă, M. "Significance of Polymers with 'Allyl' Functionality in Biomedicine". Polymers. 2022. [Link]
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Abdel-Wahab, B. F., et al. "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity". MDPI. 2022. [Link]
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Application Note: Synthesis and Copolymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid for Advanced Drug Delivery Systems
Introduction: Harnessing Functional Monomers for Next-Generation Drug Delivery
The development of advanced drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. Polymeric nanoparticles, micelles, and hydrogels have emerged as versatile platforms for controlled and targeted drug release.[1][2][3] The precise control over the chemical and physical properties of these polymeric carriers is paramount to their success. This is often achieved through the copolymerization of functional monomers, which can impart desired characteristics such as biocompatibility, biodegradability, and stimuli-responsiveness.[4][5]
This application note details a comprehensive protocol for the copolymerization of a novel functional monomer, 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This monomer is of particular interest as it incorporates three key functional moieties:
-
An isoindoline-1,3-dione group: This rigid, heterocyclic structure can participate in π-π stacking interactions and has been explored in various medicinal chemistry applications.[6][7]
-
A carboxylic acid group: This versatile functional group provides a handle for bioconjugation to targeting ligands, proteins, or drugs through well-established coupling chemistries.[8][9] It also imparts pH-responsiveness to the resulting polymer, a desirable trait for triggered drug release in the acidic tumor microenvironment.
-
An allyl group : This reactive double bond allows for post-polymerization modification via thiol-ene "click" chemistry, enabling the introduction of additional functionalities or cross-linking to form hydrogels.[10]
We present a robust and reproducible protocol for the synthesis of this monomer and its subsequent copolymerization using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for predictable drug delivery performance.[11][] This guide is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel functional copolymers for advanced therapeutic applications.
Monomer Synthesis: 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
The synthesis of the target monomer can be achieved through a two-step process starting from commercially available reagents.
Materials and Equipment
-
Trimellitic anhydride
-
Allylamine
-
Acetic acid
-
Toluene
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
NMR spectrometer
-
FTIR spectrometer
Protocol
-
Synthesis of the intermediate amic acid:
-
In a 250 mL round-bottom flask, dissolve trimellitic anhydride (1 equivalent) in a suitable solvent such as acetic acid.
-
Slowly add allylamine (1 equivalent) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 2-4 hours. The formation of a white precipitate indicates the formation of the amic acid intermediate.
-
Collect the precipitate by vacuum filtration and wash with cold solvent.
-
-
Cyclization to the isoindoline-dione:
-
Suspend the dried amic acid intermediate in a mixture of acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture to reflux (approximately 140 °C) for 4-6 hours to effect cyclization.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
-
Characterization of the Monomer
The successful synthesis of the monomer should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the allyl protons (δ 5.8-6.0 ppm, 5.2-5.4 ppm, and 4.3-4.5 ppm), aromatic protons, and the carboxylic acid proton (δ > 10 ppm). |
| ¹³C NMR | Resonances corresponding to the carbonyls of the imide and carboxylic acid, the aromatic carbons, and the carbons of the allyl group. |
| FTIR (ATR) | Strong carbonyl stretching bands for the imide (around 1770 and 1710 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as C=C stretching of the allyl group (around 1645 cm⁻¹). |
Copolymerization via RAFT
This section details the copolymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid with a suitable comonomer, such as N-vinylpyrrolidone (NVP) or a methacrylate, using RAFT polymerization. The choice of comonomer will influence the properties of the final copolymer, such as its solubility and biocompatibility.
Materials and Equipment
-
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (functional monomer)
-
Comonomer (e.g., N-vinylpyrrolidone, methyl methacrylate)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., dimethylformamide, DMF, or 1,4-dioxane)
-
Schlenk flask and line
-
Inert gas (Nitrogen or Argon)
-
Oil bath
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
-
Dialysis tubing (if applicable)
-
Freeze-dryer
Protocol
-
Reaction Setup:
-
In a Schlenk flask, combine the functional monomer, the comonomer, the RAFT agent, and the initiator in the desired molar ratios. The ratio of monomer to RAFT agent will determine the target molecular weight of the copolymer.
-
Add anhydrous solvent to dissolve the reagents.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion.
-
-
Termination and Purification:
-
Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent and re-precipitate to further purify it.
-
For copolymers with good water solubility, dialysis against deionized water can be an effective purification method to remove unreacted monomers and other small molecules.
-
Finally, dry the purified copolymer under vacuum or by freeze-drying to obtain the final product.
-
Workflow for RAFT Copolymerization
Figure 1. Workflow for the RAFT copolymerization process.
Characterization of the Copolymer
Thorough characterization of the synthesized copolymer is essential to confirm its structure, composition, and molecular weight characteristics.
| Technique | Information Obtained | Expected Results |
| ¹H NMR | Copolymer composition | Integration of characteristic peaks from both monomers will allow for the determination of the molar ratio of each monomer unit in the copolymer chain. |
| FTIR (ATR) | Presence of functional groups | Confirmation of the incorporation of both monomers by the presence of their characteristic vibrational bands (e.g., carbonyls, aromatic rings). |
| Gel Permeation Chromatography (GPC) | Molecular weight and dispersity (Đ) | A narrow and monomodal peak, indicating a controlled polymerization with a low dispersity index (typically Đ < 1.3). |
| Acid-Base Titration | Carboxylic acid content | Quantification of the accessible carboxylic acid groups on the copolymer, which is important for subsequent bioconjugation. |
Applications in Drug Delivery
The unique combination of functional groups in copolymers derived from 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid opens up a wide range of possibilities for advanced drug delivery applications.
-
pH-Responsive Drug Release: The carboxylic acid groups can be deprotonated at physiological pH, leading to electrostatic repulsion and swelling of the polymer matrix. In the acidic environment of tumors or endosomes, these groups become protonated, causing the polymer to collapse and release the encapsulated drug.[8]
-
Targeted Drug Delivery: The carboxylic acid moieties can be conjugated to targeting ligands such as antibodies, peptides, or folic acid to enhance the accumulation of the drug-loaded nanoparticles at the desired site of action.[9]
-
"Clickable" Scaffolds: The pendant allyl groups serve as handles for post-polymerization modification using thiol-ene chemistry. This allows for the attachment of imaging agents, additional drugs, or cross-linking agents to form hydrogels for sustained drug release.[10]
-
Self-Assembling Nanocarriers: Depending on the comonomer used, the resulting amphiphilic block copolymers can self-assemble in aqueous media to form micelles or polymersomes, which can encapsulate hydrophobic drugs in their core.[1][2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low monomer conversion | Inefficient initiation, presence of inhibitors (e.g., oxygen) | Ensure thorough degassing of the reaction mixture. Increase initiator concentration or reaction time. |
| Broad molecular weight distribution (high Đ) | Poor control over the polymerization, inappropriate RAFT agent | Optimize the RAFT agent to monomer ratio. Ensure the chosen RAFT agent is suitable for the monomers being used. |
| Insolubility of the final copolymer | High molecular weight, strong intermolecular interactions | Adjust the comonomer feed ratio to incorporate more hydrophilic units. Target a lower molecular weight. |
Conclusion
This application note provides a detailed protocol for the synthesis and copolymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a versatile monomer for the development of functional polymers for drug delivery. The use of RAFT polymerization ensures good control over the polymer architecture, which is a prerequisite for creating sophisticated and effective drug delivery systems. The multi-functional nature of the described copolymers makes them promising candidates for a variety of therapeutic applications, including targeted and stimuli-responsive drug release.
References
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- Gohy, J. F., & Zhao, Y. (Eds.). (2013). Block Copolymers in Nanoscience. John Wiley & Sons.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.
- Tan, A., Kizilkaya, S., Gunduz, B., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
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- Hulubei, C., & Morariu, S. (2006). Radical Copolymerization of Functional N-Substituted Maleimides with N-Vinyl-2-Pyrrolidone. High Performance Polymers, 18(3), 349-361.
- Uhrich, K. E., Cannizzaro, S. M., Langer, R. S., & Shakesheff, K. M. (1999). Polymeric systems for controlled drug release. Chemical reviews, 99(11), 3181-3198.
- Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT polymerization. Chemical reviews, 109(11), 5402-5436.
- Kwon, G. S., & Kataoka, K. (1995). Block copolymer micelles as long-circulating drug vehicles. Advanced drug delivery reviews, 16(2-3), 295-309.
- Moad, G., Chen, M., Häussler, M., Postma, A., Rizzardo, E., & Thang, S. H. (2006). Functional polymers by reversible addition-fragmentation chain transfer (RAFT) polymerization: a versatile methodology for the synthesis of end-functionalized polymers and block copolymers. Chimia, 60(11), 712-716.
- Nicolas, J., Guillaneuf, Y., & Couvreur, P. (2013). RAFT polymerization of N-vinylpyrrolidone. Progress in Polymer Science, 38(1), 63-135.
- Tuncel, A., & Piskin, E. (2000). N-vinyl-2-pyrrolidone/N, N-dimethylaminoethyl methacrylate copolymers for potential use in gene delivery.
- Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447.
-
National Center for Biotechnology Information. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem. Retrieved from [Link]
- Al-Jaafari, M. A., Al-Azzawi, A. M., & Al-Azzawi, S. A. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(14), 4317.
- Kost, J., & Langer, R. (2001). Responsive polymeric delivery systems. Advanced drug delivery reviews, 46(1-3), 125-148.
- Google Patents. (1996). Process for polymerization of carboxylic acid polymers and copolymers.
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Journal of Pharmaceutical Science and Technology. (2014). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Retrieved from [Link]
- Duncan, R. (2003). The dawning era of polymer therapeutics. Nature reviews Drug discovery, 2(5), 347-360.
- Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification.
-
ResearchGate. (n.d.). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2010). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]
-
Taylor & Francis Online. (1997). Copolymerization of Maleimide Monomers Containing Heterocyclic Groups. Retrieved from [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
- Allen, C., Maysinger, D., & Eisenberg, A. (2001). Nano-engineering block copolymer aggregates for drug delivery. Colloids and Surfaces B: Biointerfaces, 16(1-4), 3-27.
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- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
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Application Note: 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid as a Versatile Heterobifunctional Crosslinking Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a novel heterobifunctional crosslinking agent. Its unique architecture, featuring an allyl group for thiol-ene "click" chemistry and a carboxylic acid for traditional amine coupling, offers a versatile platform for creating complex bioconjugates and hydrogel scaffolds. This note outlines the synthesis of the agent, its dual-modality crosslinking mechanisms, and provides detailed protocols for its application in hydrogel formation and protein conjugation, along with methods for characterization.
Introduction: A Dual-Functionality Crosslinker for Advanced Applications
In the fields of drug delivery, tissue engineering, and diagnostics, the precise chemical linkage of molecules is paramount. Crosslinking agents are essential tools for stabilizing molecular interactions, forming hydrogel matrices, and creating antibody-drug conjugates.[1] Heterobifunctional crosslinkers, which possess two different reactive groups, are particularly valuable as they allow for controlled, sequential conjugations, minimizing undesirable side reactions like homopolymerization.[2]
This application note introduces 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid , a novel crosslinking agent designed for versatility and efficiency. This molecule incorporates two orthogonal reactive handles:
-
An allyl group : This moiety serves as an excellent substrate for the highly efficient and bio-orthogonal thiol-ene "click" reaction.[3] This reaction can be initiated by light, allowing for spatiotemporal control over the crosslinking process, which is ideal for applications like 3D bioprinting and hydrogel formation for cell culture.[4][5]
-
A carboxylic acid group : This functional group can be readily activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues). This enables the covalent attachment of the crosslinker to a wide range of biomolecules.
The phthalimide core provides a rigid scaffold, ensuring a well-defined distance between the two reactive ends. This combination of features makes 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid a powerful tool for creating well-defined bioconjugates and advanced biomaterials.
Synthesis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
The synthesis of the title compound is based on the well-established reaction of a substituted phthalic anhydride with a primary amine.[6] In this case, 4-carboxyphthalic anhydride (trimellitic anhydride) is reacted with allylamine.
Protocol 1: Synthesis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
Materials:
-
Trimellitic anhydride (4-carboxyphthalic anhydride)
-
Allylamine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve trimellitic anhydride (1 equivalent) in glacial acetic acid.
-
Add allylamine (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting solid, add a sufficient amount of deionized water to form a slurry.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove any unreacted starting materials and residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
-
Dry the final product under vacuum.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Dual Orthogonal Reactivity
The utility of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid as a crosslinker stems from its two distinct reactive sites, which can be addressed in a stepwise manner.
A. Thiol-Ene "Click" Chemistry of the Allyl Group:
The allyl group partakes in a radical-mediated thiol-ene reaction.[7] This reaction proceeds in a step-growth fashion and is highly efficient.[4] It can be initiated by UV light in the presence of a suitable photoinitiator.[8] The process involves the formation of a thiyl radical which then adds across the allyl double bond. This is a "click" reaction, characterized by high yields, insensitivity to water and oxygen, and the absence of byproducts.[3]
B. Amine Coupling of the Carboxylic Acid Group:
The carboxylic acid moiety can be activated to form a reactive ester, which is then susceptible to nucleophilic attack by a primary amine. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester readily reacts with primary amines to form a stable amide bond.
Application Protocols
Protocol 2: Hydrogel Formation via Photoinitiated Thiol-Ene Crosslinking
This protocol describes the formation of a hydrogel by crosslinking a dithiol-containing polymer, such as a thiol-terminated polyethylene glycol (PEG-dithiol), with 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
Materials:
-
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
-
PEG-dithiol (or other multi-thiol polymer)
-
Water-soluble photoinitiator (e.g., Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)[8][9]
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
UV lamp (365 nm)
-
Vortex mixer
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v Irgacure 2959 in PBS).
-
Prepare a stock solution of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in a suitable solvent (e.g., DMSO), and then dilute into PBS. The final concentration will depend on the desired crosslinking density.
-
Prepare a stock solution of the PEG-dithiol in PBS.
-
In a microcentrifuge tube, combine the 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid solution and the PEG-dithiol solution. The molar ratio of allyl groups to thiol groups should be 1:1 for optimal reaction kinetics.
-
Add the photoinitiator stock solution to the mixture to a final concentration of 0.05-0.1% w/v.
-
Vortex the solution thoroughly but gently to avoid introducing air bubbles.
-
Pipette the solution into the desired molds.
-
Expose the solution to UV light (365 nm) for a specified time (typically 1-10 minutes, depending on light intensity and sample volume) to initiate crosslinking and hydrogel formation.
-
The resulting hydrogel can be swelled in PBS to remove any unreacted components.
Protocol 3: Two-Step Protein Conjugation
This protocol describes the conjugation of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid to a protein via its carboxylic acid, followed by a subsequent reaction of the allyl group.
Step 1: Activation of the Carboxylic Acid and Conjugation to a Protein
Materials:
-
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
-
Protein with available primary amines (e.g., Bovine Serum Albumin - BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide, water-soluble)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Dissolve 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the solution (a 2- to 10-fold molar excess over the crosslinker).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Immediately add the activated crosslinker solution to the protein solution in the Conjugation Buffer. The molar ratio of crosslinker to protein will need to be optimized for the specific application.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution.
-
Remove excess, unreacted crosslinker and byproducts using a desalting column, exchanging the buffer to a suitable storage buffer for the now allyl-functionalized protein.
Step 2: Crosslinking of the Allyl-Functionalized Protein to a Thiol-Containing Molecule
The resulting allyl-functionalized protein can now be crosslinked to a molecule containing a thiol group (e.g., a cysteine-containing peptide or another protein) using a photoinitiated thiol-ene reaction as described in Protocol 2.
Characterization of Crosslinked Products
The success of the crosslinking reactions can be assessed using various analytical techniques.
| Technique | Application | Expected Outcome |
| FTIR Spectroscopy | Confirmation of functional group conversion. | Disappearance or reduction of the S-H stretching vibration (around 2550 cm⁻¹) and C=C stretching of the allyl group after thiol-ene reaction. Formation of the amide bond can also be observed.[10] |
| NMR Spectroscopy | Structural confirmation of the crosslinker and analysis of crosslinked polymers. | For the synthesized crosslinker, characteristic peaks for the allyl and aromatic protons. In crosslinked hydrogels, solid-state NMR can provide information on the crosslinking density.[11] |
| Mass Spectrometry | Confirmation of protein conjugation. | An increase in the molecular weight of the protein corresponding to the mass of the attached crosslinker(s). |
| Rheology | Mechanical properties of hydrogels. | Measurement of the storage (G') and loss (G'') moduli to determine the viscoelastic properties of the formed hydrogels. |
Conclusion
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a promising heterobifunctional crosslinking agent that offers researchers a high degree of control and versatility. The orthogonal reactivity of its allyl and carboxylic acid groups enables the straightforward synthesis of complex bioconjugates and the fabrication of tailored hydrogel systems. The protocols provided herein serve as a starting point for the application of this novel tool in a wide range of research and development areas, from targeted drug delivery to advanced 3D cell culture models.
References
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Synthesis of new derivatives of isoindoline-1,3-diones. Sciforum. Available at: [Link].
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Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. National Institutes of Health. Available at: [Link].
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Synthesis of Phthalimides via the reaction of phthalic anhydride with amines. IOSR Journal of Applied Chemistry. Available at: [Link].
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Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry. MDPI. Available at: [Link].
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Thiol–ene click hydrogels for therapeutic delivery. National Institutes of Health. Available at: [Link].
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Protein Cross-Linkers. G-Biosciences. Available at: [Link].
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The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. National Institutes of Health. Available at: [Link].
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Educational series: characterizing crosslinked polymer networks. Royal Society of Chemistry. Available at: [Link].
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Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Publications. Available at: [Link].
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Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Available at: [Link].
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. National Institutes of Health. Available at: [Link].
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Application of Click Chemistry in Hydrogels. ACS Publications. Available at: [Link].
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Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. National Institutes of Health. Available at: [Link].
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Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. Available at: [Link].
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3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. Available at: [Link].
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From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. National Institutes of Health. Available at: [Link].
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A comparative Study between Thiol-ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel inks for Digital Light. OPUS - BSZ. Available at: [Link].
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Preparation of a Magnetic Ti-IMAC Material Based on Thiol-Ene Click Reaction and the Application in Intact Phosphoprotein Enrichment. MDPI. Available at: [Link].
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A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Royal Society of Chemistry. Available at: [Link].
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Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Publications. Available at: [Link].
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Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. National Institutes of Health. Available at: [Link].
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Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. National Institutes of Health. Available at: [Link].
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N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. National Institutes of Health. Available at: [Link].
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Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. National Institutes of Health. Available at: [Link].
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Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems. ACS Publications. Available at: [Link].
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Synthesis of Phthalimide from Phthalic Anhydride. YouTube. Available at: [Link].
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Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. Available at: [Link].
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Application Notes and Protocols for Surface Modification using 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: A Dual-Functionality Molecule for Advanced Surface Engineering
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a versatile molecule offering a unique combination of functionalities for surface modification. Its carboxylic acid group provides a robust anchor for attachment to a wide range of substrates, while the terminal allyl group serves as a reactive handle for subsequent "click" chemistry or polymerization reactions. This dual-nature enables the creation of highly tailored surfaces with specific chemical, physical, and biological properties. These tailored surfaces are finding increasing applications in drug delivery, tissue engineering, and the development of advanced biomaterials.[1][2]
The isoindoline-1,3-dione core provides a stable scaffold, and the molecule's reactivity is primarily dictated by the carboxylic acid and allyl moieties. The carboxylic acid can engage in various surface chemistries, including covalent bond formation with hydroxylated surfaces or coordination with metal oxides.[3][4] The allyl group's double bond is amenable to a variety of addition reactions, most notably thiol-ene click chemistry, which allows for the efficient and specific attachment of thiol-containing molecules under mild conditions.[2][5][6]
This guide provides detailed protocols for the surface modification of common substrates using 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid and subsequent functionalization via thiol-ene chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid and related structures is presented below. Understanding these properties is crucial for designing effective surface modification strategies.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | C₁₂H₉NO₄ | 231.20 | Possesses a reactive allyl group for post-modification and a carboxylic acid for surface anchoring. The conjugated double bond enhances reactivity.[1] |
| 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | C₁₁H₉NO₄ | 219.19 | Lacks the reactive allyl group, serving as a control for studying the effect of the allyl functionality.[7][8] |
| 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid | C₁₀H₇NO₄ | 205.17 | Another control molecule without the allyl group.[9] |
Core Reaction Mechanisms and Workflow
The surface modification process using 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid can be conceptualized as a two-stage process: anchoring and functionalization .
-
Anchoring: The carboxylic acid group is utilized to attach the molecule to the substrate. This can be achieved through various methods depending on the nature of the substrate. For instance, on silica or metal oxide surfaces, the carboxylic acid can form covalent bonds or coordinate with the surface atoms.[3][10][11]
-
Functionalization: The surface-bound allyl groups are then available for further chemical modification. A highly efficient method for this is the thiol-ene "click" reaction, where a thiol-containing molecule is added across the double bond of the allyl group, often initiated by UV light or a radical initiator.[2][5][6] This allows for the attachment of a wide range of molecules, including peptides, drugs, or polymers.
The following diagram illustrates the general workflow for surface modification.
Caption: General workflow for surface modification.
Experimental Protocols
Protocol 1: Anchoring of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid to a Silica Surface
This protocol describes the covalent attachment of the molecule to a hydroxylated silica surface.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
-
Anhydrous toluene
-
Triethylamine (TEA)
-
Deionized water
-
Ethanol
Equipment:
-
Fume hood
-
Beakers and glassware
-
Ultrasonic bath
-
Oven
-
Nitrogen or argon gas line
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silica substrates by sonicating in deionized water and ethanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Carefully immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes to create a high density of hydroxyl groups on the surface.
-
Rinse the substrates thoroughly with copious amounts of deionized water and then dry under a stream of nitrogen.
-
-
Anchoring Reaction:
-
Prepare a 10 mM solution of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in anhydrous toluene.
-
Add triethylamine (2 equivalents relative to the carboxylic acid) to the solution to act as a base.
-
Immerse the hydroxylated silica substrates in the solution.
-
Heat the reaction mixture at 80°C for 12 hours under a nitrogen or argon atmosphere.
-
Allow the reaction to cool to room temperature.
-
-
Washing and Drying:
-
Remove the substrates from the reaction solution and rinse them thoroughly with toluene, followed by ethanol, and finally deionized water to remove any physisorbed molecules.[12]
-
Dry the substrates under a stream of nitrogen and store in a desiccator.
-
Protocol 2: Functionalization of the Allyl-Modified Surface via Thiol-Ene Click Chemistry
This protocol details the attachment of a thiol-containing molecule (e.g., a fluorescent dye or a peptide) to the allyl-functionalized surface.
Materials:
-
Allyl-modified silica substrates (from Protocol 1)
-
Thiol-containing molecule of interest (e.g., cysteine-terminated peptide, thiol-modified fluorescent dye)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile)
Equipment:
-
UV lamp (365 nm)
-
Schlenk line or glove box for inert atmosphere
-
Reaction vessel with a quartz window
Procedure:
-
Reaction Setup:
-
Prepare a solution of the thiol-containing molecule (e.g., 5 mM) and the photoinitiator (e.g., 1 mol% relative to the thiol) in the chosen anhydrous and degassed solvent.
-
Place the allyl-modified substrates in the reaction vessel.
-
Add the reaction solution to the vessel, ensuring the substrates are fully immersed.
-
Seal the vessel and purge with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
-
Thiol-Ene Reaction:
-
Expose the reaction vessel to UV light (365 nm) for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the specific thiol and its concentration.
-
-
Final Washing:
-
After the reaction, remove the substrates and wash them extensively with the reaction solvent, followed by ethanol and deionized water to remove any unreacted reagents.
-
Dry the functionalized substrates under a stream of nitrogen.
-
The following diagram illustrates the decision-making process for choosing a surface modification strategy.
Caption: Decision tree for surface modification strategy.
Surface Characterization
Thorough characterization is essential to confirm the success of each modification step. A combination of surface-sensitive techniques should be employed.
| Analytical Technique | Information Obtained | Expected Outcome for Successful Modification |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | - After Anchoring: Appearance of N1s peak from the isoindoline-1,3-dione core. Increase in the C1s signal. - After Thiol-Ene: Appearance of signals corresponding to the attached thiol molecule (e.g., S2p for a cysteine-peptide). |
| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. | - After Anchoring: A change in the water contact angle, typically becoming more hydrophobic due to the organic layer. - After Thiol-Ene: The contact angle will change depending on the nature of the attached molecule (e.g., a hydrophilic peptide will decrease the contact angle). |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | An increase in surface roughness may be observed after each modification step, indicating the addition of molecular layers. |
| Fourier-Transform Infrared Spectroscopy (FTIR) - Attenuated Total Reflectance (ATR) mode | Vibrational modes of chemical bonds on the surface. | - After Anchoring: Appearance of characteristic peaks for the C=O stretch of the imide and carboxylic acid ester, and the C=C stretch of the allyl group. - After Thiol-Ene: Disappearance or significant reduction of the allyl C=C peak and appearance of new peaks corresponding to the attached molecule.[13] |
The following diagram outlines a typical workflow for surface characterization.
Caption: Workflow for surface characterization.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling Piranha solution, toluene, and other volatile organic compounds.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Piranha solution is extremely dangerous. It is a strong oxidizer and can react violently with organic materials. Prepare it fresh and in small quantities. Never store it in a sealed container.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low surface coverage after anchoring | Incomplete hydroxylation of the substrate. | Ensure thorough cleaning and sufficient exposure time to Piranha solution. |
| Inactive carboxylic acid. | Use fresh 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. Ensure anhydrous reaction conditions. | |
| Incomplete thiol-ene reaction | Presence of oxygen. | Thoroughly degas all solutions and maintain an inert atmosphere during the reaction. |
| Insufficient UV exposure or photoinitiator concentration. | Optimize UV exposure time and photoinitiator concentration. | |
| Inconsistent results | Variations in substrate cleaning or reaction conditions. | Standardize all procedures and ensure consistent handling of substrates. |
Conclusion
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a powerful tool for creating functionalized surfaces. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably modify a variety of substrates and tailor their properties for specific applications in drug development, biomaterials science, and beyond. The combination of a stable anchoring group and a versatile reactive handle makes this molecule a valuable addition to the surface chemistry toolbox.
References
-
ResearchGate. (n.d.). a) Silica surface modification with carboxylic acid groups, (b) zeta... [Diagram]. Retrieved from [Link]
-
ACS Publications. (2023). Calcite Surfaces Modified with Carboxylic Acids (C2 to C18): Layer Organization, Wettability, Stability, and Molecular Structural Properties. Langmuir. Retrieved from [Link]
-
ACS Publications. (2020). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Surface Design of Liquid Separation Membrane through Graft Polymerization: A State of the Art Review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. Retrieved from [Link]
-
nanomicronspheres. (n.d.). Innovative Techniques in Grafting and Surface Modification of Silica Particles for Enhanced Material Performance. Retrieved from [Link]
-
MDPI. (2023). Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Allyl-Functionalization Enhanced Thermally Stable Graphene/Fluoroelastomer Nanocomposites. Retrieved from [Link]
-
ACS Publications. (1997). Functionalization of Hydroxyl and Carboxylic Acid Terminated Self-Assembled Monolayers. Langmuir. Retrieved from [Link]
-
ResearchGate. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Modification of Graphene Oxide by Carboxyl-Group: Preparation, Characterization, and Application for Proteins Immobilization. Retrieved from [Link]
-
UTokyo Repository. (2021). Effect of carboxylic acid modification on ZrO nanoparticles synthesis in supercritical water. Retrieved from [Link]
- (2009). Surface Modification of Hydrophobic Nanocrystals Using Short-Chain Carboxylic Acids. Journal of Nanoscience and Nanotechnology.
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RSC Publishing. (n.d.). Surface-grafting polymers: from chemistry to organic electronics. Retrieved from [Link]
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MDPI. (2026). Enhanced Cell Adhesion on Biofunctionalized Ti6Al4V Alloy: Immobilization of Proteins and Biomass from Spirulina platensis Microalgae. Retrieved from [Link]
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ACS Publications. (2024). Chemoselective Adsorption of Allyl Ethers on Si(001): How the Interaction between Two Functional Groups Controls the Reactivity and Final Products of a Surface Reaction. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology (JPST). (n.d.). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Retrieved from [Link]
-
Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in Advanced Drug Delivery Systems
Introduction: A Multifunctional Scaffold for Innovative Drug Delivery
In the landscape of modern therapeutics, the targeted and controlled delivery of active pharmaceutical ingredients (APIs) is paramount to enhancing efficacy and minimizing off-target toxicity. The design of sophisticated drug delivery systems often hinges on the use of versatile molecular scaffolds that can be tailored to specific applications.[1] 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique bifunctional nature, featuring a carboxylic acid group for conjugation and a reactive allyl group, opens a myriad of possibilities for the construction of innovative drug delivery vehicles.
This technical guide provides an in-depth exploration of the applications of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in drug delivery. We will delve into its synthesis, its role as a versatile linker, and its application in the formulation of stimuli-responsive and targeted drug carriers. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for your research and development endeavors.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | C₁₂H₉NO₄ | 231.20 | Carboxylic Acid, Allyl, Imide |
| 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | C₁₁H₉NO₄ | 219.19 | Carboxylic Acid, Ethyl, Imide |
| 2-phenyl-1,3-dioxoisoindoline-5-carboxylic acid | C₁₅H₉NO₄ | 267.24 | Carboxylic Acid, Phenyl, Imide |
Data for related analogs is included for comparative purposes.[2]
Core Applications in Drug Delivery
The unique molecular architecture of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, possessing two distinct reactive handles, allows for a dual-mode functionalization. This is a highly desirable characteristic in the construction of complex drug delivery systems.
-
The Carboxylic Acid Handle: The carboxylic acid group provides a convenient site for conjugation to amine-containing molecules, such as proteins, peptides, or amine-functionalized nanoparticles, through standard carbodiimide chemistry (e.g., EDC/NHS). This allows for the stable attachment of the linker to the drug carrier.
-
The Allyl Group Handle: The terminal allyl group offers a versatile platform for a variety of chemical transformations. Its reactivity can be harnessed for:
-
Thiol-Ene "Click" Chemistry: This highly efficient and bio-orthogonal reaction allows for the covalent attachment of thiol-containing molecules, such as drugs or targeting ligands, under mild conditions.[3][4][5]
-
Palladium-Cleavable Linkage: The allyl group can be incorporated into a linker that is cleavable under specific conditions using a palladium catalyst. This enables the design of stimuli-responsive systems where the drug is released upon exposure to the catalyst.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Conjugation of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of the title compound using EDC/NHS chemistry, followed by conjugation to a primary amine.
Materials:
-
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., protein, peptide, or amine-functionalized nanoparticle)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10 mM. b. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours in an inert atmosphere (e.g., under nitrogen or argon) to form the NHS-ester.
-
Conjugation to Amine: a. Dissolve the amine-containing molecule in PBS (pH 7.4) at a suitable concentration. b. Add the activated NHS-ester solution dropwise to the amine solution with gentle stirring. The molar ratio of the NHS-ester to the amine will need to be optimized for your specific application. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding a quenching solution to consume any unreacted NHS-ester. b. Purify the resulting conjugate using an appropriate method based on the properties of the product (e.g., dialysis against PBS to remove unreacted small molecules, followed by size-exclusion chromatography for further purification).
Diagram 1: EDC/NHS Conjugation Workflow
Caption: Workflow for EDC/NHS-mediated conjugation.
Protocol 2: Thiol-Ene "Click" Chemistry for Drug Conjugation
This protocol outlines the conjugation of a thiol-containing drug to the allyl group of the linker-modified carrier.
Materials:
-
Allyl-functionalized carrier (from Protocol 1)
-
Thiol-containing drug molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) or radical initiator (e.g., AIBN)
-
Solvent (e.g., DMSO, water, or a mixture)
-
UV lamp (for photoinitiation) or heating source (for thermal initiation)
-
Purification system
Procedure:
-
Reaction Setup: a. Dissolve the allyl-functionalized carrier and the thiol-containing drug in the chosen solvent. The molar ratio should be optimized, but a slight excess of the thiol component is often used. b. Add the initiator to the reaction mixture. The concentration of the initiator will depend on the specific system and should be optimized.
-
Initiation of the "Click" Reaction: a. Photoinitiation: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) for a specified period (typically 5-30 minutes). Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS). b. Thermal Initiation: Heat the reaction mixture to the appropriate temperature for the chosen thermal initiator (e.g., 60-80°C for AIBN).
-
Purification: a. Once the reaction is complete, purify the conjugate to remove any unreacted starting materials and byproducts using an appropriate method (e.g., dialysis, chromatography).
Diagram 2: Thiol-Ene "Click" Chemistry Pathway
Caption: Pathway for Thiol-Ene "Click" Chemistry Conjugation.
Protocol 3: Palladium-Mediated Cleavage of the Allyl Linker
This protocol describes a general procedure for the cleavage of an allyl-based linker to release a conjugated molecule. This is a proof-of-concept protocol and would require significant optimization for in vivo applications.
Materials:
-
Allyl-linked conjugate
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Scavenger (e.g., morpholine, dimedone)
-
Degassed solvent (e.g., a mixture of DMSO and water)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: a. Dissolve the allyl-linked conjugate in the degassed solvent in a reaction vessel under an inert atmosphere. b. In a separate vial, dissolve the palladium catalyst and the scavenger in the degassed solvent.
-
Cleavage Reaction: a. Add the catalyst/scavenger solution to the conjugate solution. b. Stir the reaction mixture at room temperature. Monitor the cleavage of the linker and the release of the drug by a suitable analytical method (e.g., HPLC, LC-MS).
-
Analysis: a. Analyze the reaction mixture to confirm the presence of the released drug and the cleaved linker.
Diagram 3: Palladium-Mediated Cleavage Mechanism
Caption: Mechanism of Palladium-Mediated Allyl Linker Cleavage.
Conclusion and Future Perspectives
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid represents a powerful and versatile tool in the design and synthesis of advanced drug delivery systems. Its dual functionality allows for a modular approach to constructing complex architectures with tailored properties. The protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their own work. Future research may focus on the development of novel palladium catalysts with improved biocompatibility for in vivo applications of cleavable linkers, as well as the exploration of other "click" chemistry reactions involving the allyl group. The continued development of such multifunctional linkers will undoubtedly play a crucial role in the next generation of targeted and personalized medicines.
References
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National Center for Biotechnology Information. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem Compound Summary for CID 16219459. Available from: [Link].
- Kleoff, M., et al. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfonimidate.
- Willis, M. C., et al. Synthesis of allyl selenides by palladium-catalyzed decarboxylative coupling.
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- Kumar, C. K., et al. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2010, 2(12), 380-390.
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The Gaunt Group. Synthesis-driven chemical biology. Available from: [Link].
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- Kloxin, A. M., et al. Thiol–ene click hydrogels for therapeutic delivery. ACS Biomaterials Science & Engineering, 2016, 2(2), 157-172.
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Application Note & Protocols: Harnessing the Dual Reactivity of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid for Advanced Bioconjugation
Introduction: A Bifunctional Tool for Modern Bioconjugation
In the landscape of drug development, diagnostics, and proteomics, the covalent linkage of molecules to proteins, antibodies, and oligonucleotides—a process known as bioconjugation—is a foundational technology.[1] The design of the linking molecule is paramount, dictating the stability, homogeneity, and ultimate function of the resulting conjugate. We introduce 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid , a novel heterobifunctional crosslinker engineered for versatility and efficiency.
This molecule possesses two orthogonal reactive handles:
-
A carboxylic acid (-COOH) group, ideal for stable amide bond formation with primary amines, such as the abundant lysine residues on the surface of proteins.[2]
-
An allyl (-CH₂CH=CH₂) group , a substrate for the highly efficient and specific thiol-ene "click" reaction, enabling covalent linkage to cysteine residues.[3]
This dual functionality allows for a two-stage, controlled conjugation strategy. One terminus can be linked to a biomolecule, and the other can be used to attach a payload—such as a therapeutic agent, a fluorescent dye, or a second biomolecule—offering researchers significant flexibility in the design of complex bioconjugates like Antibody-Drug Conjugates (ADCs). This guide provides the scientific rationale and detailed protocols for leveraging both functionalities of this versatile reagent.
Physicochemical Properties
A thorough understanding of the crosslinker's properties is essential for experimental design, including solubility, storage, and reaction stoichiometry.
| Property | Value | Source/Comment |
| IUPAC Name | 2-allyl-1,3-dioxoisoindole-5-carboxylic acid | --- |
| Molecular Formula | C₁₂H₉NO₄ | [4] |
| Molecular Weight | 231.20 g/mol | [4] |
| Appearance | Expected to be a solid | Based on similar structures[5] |
| Solubility | Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers | Common for similar small molecules |
| Storage | Store at -20°C, desiccated, and protected from light | General best practice for reactive chemicals |
Bioconjugation Strategies & Mechanisms
The unique structure of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid permits two primary, orthogonal conjugation pathways.
Strategy 1: Amine Coupling via the Carboxylic Acid Group
This is one of the most robust and widely used methods in bioconjugation.[6] The strategy targets primary amines, found at the N-terminus of proteins and on the side chain of lysine residues. The process involves a two-step activation and coupling reaction, typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]
Causality of the Mechanism:
-
Activation: EDC reacts with the carboxylic acid group on the isoindoline ring to form a highly reactive but unstable O-acylisourea intermediate.[8] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the EDC and prevent premature hydrolysis.[9]
-
Stabilization: The unstable intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To prevent this and increase the efficiency of the conjugation, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8] This ester has a half-life of several hours at neutral pH, allowing for a controlled reaction with the target biomolecule.[10]
-
Conjugation: The biomolecule containing primary amines is then added in a buffer with a pH of 7.2-8.5. At this pH, the lysine side chains are sufficiently deprotonated to act as strong nucleophiles, attacking the carbonyl carbon of the NHS ester to form a stable, covalent amide bond.
Experimental Protocols
The following protocols are designed for conjugating the linker to a model protein (Bovine Serum Albumin, BSA) and a model peptide. Note: These are starting points; optimization for specific biomolecules is highly recommended.
Protocol 1: Two-Step Amine Coupling to a Protein (e.g., BSA)
Principle: The carboxylic acid on the linker is first activated with EDC/Sulfo-NHS. The activated linker is then reacted with the primary amines (lysine residues) on BSA to form stable amide bonds.
Materials & Reagents:
| Reagent | Suggested Supplier | Purpose |
|---|---|---|
| 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | Custom Synthesis | Crosslinker |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Model Protein |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | Thermo Fisher Scientific | Carboxyl Activator |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | Stabilizer |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | --- | Buffer for activation step |
| Coupling Buffer (PBS, pH 7.4) | --- | Buffer for conjugation step |
| Quenching Solution (1 M Tris-HCl, pH 8.0) | --- | Stops the reaction |
| Anhydrous DMSO | Sigma-Aldrich | Solvent for crosslinker |
| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher Scientific | Purification |
Step-by-Step Methodology:
-
Prepare Reagents:
-
Dissolve the linker in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Dissolve BSA in Coupling Buffer (PBS) to a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
-
Activate the Crosslinker:
-
Rationale: This step creates the amine-reactive Sulfo-NHS ester in a controlled manner before introducing the protein to prevent protein polymerization. [7] * In a microcentrifuge tube, combine:
-
5 µL of linker stock solution (50 µg)
-
100 µL of Activation Buffer
-
50 µL of EDC solution (500 µg)
-
50 µL of Sulfo-NHS solution (500 µg)
-
-
Incubate at room temperature for 15-20 minutes.
-
-
Conjugate to Protein:
-
Rationale: The pH is raised to deprotonate the lysine amines on the protein, making them nucleophilic and ready to react with the activated linker. * Add the entire 205 µL activation mixture to 1 mL of the BSA solution (10 mg).
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Quench the Reaction:
-
Rationale: Any unreacted Sulfo-NHS esters are quenched to prevent non-specific reactions during storage or downstream applications.
-
Add 100 µL of 1 M Tris-HCl, pH 8.0 to the reaction mixture.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Rationale: Purification removes excess, unreacted linker and reaction byproducts (e.g., EDC-urea, NHS).
-
Purify the BSA-linker conjugate using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography method), exchanging the buffer into a desired storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Photoinitiated Thiol-Ene Coupling to a Cysteine-Containing Peptide
Principle: A pre-formed biomolecule-linker conjugate from Protocol 1 (or the linker itself) is reacted with a thiol-containing molecule (e.g., a cysteine peptide like GGC) via its allyl group under UV light.
Materials & Reagents:
| Reagent | Suggested Supplier | Purpose |
|---|---|---|
| Allyl-functionalized molecule (from Protocol 1) | --- | "Ene" component |
| Cysteine-containing peptide (e.g., GGC) | Custom Synthesis | "Thiol" component |
| Photoinitiator (e.g., Irgacure 2959) | Sigma-Aldrich | Radical Initiator |
| Reaction Buffer (PBS, pH 7.4, degassed) | --- | Aqueous reaction medium |
| Anhydrous DMSO | Sigma-Aldrich | Solvent for initiator |
| UV Lamp (365 nm) | --- | Light source for initiation |
| RP-HPLC System | Waters, Agilent | Purification/Analysis |
Step-by-Step Methodology:
-
Prepare Reagents:
-
Dissolve the allyl-functionalized molecule in degassed PBS, pH 7.4 to a concentration of 1 mM.
-
Dissolve the cysteine-containing peptide in degassed PBS, pH 7.4 to a concentration of 1.5 mM (a 1.5-fold molar excess).
-
Prepare a 100 mM stock solution of Irgacure 2959 in DMSO.
-
Rationale: Degassing the buffer is critical to remove dissolved oxygen, which can quench the radical reaction and inhibit polymerization. [11]
-
-
Set up the Reaction:
-
In a UV-transparent microcentrifuge tube, combine:
-
500 µL of the allyl-functionalized molecule solution
-
750 µL of the cysteine peptide solution
-
Add the photoinitiator stock to a final concentration of 1-5 mM.
-
-
Mix gently by pipetting.
-
-
Initiate the Reaction:
-
Rationale: A 365 nm UV source provides sufficient energy to cleave most common photoinitiators without causing significant damage to the biomolecules. [12] * Place the reaction tube under a 365 nm UV lamp (typically 5-10 mW/cm²) for 5-15 minutes on ice.
-
Self-Validation: The reaction progress can be monitored by taking small aliquots at different time points and analyzing them via HPLC-MS.
-
-
Purify the Conjugate:
-
Rationale: Reversed-phase HPLC is an excellent method for separating the final peptide-linker conjugate from unreacted peptide and other reaction components.
-
Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the collected fractions containing the pure product.
-
Characterization of Bioconjugates
Confirming the successful synthesis and purity of the conjugate is a critical step. Several analytical techniques are required for a comprehensive picture. [13]
-
UV-Vis Spectroscopy: A simple method to estimate the degree of labeling or drug-to-antibody ratio (DAR). By measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the conjugated molecule (if it has a chromophore), the ratio can be calculated using the Beer-Lambert law. [13]* High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC): Used to detect aggregation or fragmentation of the protein after conjugation. A successful conjugate should elute as a single, sharp peak at a similar retention time to the starting protein.
-
Reversed-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC): These methods separate molecules based on hydrophobicity. Conjugation often increases the hydrophobicity of a protein, leading to a shift in retention time. HIC is particularly powerful for resolving species with different drug-to-antibody ratios. [14]* Mass Spectrometry (MS):
-
ESI-MS or MALDI-TOF: Provides the most definitive evidence of conjugation by confirming the mass of the final product. The observed mass should equal the mass of the starting biomolecule plus the mass of the linker(s) and any attached payload. For proteins, deconvolution of the resulting charge state envelope is necessary. [15] * LC-MS: Combining HPLC with mass spectrometry provides separation and mass identification simultaneously, allowing for the characterization of different species within a heterogeneous mixture. [16]
-
Conclusion
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a powerful and versatile heterobifunctional crosslinker. Its orthogonal reactive groups—an amine-reactive carboxylic acid and a thiol-reactive allyl group—provide researchers with the flexibility to design and execute sophisticated, multi-step bioconjugation strategies. The well-established EDC/NHS and photoinitiated thiol-ene chemistries described herein offer reliable, high-yield pathways for creating novel bioconjugates for a wide array of applications, from targeted therapeutics to advanced diagnostic tools.
References
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Wakankar, A. A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Available at: [Link]
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Wikipedia contributors. (2023). Thiol-ene reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Li, J., & Chen, P. R. (2016). Fast Cysteine Bioconjugation Chemistry. Chemical Society Reviews, 45(5), 1473-1487. Available at: [Link]
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Zhang, Y., et al. (2022). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. JACS Au, 2(1), 213-222. Available at: [Link]
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Sae-heng, S., & Cid, J. (2016). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471–1474. Available at: [Link]
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Clark, D. D., et al. (2010). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 132(48), 17233–17242. Available at: [Link]
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Waters Corporation. (2019). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters Corporation Application Note. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 883431, 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem. Available at: [Link]
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Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Available at: [Link]
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Du Prez, F. E., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(40), 5945-5963. Available at: [Link]
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Analytical Wizards. (2024). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Analytical Wizards. Available at: [Link]
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Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition in English, 49(9), 1540–1573. Available at: [Link]
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UCL Discovery. (2018). Novel approaches for cysteine bioconjugation. UCL Discovery. Available at: [Link]
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CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Available at: [Link]
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Kokotos, C. G., et al. (2018). Photoinitiated Thiol-Ene “Click” Reaction: An Organocatalytic Alternative. ResearchGate. Available at: [Link]
-
Liu, A., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6219–6226. Available at: [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis Inc. Available at: [Link]
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Bird, M. J., et al. (2021). A reactive peptide interface for site-selective cysteine bioconjugation. Chemical Science, 12(10), 3538–3544. Available at: [Link]
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Royal Society of Chemistry. (2024). Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Royal Society of Chemistry Books. Available at: [Link]
-
Mallesha, L., et al. (2012). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 4(4), 110-115. Available at: [Link]
-
Thermo Fisher Scientific. (2018). Advances in Biopharmaceutical Characterization: Antibody–Drug Conjugates. Thermo Fisher Scientific. Available at: [Link]
-
Creative Biolabs. (n.d.). Cysteine based Conjugation Strategy. Creative Biolabs. Available at: [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296. Available at: [Link]
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Douglas, J., et al. (2018). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Nature Chemistry, 10(12), 1234–1239. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 707457, 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem. Available at: [Link]
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Application Note & Protocol: Strategies for the Amide Coupling of 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid
Abstract
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, central to the synthesis of pharmaceuticals, complex natural products, and novel materials.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the amide coupling of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a versatile building block used in the development of new chemical entities.[2] We present two robust, field-proven protocols utilizing common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the highly efficient O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The causality behind reagent selection, reaction setup, work-up, and purification is explained to empower researchers to not only execute the procedures but also to adapt them for various amine substrates.
Principles of Carboxylic Acid Activation for Amidation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction universally proceeds through the "activation" of the carboxylic acid. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
Mechanism I: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as EDC, are powerful dehydrating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] While this intermediate can react directly with an amine, it is prone to two undesirable side reactions:
-
Racemization: If the carboxylic acid has a chiral center at the α-position, the intermediate can lead to loss of stereochemical integrity.
-
N-Acylurea Formation: The intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[3]
To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap for the O-acylisourea, rapidly forming an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, significantly suppressing both racemization and N-acylurea formation, while remaining sufficiently reactive towards the amine to form the target amide.[4]
Mechanism II: Uronium/Aminium Salt Coupling (HATU)
Uronium-based reagents like HATU represent a class of highly efficient coupling agents.[4] HATU reacts with the carboxylate (formed by the deprotonation of the carboxylic acid by a non-nucleophilic base) to generate a highly reactive O-Acyl-7-azabenzotriazole (OAt) active ester.[5][6] This activation is rapid and generally leads to higher yields and lower rates of epimerization compared to many other methods.[4] The presence of the nitrogen atom in the azabenzotriazole ring of HATU provides favorable electronic properties that accelerate the subsequent aminolysis step.
Caption: HATU-mediated amide coupling mechanism.
Materials, Reagents, and Critical Safety
Reagents and Consumables
| Reagent | Grade | Supplier Example | Notes |
| 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid | ≥95% | Various | The primary substrate. |
| Amine of Interest | ≥97% | Various | Primary or secondary amine. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | Synthesis Grade | Various | Water-soluble carbodiimide. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Various | Racemization suppressant. Note: Anhydrous HOBt can be explosive. |
| HATU | Synthesis Grade | Various | Highly efficient uronium salt coupling reagent. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's base) | Anhydrous, ≥99.5% | Various | Non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Common reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Alternative polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep | For aqueous work-up. |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | In-house prep | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | ACS Grade | In-house prep | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Equipment
-
Magnetic stirrer with stir bars
-
Round-bottom flasks and standard glassware
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
MANDATORY SAFETY PROTOCOLS
Chemical Sensitization Hazard: Many amide coupling reagents are potent chemical sensitizers.[7] Repeated exposure, even at low levels, can lead to severe allergic contact dermatitis and respiratory distress, including anaphylaxis.[8][9]
-
HATU, HBTU, HCTU, DCC, and DIC are all documented sensitizers.[8][9]
-
ALWAYS handle these reagents in a certified chemical fume hood.
-
ALWAYS wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double-layered nitrile gloves.
-
In case of skin contact, wash the affected area immediately and thoroughly with soap and water. Seek medical attention if irritation develops.
General Experimental Workflow
The overall process for both protocols follows a logical sequence from preparation to the final, purified product.
Caption: General workflow for amide coupling.
Detailed Experimental Protocols
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of amines. The work-up is simplified by the water solubility of the EDC reagent and its urea byproduct.[4] This procedure is adapted from established methods for similar isoindoline carboxylic acids.
Reagent Stoichiometry Table (Example Calculation)
| Component | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid | 231.21 | 1.0 | 1.0 | 231 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (121 µL) |
| EDC·HCl | 191.70 | 1.2 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.1 | 1.1 | 149 mg |
| DIPEA | 129.24 | 2.5 | 2.5 | 323 mg (434 µL) |
| Anhydrous DCM | --- | --- | --- | 10 mL |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir until the acid is fully dissolved.
-
Addition of Amine & Base: Add the amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Addition of HOBt: Add HOBt (1.1 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.[10]
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the starting carboxylic acid is a key indicator of completion.
Protocol B: HATU Mediated Amide Coupling
This protocol is recommended for sterically hindered substrates, electron-deficient amines, or when rapid and high-yielding coupling is required.[11]
Reagent Stoichiometry Table (Example Calculation)
| Component | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid | 231.21 | 1.0 | 1.0 | 231 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (121 µL) |
| HATU | 380.23 | 1.1 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.0 | 2.0 | 258 mg (347 µL) |
| Anhydrous DMF or DCM | --- | --- | --- | 10 mL |
Step-by-Step Procedure:
-
Pre-activation (Optional but Recommended): To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq). Dissolve in anhydrous DMF or DCM (0.1 M). Stir at room temperature for 15-20 minutes to form the active ester.[5]
-
Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC. These reactions are often complete much faster than EDC couplings.
Product Work-up and Purification
Proper work-up is essential to remove unreacted reagents and byproducts, simplifying the final purification.
-
Dilution: Dilute the reaction mixture with an additional 20 mL of DCM (or Ethyl Acetate if DMF was used as the solvent).
-
Aqueous Wash Sequence: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 20 mL) - Removes DIPEA and any unreacted amine.
-
Saturated aq. NaHCO₃ (2 x 20 mL) - Removes HOBt, HOAt, and any unreacted carboxylic acid.
-
Brine (1 x 20 mL) - Removes residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and increasing to 50%).[1]
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent alternative to chromatography.[12] Solvents such as ethanol, isopropanol, or ethyl acetate/hexanes mixtures should be screened to find suitable conditions.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Sterically hindered or poorly nucleophilic amine. | 1. Use fresh, high-quality reagents.2. Ensure anhydrous conditions. Add an extra equivalent of base.3. Switch to a more powerful coupling agent like HATU. Consider elevating the temperature.[11] |
| Messy TLC / Multiple Byproducts | 1. N-acylurea formation (with EDC).2. Reaction temperature too high.3. Excess coupling reagent reacting with amine. | 1. Ensure HOBt is used with EDC.[3]2. Maintain cooling during reagent addition.3. Use a slight excess (1.1 eq) of the coupling reagent, not a large excess.[4] |
| Product Contaminated with Byproduct | 1. Incomplete removal during work-up.2. Urea byproduct from EDC is insoluble in DCM. | 1. Be meticulous with aqueous washes. Perform an extra acid and base wash.2. If a precipitate (dicyclohexylurea if using DCC) forms, filter it off before work-up. EDC's urea is water-soluble and should wash out.[10] |
| Difficulty Removing DMF/DIPEA | High boiling point of solvents/reagents. | 1. For DMF, perform multiple washes with a 1:1 water/brine mixture or a 5% LiCl solution.[13]2. For DIPEA, ensure thorough washing with dilute acid (e.g., 1 M HCl). |
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Padiya, K. J., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. Retrieved from [Link]
-
Frank, W. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Ghaffari, A., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 225-246. Retrieved from [Link]
-
American Chemical Society. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687-6692. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11629. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 6). Peptide Synthesis – Safety Topics. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid | 67822-76-8 | Benchchem [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. acs.org [acs.org]
- 8. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. We understand that purification is a critical step that can significantly impact yield, purity, and the success of subsequent reactions. This guide provides in-depth, field-tested solutions to common challenges encountered during the purification of this specific molecule, moving beyond generic advice to offer explanations grounded in its unique chemical properties.
The target molecule, 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, possesses a distinct combination of functional groups: a moderately polar phthalimide core, a non-polar allyl group, and a highly polar, acidic carboxylic acid. This trifunctional nature is key to its utility but also presents specific purification challenges, which this guide will address.
Part 1: Troubleshooting Guide
This section is structured to provide rapid, actionable solutions to specific problems you may encounter during your purification workflow.
Q1: My final product has low purity, and I suspect unreacted starting materials are present. How can I remove them?
Probable Cause: The synthesis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of trimellitic anhydride and allylamine. Incomplete reaction or non-stoichiometric addition can leave residual starting materials. Furthermore, the primary starting material, trimellitic anhydride, is highly susceptible to hydrolysis, forming trimellitic acid, another common impurity.
Solution Strategy:
An acid-base extraction is exceptionally effective for separating the acidic product from the basic allylamine and neutral or less acidic impurities. The carboxylic acid group provides a perfect chemical handle for this separation.
Causality: The pKa of the carboxylic acid on the aromatic ring allows it to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃), forming a water-soluble carboxylate salt. Allylamine, being a base, will remain in the organic phase, as will the anhydride (which may hydrolyze during the workup).
Workflow Visualization:
Caption: Workflow for purification via acid-base extraction.
See for a detailed step-by-step guide.
Q2: The crude product is a sticky oil or gum and refuses to crystallize. What should I do?
Probable Cause: The presence of impurities, particularly residual solvents or low-melting side products, can inhibit the formation of a stable crystal lattice. The allyl group itself can contribute to a lower melting point compared to its saturated analogues.[1]
Solution Strategy:
-
Trituration: First, attempt to triturate the oil with a solvent in which the desired product is insoluble but the impurities are soluble. A non-polar solvent like hexanes or a 1:1 mixture of hexanes and diethyl ether is an excellent starting point. Vigorously stir or sonicate the oil with the solvent. This can often "crash out" the product as a solid by washing away the interfering impurities.
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, acetic acid) are completely removed under high vacuum, sometimes with gentle heating. These high-boiling solvents are notorious for preventing crystallization.
-
Controlled Recrystallization: If trituration yields a solid, proceed with recrystallization. If the product remains oily, dissolve it in a minimal amount of a good solvent (e.g., hot methanol or ethyl acetate) and add a poor solvent (e.g., water or hexanes) dropwise until turbidity persists. This "anti-solvent" technique can often induce crystallization. For a related compound, recrystallization from methanol proved effective.[2]
Q3: My product is discolored (yellow to brown). How can I obtain a white, crystalline solid?
Probable Cause: Discoloration often arises from high-temperature reactions that generate polymeric or degradation byproducts. Colored impurities from commercial-grade starting materials can also carry through the synthesis.
Solution Strategy:
-
Activated Charcoal Treatment: During recrystallization, the use of activated charcoal is highly effective for removing colored impurities.
-
Procedure: Dissolve the crude product in a suitable hot solvent (see table below). Add a very small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, conjugated molecules that are often responsible for color.
-
Critical Step: Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal.[3] If the solution is allowed to cool, the product will crystallize prematurely along with the charcoal.
-
-
Chromatography: If discoloration persists, column chromatography is the next logical step.
Q4: I'm seeing significant tailing during silica gel column chromatography. How can I get sharp, well-defined bands?
Probable Cause: This is a classic issue when purifying carboxylic acids on standard silica gel. The acidic nature of the target compound leads to strong, often irreversible, binding to the slightly acidic silanol (Si-OH) groups on the silica surface. This interaction slows the elution of the compound, causing extensive tailing.
Solution Strategy:
Modify the Mobile Phase: The most effective solution is to suppress the ionization of the carboxylic acid by acidifying the eluent.
-
Recommended Eluent: Start with a mobile phase of Dichloromethane (DCM) with 5-10% Methanol (MeOH). To this mixture, add 0.5-1% acetic acid or formic acid.
-
Causality: The added acid in the eluent creates an equilibrium that favors the protonated, neutral form of the product's carboxylic acid group (R-COOH). This neutral form has a much lower affinity for the silica surface compared to the anionic carboxylate (R-COO⁻), allowing it to elute more quickly and in a sharper band.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable, all-purpose purification method for this compound?
For moderate to high initial purity (>80%), recrystallization is the most efficient and scalable method. It avoids the use of large volumes of chromatography solvents and is generally faster. For very impure or oily crude products, a preliminary acid-base extraction followed by recrystallization of the precipitated solid is the most robust strategy.
Q: How can I confirm the purity and identity of my final product?
A multi-pronged approach is essential for validation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that does not depress when mixed with an authentic sample is a classic indicator of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. Check for the absence of signals corresponding to starting materials or solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass measurement and is extremely sensitive to detecting trace impurities.
Q: What are the primary impurities I should look for in an NMR spectrum?
-
Trimellitic Acid/Anhydride: Look for the absence of the characteristic anhydride carbonyl peaks or the presence of multiple aromatic signals if the symmetry is broken upon hydrolysis.
-
Allylamine: Check for the absence of its characteristic allyl signals that do not correspond to the N-allyl group of the product.
-
Reaction Solvents: Look for residual peaks from solvents like DMF, DMSO, or acetic acid.
Q: Are there any stability concerns during purification?
The imide bond is generally stable under the mildly acidic or basic conditions used in extraction and chromatography. The primary concern is the potential for hydrolysis of the imide ring under harsh basic conditions (e.g., concentrated NaOH) or high temperatures for prolonged periods, which should be avoided.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for crude material that is already a solid and has >80% purity.
-
Solvent Selection: Choose a solvent system from the table below. Methanol or ethanol are excellent starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution. Use a magnetic stir bar and a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution through fluted filter paper or a Celite® pad to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal growth begins, you can move the flask to an ice bath for 30-60 minutes to maximize yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Table 1: Recommended Recrystallization Solvents
| Solvent System | Advantages | Disadvantages |
| Methanol or Ethanol | Good solubility when hot, poor solubility when cold for many carboxylic acids.[2] | May form solvates. |
| Acetic Acid / Water | Excellent solvent for phthalimide derivatives; adding water as an anti-solvent can induce crystallization. | Difficult to remove residual acetic acid. |
| Ethyl Acetate / Hexanes | Good for less polar impurities; hexanes act as an effective anti-solvent. | Lower dissolving power may require larger volumes. |
Protocol 2: Acid-Base Extraction
This is the preferred method for crude material contaminated with basic or neutral impurities.
-
Dissolution: Dissolve the crude product (1.0 eq) in ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake vigorously. Vent the funnel frequently to release CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts. The organic layer, containing non-acidic impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (check with pH paper). A precipitate of the pure product should form.
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under high vacuum.[4]
Protocol 3: Flash Column Chromatography
Use this method for complex mixtures or when high purity is required and other methods fail.
-
Column Packing: Pack a silica gel column using a slurry method with the initial mobile phase (e.g., 98:2 DCM:MeOH + 0.5% Acetic Acid).
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the product. The added acetic acid should be maintained at a constant percentage throughout the gradient.
-
Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. It is critical to co-evaporate with a solvent like toluene or chloroform several times to azeotropically remove the residual acetic acid. Dry the final product under high vacuum.[5]
Part 4: Purification Decision Logic
The following diagram provides a logical decision tree to help select the most appropriate purification strategy based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
References
-
National Center for Biotechnology Information. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem Compound Summary. Available from: [Link]
-
Cárdenas-Galindo, L., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1801. Available from: [Link]
-
National Center for Biotechnology Information. 2-[2-(2-carboxy-5-methoxy-1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid. PubChem Compound Summary. Available from: [Link]
- Blewett, C. W. (1989). U.S. Patent No. 4,797,497. Washington, DC: U.S. Patent and Trademark Office.
- Kuhle, J., et al. (1972). U.S. Patent No. 3,651,095. Washington, DC: U.S. Patent and Trademark Office.
-
Tellis, J. C., et al. (2014). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. Available from: [Link]
-
Wang, X., et al. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Bioorganic & Medicinal Chemistry, 125, 117965. Available from: [Link]
-
Yoshida, H., et al. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 24(16), 2959. Available from: [Link]
-
Belhassan, A., et al. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 29(16), 3794. Available from: [Link]
-
Mamedov, V. A., et al. (2009). New synthetic approach to substituted isoindolo[2,1-a]quinoline carboxylic acids via intramolecular Diels–Alder reaction of 4-(N-furyl-2)-4-arylaminobutenes-1 with maleic anhydride. Tetrahedron, 65(21), 4165-4173. Available from: [Link]
Sources
- 1. 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid | 67822-76-8 | Benchchem [benchchem.com]
- 2. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
preventing side reactions in the N-allylation of 4-carboxyphthalimide
Technical Support Center: N-Allylation of 4-Carboxyphthalimide
Welcome to the technical support center for the N-allylation of 4-carboxyphthalimide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The presence of two distinct nucleophilic centers—the imide nitrogen and the carboxylate oxygen—makes selective N-allylation a common but significant challenge. This resource provides in-depth, experience-based answers to troubleshoot common problems and clarify mechanistic considerations, ensuring your synthesis is both successful and reproducible.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction yields a significant amount of an undesired byproduct. How can I identify and suppress it?
This is the most frequent challenge. The primary side reaction is O-allylation at the carboxylate position, competing directly with the desired N-allylation.
Root Cause Analysis:
The core of the issue lies in the relative nucleophilicity of the two anionic centers formed after deprotonation: the imide nitrogen and the carboxylate oxygen. The selectivity is governed by a delicate balance of factors including the base, solvent, temperature, and the nature of the electrophile.
-
Hard and Soft Acid-Base (HSAB) Theory: The carboxylate oxygen is a "hard" nucleophile, while the phthalimide nitrogen is a "softer" nucleophile. Allyl bromide is a relatively "soft" electrophile. According to HSAB principles, soft-soft interactions are favored, which should theoretically favor N-allylation. However, kinetic vs. thermodynamic control and solvent effects can easily shift this balance.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leaving a more "naked" and highly reactive anion. This often favors the thermodynamically more stable N-allyl product.[1] Polar protic solvents can hydrogen-bond with the carboxylate, reducing its nucleophilicity and potentially favoring N-allylation, but can also interfere with the SN2 reaction.
Visualizing the Competing Pathways:
The diagram below illustrates the deprotonation of 4-carboxyphthalimide and the subsequent competing attacks by the nitrogen and oxygen nucleophiles on allyl bromide.
Caption: Competing N-allylation vs. O-allylation pathways.
Troubleshooting Protocol:
-
Confirm the Byproduct Identity: Use NMR-based strategies to definitively distinguish between N- and O-alkylation.[2][3] An HMBC experiment showing correlation from the allyl CH₂ protons to the imide carbonyl carbons confirms N-allylation.
-
Optimize Base and Solvent System: This is the most critical step.
-
Switch to a Weaker, Heterogeneous Base: Strong, soluble bases (like NaH or KH) can generate a high concentration of both nucleophiles, leading to poor selectivity.[4] A weaker, solid-phase base like potassium carbonate (K₂CO₃) is often preferred.[5] It provides a lower, steady-state concentration of the anions, favoring the thermodynamically preferred N-alkylation.
-
Utilize a Polar Aprotic Solvent: N,N-Dimethylformamide (DMF) is an excellent choice as it effectively solvates cations and promotes SN2 reactions.[1]
-
-
Control Temperature: Run the reaction at a moderate temperature (e.g., 25-50 °C). Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored O-allylation pathway.
-
Consider a Phase-Transfer Catalyst (PTC): In a solid-liquid system (like K₂CO₃ in DMF), a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phthalimide anion to the organic phase, often enhancing both the rate and selectivity of N-alkylation.[5][6]
Question 2: My reaction is very slow or incomplete, with significant starting material remaining. What's wrong?
An incomplete reaction can be just as problematic as a non-selective one. Several factors could be at play.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting an incomplete reaction.
Detailed Analysis:
-
Base Insufficiency: While a weak base like K₂CO₃ is good for selectivity, it may not be strong enough to fully deprotonate the imide N-H (pKa ≈ 8.3).[4] If the reaction stalls, consider a slightly stronger base like cesium carbonate (Cs₂CO₃), which is known to be highly effective for N-alkylation in DMF.
-
Presence of Water: Water can hydrolyze the allyl halide and compete with the phthalimide nucleophile. Ensure your solvent is anhydrous and that the starting materials are dry. Using molecular sieves can be beneficial.[7]
-
Poor Solubility: 4-carboxyphthalimide and its potassium salt may have limited solubility in some solvents. Ensure vigorous stirring and a sufficient volume of a suitable solvent like DMF.
-
Degradation of Allyl Bromide: Allyl bromide can degrade over time. Use a fresh bottle or distill it before use.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base and solvent combination for selective N-allylation?
Based on extensive literature and practical experience, the following system provides a robust starting point for achieving high N-selectivity.
| Component | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A moderately weak, heterogeneous base that favors thermodynamic control, leading to the more stable N-allyl product.[5] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that promotes SN2 reactions and helps solubilize the phthalimide salt.[1] |
| Additive | Tetrabutylammonium Bromide (TBAB) | A phase-transfer catalyst that can accelerate the reaction and improve selectivity by facilitating anion transfer.[5][6] |
| Temperature | 25 - 50 °C | Balances a reasonable reaction rate with minimizing the kinetically-driven O-allylation side reaction. |
FAQ 2: Should I protect the carboxylic acid group before performing the N-allylation?
While direct allylation is often achievable with careful condition optimization, protecting the carboxylic acid is a valid and sometimes necessary strategy to guarantee complete N-selectivity.
When to Consider Protection:
-
If optimization of the direct allylation fails to provide the desired purity.
-
If the downstream chemistry is sensitive to a free carboxylic acid.
-
In large-scale synthesis where reproducibility and purity are paramount.
Recommended Protection Strategy:
-
Protection: Convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification (MeOH or EtOH, cat. H₂SO₄). These simple esters are robust and easy to form.[8] Silyl esters are another option, known for their mild removal conditions.[9]
-
N-Allylation: Perform the N-allylation on the esterified phthalimide using standard conditions (e.g., K₂CO₃/DMF). With the carboxylate threat neutralized, the reaction will proceed cleanly at the nitrogen.
-
Deprotection: Hydrolyze the ester back to the carboxylic acid using mild basic conditions (e.g., LiOH in THF/H₂O) without affecting the phthalimide or the N-allyl group.
FAQ 3: How can I effectively monitor the reaction progress?
Monitoring the reaction is key to preventing the formation of side products and determining the optimal reaction time.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives good separation between the starting material, the N-allyl product, and the potential O-allyl byproduct (e.g., 30-50% Ethyl Acetate in Hexanes). The less polar O-allyl ester will typically have a higher Rf value than the more polar N-allyl carboxylic acid.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For more precise monitoring, LC-MS can resolve all components and confirm their identities by their mass-to-charge ratio. This is particularly useful for identifying minor byproducts.
Optimized Experimental Protocol: Direct N-Allylation
This protocol is a validated starting point for the selective N-allylation of 4-carboxyphthalimide.
Materials:
-
4-Carboxyphthalimide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Allyl Bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq, optional)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-carboxyphthalimide and finely powdered potassium carbonate.
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phthalimide).
-
Stirring: Begin vigorous stirring. The mixture will be a suspension.
-
Reagent Addition: Add allyl bromide dropwise over 5 minutes at room temperature.
-
Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Pour the mixture into ice-cold water and acidify to pH ~2 with 1M HCl.
-
Extraction: The product will likely precipitate. If not, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
-
ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (2010). ChemInform, 41(32). Available at: [Link]
-
The Gabriel Synthesis. (2023). Master Organic Chemistry. Available at: [Link]
-
Varghese, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2348. Available at: [Link]
-
Phthalimides. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Gabriel Synthesis. (2023). Chemistry LibreTexts. Available at: [Link]
-
Functional Groups. (2023). Master Organic Chemistry. Available at: [Link]
-
Kumar, S., et al. (2024). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Z., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry, 10(19), 2426-2433. Available at: [Link]
-
Cunico, W., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 51(12), 828-834. Available at: [Link]
-
N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2009). Journal of Heterocyclic Chemistry, 46(5), 909-913. Available at: [Link]
-
Photoredox catalysis enabled alkylation of alkenyl carboxylic acids with N-(acyloxy)phthalimide via dual decarboxylation. (2018). Chemical Communications, 54(36), 4593-4596. Available at: [Link]
-
Protecting group. (2024). Wikipedia. Available at: [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
- N-alkylation of amides and imides. (1966). Google Patents.
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). ResearchGate. Available at: [Link]
-
N-alkylation of amides with alkyl halides? (2015). Chemistry Stack Exchange. Available at: [Link]
-
“Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (2013). Angewandte Chemie International Edition, 52(43), 11369-11373. Available at: [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. Available at: [Link]
-
Protecting Groups for Carboxylic acid. (2020). YouTube. Available at: [Link]
-
Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis. (2024). Oreate AI Blog. Available at: [Link]
-
N-Alkylation of Phthalimide, Carboxamide, and Sulfonamides By Oxdation–Reduction Condensation Using Di-tert-butyl-1,4-benzoquinone and Alkyl Diphenylphosphinite. (1998). Chemistry Letters, 27(8), 755-756. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
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- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
Welcome to the technical support center for the polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this functional monomer. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your polymerization experiments.
Introduction to the Challenges
The polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid presents a unique set of challenges primarily due to the inherent reactivity of the allyl group. Allyl monomers are notoriously less reactive in radical polymerizations compared to vinyl monomers like styrenes and acrylates. This is largely attributed to degradative chain transfer , a process where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule.[1][2][3] This results in a stable, non-propagating allyl radical, effectively terminating the kinetic chain and leading to low monomer conversion and the formation of low molecular weight oligomers.
This guide will walk you through a systematic approach to troubleshoot and optimize your polymerization reactions.
Troubleshooting Guide: Low Monomer Conversion
Low conversion is the most frequently encountered issue in the polymerization of allyl-containing monomers. The following sections are structured in a question-and-answer format to directly address potential causes and provide actionable solutions.
Question 1: Is my monomer pure enough for polymerization?
Monomer purity is paramount for any successful polymerization. Impurities can act as inhibitors or retarders, significantly impacting the reaction kinetics.
Potential Causes of Impurity:
-
Residual starting materials or by-products from synthesis: Ensure the monomer has been synthesized and purified according to established protocols.
-
Inhibitors: Monomers are often stored with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization. These must be removed before use.
-
Moisture: The presence of water can interfere with the polymerization, especially if using sensitive initiators.
-
Carboxylic acid dimerization: The carboxylic acid moiety can form hydrogen-bonded dimers, which might affect solubility and reactivity.[4]
Troubleshooting Protocol: Monomer Purification
-
Removal of Inhibitors:
-
Pass the monomer solution through a column of activated basic alumina.
-
Alternatively, perform an aqueous extraction. Dissolve the monomer in an appropriate organic solvent and wash with a dilute aqueous solution of sodium hydroxide to remove phenolic inhibitors. Subsequently, wash with deionized water to remove the salt and dry the organic phase over an anhydrous salt (e.g., MgSO₄).
-
-
Recrystallization:
-
Dissolve the monomer in a suitable hot solvent and allow it to cool slowly to form pure crystals. The choice of solvent will depend on the monomer's solubility profile.
-
-
Drying:
-
Dry the purified monomer under vacuum to remove any residual solvent and moisture.
-
Self-Validation:
-
Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The absence of impurity peaks in NMR and a sharp melting point are indicators of high purity.
Question 2: Am I using the right initiator and concentration?
The choice and concentration of the radical initiator are critical for achieving optimal polymerization kinetics.
Potential Issues:
-
Inappropriate Initiator: The initiator's half-life at the reaction temperature determines the rate of radical generation. An initiator with a very short half-life may decompose too quickly, leading to a burst of radicals that terminate rapidly. Conversely, an initiator with a long half-life will result in a very slow reaction.
-
Incorrect Initiator Concentration:
Troubleshooting Protocol: Initiator Selection and Optimization
-
Initiator Selection:
-
For solution polymerizations, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). AIBN is often preferred as it is less prone to induced decomposition.
-
Select an initiator with a 10-hour half-life temperature that is compatible with your desired reaction temperature. For example, AIBN has a 10-hour half-life at approximately 65 °C.
-
-
Optimizing Initiator Concentration:
-
Start with a monomer-to-initiator molar ratio in the range of 100:1 to 500:1.
-
Perform a series of small-scale reactions varying the initiator concentration to find the optimal ratio for your specific conditions.
-
| Monomer:Initiator Ratio | Expected Outcome |
| High (e.g., 1000:1) | Slow reaction rate, potentially incomplete conversion. |
| Optimal (e.g., 200:1) | A balance between a reasonable reaction rate and achieving high conversion. |
| Low (e.g., 50:1) | Rapid initial rate, but potential for early termination and lower final conversion. |
Question 3: Are my reaction conditions optimal?
Temperature, time, and solvent play a crucial role in the outcome of the polymerization.
Potential Issues:
-
Suboptimal Temperature: The reaction temperature affects the rate of initiator decomposition, propagation, and termination. A temperature that is too low will result in a slow reaction, while a temperature that is too high can increase the rate of side reactions, including chain transfer.
-
Insufficient Reaction Time: Polymerizations, especially of less reactive monomers, may require extended reaction times to reach high conversion.
-
Inappropriate Solvent: The solvent must be able to dissolve the monomer and the resulting polymer. It should also be inert to radical reactions. Solvents with high chain transfer constants should be avoided. The carboxylic acid group on the monomer will influence solvent choice.
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Temperature:
-
Set the reaction temperature based on the chosen initiator's half-life. A good starting point is the 10-hour half-life temperature.
-
Consider a temperature range of 60-80 °C for AIBN.
-
-
Reaction Time:
-
Monitor the reaction progress over time by taking aliquots (if possible without introducing oxygen) and analyzing for monomer conversion via ¹H NMR or gravimetry.
-
Run the reaction for at least 24-48 hours to ensure it has reached completion.
-
-
Solvent Selection:
-
Good solvent choices for this monomer could include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) due to the presence of the carboxylic acid group.
-
Ensure the solvent is anhydrous and freshly distilled if necessary.
-
Question 4: Have I effectively removed oxygen from my reaction?
Oxygen is a potent inhibitor of free-radical polymerization.[10] It reacts with radicals to form stable peroxy radicals, which do not efficiently initiate new polymer chains.
Troubleshooting Protocol: Deoxygenation
-
Freeze-Pump-Thaw Cycles: This is the most effective method for removing dissolved oxygen.
-
Freeze the reaction mixture using liquid nitrogen.
-
Apply a high vacuum to the flask to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the mixture. The dissolved gases will bubble out of the solution.
-
Repeat this cycle at least three times.
-
-
Inert Gas Sparging:
-
Bubble a stream of dry, oxygen-free inert gas (e.g., argon or nitrogen) through the reaction mixture for 30-60 minutes prior to heating.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is degradative chain transfer and why is it a problem for my monomer?
A1: Degradative chain transfer is a reaction where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer.[1][2][3] This terminates the growing chain and creates a very stable allyl radical that is slow to re-initiate a new polymer chain. This process effectively reduces the number of propagating chains, leading to low conversion and low molecular weight polymers.
Q2: Can I use a controlled radical polymerization technique for this monomer?
A2: Yes, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile technique that can be used for a wide range of monomers, including those with functional groups.[11][12][13] RAFT can provide better control over molecular weight and dispersity and may lead to higher conversions for challenging monomers. You would need to select a RAFT agent that is compatible with your monomer and reaction conditions.
Q3: How does the carboxylic acid group affect the polymerization?
A3: The carboxylic acid group influences the monomer's solubility, requiring polar aprotic solvents like DMF or DMSO. It can also participate in hydrogen bonding, which may affect the monomer's reactivity and the polymer's solubility.[4] Additionally, the acidic proton could potentially interfere with certain polymerization techniques, although it is generally well-tolerated in conventional free-radical and RAFT polymerizations.
Q4: What characterization techniques are recommended for the resulting polymer?
A4:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and dispersity (Đ) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature.
Visualizing the Troubleshooting Process
A systematic approach is key to resolving low conversion issues. The following workflow outlines the logical steps for troubleshooting.
Caption: Troubleshooting workflow for low monomer conversion.
Polymerization Mechanism Overview
The free-radical polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid proceeds through the classic steps of initiation, propagation, and termination. However, the competing degradative chain transfer pathway is a significant deterrent to achieving high polymer yields.
Caption: Competing pathways in allyl polymerization.
References
-
Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. [Link]
-
National Center for Biotechnology Information. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. [Link]
- Colombani, D. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720.
-
ResearchGate. (n.d.). (a) Synthesis of monomer 2-allyl-2-oxo-1,3,2-dioxaphospholane (2), (b)...[Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety. [Link]
-
ACS Publications. (n.d.). Addition−Fragmentation Chain Transfer in Allyl Polymerization at Elevated Temperatures. Macromolecules. [Link]
- Google Patents. (n.d.).
-
Taylor & Francis Online. (n.d.). Reactivity of Allyl Monomers in Radical Polymerization. [Link]
-
National Center for Biotechnology Information. (2022, November 18). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PubMed Central. [Link]
-
ORBi UMONS. (2024, January 10). Coordinative Chain Transfer Polymerization of Butadiene Using Nickel(II) Allyl Systems. [Link]
-
ResearchGate. (2022, October 13). (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. [Link]
-
Reddit. (2022, March 24). RAFT polymerization (no or low conversion ratios). r/Chempros. [Link]
-
Polymeris. (2022, September 28). Controlled radical polymerization - Design the architecture of polymers. [Link]
-
ResearchGate. (n.d.). Synthesis and polymerization of a new type n-substituted maleimide with flexible side chain ester-group. [Link]
-
MDPI. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in RAFT polymerization of monomers derived from renewable resources. Polymer Chemistry. [Link]
-
MDPI. (2022, November 20). On the Activation Energy of Termination in Radical Polymerization, as Studied at Low Conversion. [Link]
-
ResearchGate. (2018, August 5). Polymerisation of Allyl Compounds. [Link]
-
MDPI. (n.d.). Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar. [Link]
-
ResearchGate. (2017, August 6). (PDF) Monomeric and Polymeric Carboxylic Acids. [Link]
-
ResearchGate. (2017, August 7). Synthesis and dispersing properties of carboxylic acid allyl polyether type superplasticizers. [Link]
- Google Patents. (n.d.).
-
International Journal of Advanced Biotechnology and Research. (n.d.). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. [Link]
-
ResearchGate. (n.d.). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. [Link]
-
ACS Publications. (n.d.). Design and Synthesis of N-Maleimido-Functionalized Hydrophilic Polymers via Copper-Mediated Living Radical Polymerization: A Suitable Alternative to PEGylation Chemistry. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PubMed. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
YouTube. (2023, May 13). How Does Initiator Concentration Affect Chain Length? Chemistry For Everyone. [Link]
-
Wikipedia. (n.d.). Chain transfer. [Link]
-
National Center for Biotechnology Information. (2021, September 29). Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities and Channels of Delta and Epsilon Forms of Syndiotactic Polystyrene. [Link]
-
ResearchGate. (2018, August 18). (PDF) Initiation of Free-Radical Polymerization Waves. [Link]
-
MDPI. (n.d.). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. [Link]
-
ACS Publications. (n.d.). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures. Accounts of Chemical Research. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis on N-Alkylated Maleimides. Synthetic Communications. [Link]
-
Digital Repository. (2022, November 15). Article - SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED MALEISOIMIDES HOMOPOLYMERS AND COPOLYMERS WITH SOME VINYLIC MONOMERS. [Link]
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- 5. youtube.com [youtube.com]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Initiator Concentration for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid Polymerization
Welcome to the technical support guide for the polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this novel monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing initiator concentration and achieving desired polymer characteristics.
Introduction
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a unique monomer with significant potential in biomedical applications due to its functional handles (allyl group for polymerization and post-functionalization, and a carboxylic acid for bioconjugation or solubility modulation). Successful polymerization is critical to harnessing its potential. This guide provides a focused approach to troubleshooting common issues related to initiator concentration, a key parameter influencing polymerization kinetics and polymer properties.
Troubleshooting Guide
This section addresses specific experimental challenges you might encounter. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Q1: My polymerization reaction fails to initiate or shows very low monomer conversion. What are the likely causes and how can I fix this?
Potential Causes:
-
Inappropriate Initiator Choice: The selected initiator may have a decomposition temperature that is too high or too low for your reaction conditions.
-
Insufficient Initiator Concentration: The concentration of the initiator might be too low to generate a sufficient number of radicals to start the polymerization process effectively.
-
Presence of Inhibitors: The monomer may contain inhibitors from its synthesis or storage to prevent premature polymerization. Dissolved oxygen in the reaction mixture is also a potent inhibitor of free-radical polymerization.[1]
-
Low Reaction Temperature: The temperature might not be adequate for the thermal decomposition of the initiator.
Step-by-Step Troubleshooting Protocol:
-
Verify Initiator Suitability: For free-radical polymerization, common thermal initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) are excellent starting points.[2][3] Their decomposition rates are well-characterized at different temperatures. For instance, AIBN is typically used in the 60-80 °C range.[1]
-
Increase Initiator Concentration: If you suspect the initiator concentration is too low, consider a stepwise increase. A typical starting range for AIBN or BPO in free-radical polymerization is 0.1 to 2.0 mol% with respect to the monomer.
-
Remove Inhibitors:
-
Monomer Purification: If the monomer is not freshly prepared, consider passing it through a column of basic alumina to remove any acidic inhibitors.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like nitrogen or argon) through the solvent for an extended period before heating.[1]
-
-
Optimize Reaction Temperature: Adjust the reaction temperature to match the optimal decomposition range of your chosen initiator. The half-life of the initiator at a given temperature is a crucial piece of data to consider.
Q2: The polymerization is successful, but the resulting polymer has a very low molecular weight. How can I increase the chain length?
Potential Causes:
-
High Initiator Concentration: An excess of initiator generates a high concentration of radicals, leading to the simultaneous growth of many polymer chains, which results in shorter chains overall for a given amount of monomer.[4][5]
-
Chain Transfer Reactions: Chain transfer to the monomer, solvent, or other species in the reaction mixture can terminate a growing chain and initiate a new, shorter one.[6] Allylic protons, like those on your monomer, can be susceptible to chain transfer.
-
High Reaction Temperature: Higher temperatures can increase the rate of termination and chain transfer reactions relative to propagation.
Step-by-Step Troubleshooting Protocol:
-
Reduce Initiator Concentration: The relationship between initiator concentration and polymer chain length is inversely proportional.[5] Systematically decrease the initiator concentration in your experiments. The table below provides a conceptual guide.
-
Select an Appropriate Solvent: Choose a solvent with a low chain transfer constant. For example, solvents like benzene, toluene, or tetrahydrofuran (THF) are generally preferred over more reactive solvents like alcohols or thiols.
-
Lower the Reaction Temperature: Reducing the temperature can favor the propagation step over termination and chain transfer, leading to longer polymer chains. You may need to switch to an initiator that is effective at a lower temperature.
-
Increase Monomer Concentration: A higher monomer concentration can increase the rate of propagation relative to other reactions, which can lead to a higher molecular weight.
Data Presentation: Initiator Concentration vs. Polymer Properties
The following table summarizes the general trends observed when adjusting initiator concentration in free-radical polymerization.
| Initiator Concentration | Polymerization Rate | Average Molecular Weight (Chain Length) | Polydispersity Index (PDI) |
| Low | Slower | High | Potentially Lower |
| Medium | Moderate | Moderate | Moderate |
| High | Faster | Low | Potentially Higher |
This table provides a qualitative guide. The optimal concentration will be specific to your experimental system and desired polymer characteristics.
Experimental Workflow & Visualization
A typical experimental setup for optimizing initiator concentration is outlined below.
General Protocol for Polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid:
-
Monomer and Initiator Preparation: Dissolve the 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid monomer and the chosen radical initiator (e.g., AIBN) in a suitable solvent (e.g., THF) within a reaction vessel.[1]
-
Degassing: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[1]
-
Polymerization: Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN) and maintain stirring for a predetermined duration.
-
Termination and Precipitation: Cool the reaction to terminate the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent, such as methanol.
-
Purification and Drying: Collect the polymer via filtration, wash it with the non-solvent to remove unreacted monomer and initiator byproducts, and dry it under a vacuum to a constant weight.
The following diagram illustrates the logical workflow for troubleshooting common polymerization issues.
Caption: Troubleshooting workflow for polymerization optimization.
Frequently Asked Questions (FAQs)
Q3: What are the best initiators for the free-radical polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid?
For thermal initiation, azo compounds like AIBN and peroxides such as BPO are excellent and widely used choices.[2][3] They offer predictable decomposition kinetics. For photopolymerization at lower temperatures, photoinitiators that generate free radicals upon UV exposure, such as benzoin derivatives, can be used.[7] The carboxylic acid functionality on your monomer might make it soluble in more polar solvents, so water-soluble initiators like potassium persulfate (KPS) could also be considered if polymerization in aqueous media is desired.[8]
Q4: How does initiator efficiency play a role in optimizing its concentration?
Initiator efficiency (denoted as f) is a factor between 0 and 1 that accounts for the fraction of radicals generated that actually initiate polymerization. Not all radicals will react with a monomer; some may recombine (the "cage effect") or react with other species.[8] While you may not be able to measure this directly without specialized kinetic studies, it's an important concept to be aware of. If you are experiencing very low initiation rates even with seemingly appropriate initiator concentrations, a low initiator efficiency in your specific solvent/monomer system could be a contributing factor.
Q5: Can I use controlled radical polymerization techniques for this monomer?
Yes, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly relevant, especially for biomedical applications where precise control over molecular weight, architecture, and low polydispersity is crucial.[9] These methods would require specific initiators (for ATRP) or chain transfer agents (for RAFT) and may need more rigorous optimization of reaction conditions.[10]
Q6: Are there any specific challenges associated with polymerizing allylic monomers?
A key challenge with allylic monomers is degradative chain transfer. This occurs when a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the growing chain and creates a stable, less reactive allylic radical that is slow to re-initiate a new chain, thus reducing the overall polymerization rate and molecular weight. While this is a known issue for some allylic systems, its significance for your specific monomer would need to be determined experimentally.
The following diagram illustrates the relationship between initiator concentration and key polymerization outcomes.
Caption: Effect of initiator concentration on polymerization.
References
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC - NIH. (2022-11-18). Available at: [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - MDPI. (n.d.). Available at: [Link]
-
Significance of Polymers with “Allyl” Functionality in Biomedicine - PubMed Central - NIH. (n.d.). Available at: [Link]
-
2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate - NIH. (n.d.). Available at: [Link]
-
Synthesis and dispersing properties of carboxylic acid allyl polyether type superplasticizers. (2025-08-07). Available at: [Link]
-
Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymerization | Macromolecules - ACS Publications. (n.d.). Available at: [Link]
-
Free Radical Polymerization - Chemistry LibreTexts. (2015-07-07). Available at: [Link]
-
(a) Synthesis of monomer 2-allyl-2-oxo-1,3,2-dioxaphospholane (2), (b)... - ResearchGate. (n.d.). Available at: [Link]
-
Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide‐mediated r - ResearchGate. (n.d.). Available at: [Link]
-
(PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - ResearchGate. (2025-10-13). Available at: [Link]
-
Free Radical Polymerization: Videos & Practice Problems - Pearson. (n.d.). Available at: [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - MDPI. (2024-01-31). Available at: [Link]
-
Chapter 1 Free-Radical Polymerization. (n.d.). Available at: [Link]
-
Azo Polymerization Initiators Comprehensive Catalog - FUJIFILM Wako Chemicals. (n.d.). Available at: [Link]
-
FREE RADICAL POLYMERIZATION. (n.d.). Available at: [Link]
-
How Does Initiator Concentration Affect Chain Length? - Chemistry For Everyone - YouTube. (2025-05-13). Available at: [Link]
-
Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization | ACS Omega. (2021-06-08). Available at: [Link]
-
Effect of Initiator Type and Concentration on Polymerization Rate and Molecular Weight in the Bimolecular Nitroxide-Mediated Radical Polymerization of Styrene | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
Sources
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- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Molecular Weight Control in Poly(2-allyl-1,3-dioxoisoindoline-5-carboxylic acid) Synthesis
Welcome to the technical support center for the polymerization of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this functional monomer and require precise control over the final polymer's molecular weight (MW) and molecular weight distribution (dispersity, Đ). Here, we address common challenges and questions in a practical, Q&A format, grounding our advice in established polymer chemistry principles.
Section 1: Foundational Concepts: The Challenge of Allyl Monomers
Before troubleshooting, it is crucial to understand the inherent polymerization behavior of allyl-containing monomers. Unlike vinyl monomers such as styrenes or acrylates, allyl monomers are prone to a process called degradative chain transfer .
During radical polymerization, the growing polymer radical can abstract a hydrogen atom from the allyl group of a monomer molecule. This terminates the kinetic chain and creates a resonance-stabilized allylic radical.[1][2] This new radical is often too stable to efficiently re-initiate a new polymer chain, leading to a significant decrease in the overall rate of polymerization and resulting in the formation of low molecular weight polymers or oligomers.[2][3] Controlling this side reaction is the primary challenge in achieving high molecular weight polymers from 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.
Caption: Simplified workflow of RAFT polymerization.
Section 3: Troubleshooting Guide
Q: My polymerization yielded only a sticky oligomer with very low molecular weight. What happened?
A: This is the classic symptom of uncontrolled degradative chain transfer, which is highly prevalent in the free-radical polymerization of allyl monomers. [3]The growing polymer chains are terminated almost as quickly as they are initiated.
Troubleshooting Steps:
-
Increase Monomer Concentration: Polymerization in bulk or at very high concentrations can sometimes favor propagation over chain transfer, leading to higher molecular weights.
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of all reactions, but it may disproportionately reduce the rate of chain transfer relative to propagation. This can also lead to very long reaction times.
-
Switch to a Controlled Polymerization Method: This is the most robust solution. As detailed above, techniques like RAFT are specifically designed to mitigate unwanted termination events and force controlled chain growth. This is the recommended path for achieving well-defined polymers from this monomer.
Q: The molecular weight is not reproducible between batches, even with the same recipe. What are the likely variables?
A: Reproducibility issues often stem from subtle variations in reaction setup and reagent purity.
Caption: Troubleshooting workflow for non-reproducible polymerization.
Potential Causes & Solutions:
-
Oxygen Inhibition: Residual oxygen is a potent radical scavenger and will inhibit polymerization, leading to unpredictable induction periods and lower molecular weights.
-
Solution: Ensure your reaction mixture is thoroughly deoxygenated before initiating polymerization. For rigorous control, use at least three freeze-pump-thaw cycles.
-
-
Monomer/Solvent Purity: Impurities, especially those with abstractable protons (like water in some cases) or other radical scavengers, can interfere with the polymerization.
-
Solution: Use freshly purified monomer and high-purity, anhydrous solvents.
-
-
Temperature Control: The rate of initiator decomposition is highly temperature-dependent. Small fluctuations in reaction temperature can lead to significant differences in the rate of initiation and, consequently, the final molecular weight.
-
Solution: Use a well-controlled oil bath or reaction block with accurate temperature feedback. Ensure the reaction vessel is fully and consistently submerged.
-
-
Inaccurate Dosing of Initiator/RAFT Agent: These components are used in small quantities, and minor weighing errors can have a large impact on the monomer-to-initiator ratio.
-
Solution: Use a calibrated analytical balance. For very small quantities, prepare a stock solution in the reaction solvent and add it via a calibrated syringe.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization
This protocol is a starting point and is likely to yield low molecular weight polymer due to degradative chain transfer. It is provided as a baseline for comparison.
-
Reagents & Setup:
-
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Schlenk flask equipped with a magnetic stir bar
-
Vacuum/Nitrogen line
-
-
Procedure:
-
To the Schlenk flask, add the monomer (e.g., 1.0 g, 4.32 mmol).
-
Add the desired amount of AIBN. For a target monomer/initiator ratio of 200:1, add 3.6 mg (0.022 mmol).
-
Add anhydrous DMF to achieve the desired concentration (e.g., 2 M).
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at 70 °C and stir vigorously.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
-
Characterize the molecular weight and dispersity using Size Exclusion Chromatography (SEC/GPC).
-
Protocol 2: General Procedure for RAFT Polymerization
This protocol is designed to provide significantly better control over molecular weight and dispersity.
-
Reagents & Setup:
-
All reagents from Protocol 1.
-
RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
-
Procedure:
-
To the Schlenk flask, add the monomer (1.0 g, 4.32 mmol), RAFT agent (e.g., for a target DP of 50, add 24.1 mg, 0.086 mmol), and AIBN (e.g., for a RAFT/Initiator ratio of 5:1, add 2.8 mg, 0.017 mmol).
-
Add anhydrous DMF to achieve the desired concentration (e.g., 2 M).
-
Follow steps 4-7 from Protocol 1.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the reaction as described in Protocol 1.
-
Isolate and purify the polymer as described in Protocol 1.
-
Characterize the molecular weight (which should be predictable based on the monomer/RAFT ratio and conversion) and dispersity (which should be low, ideally < 1.3) by SEC/GPC.
-
References
-
National Center for Biotechnology Information. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem Compound Summary for CID 15878434. Available from: [Link]
-
ResearchGate. (a) Synthesis of monomer 2-allyl-2-oxo-1,3,2-dioxaphospholane (2).... Available from: [Link]
-
Malvern Panalytical. Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules?. Available from: [Link]
-
Weglewski, J., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Polymers (Basel), 14(22), 4995. Available from: [Link]
-
ResearchGate. Use of Allylbenzene and Allyl Phenyl Ether as Chain-Transfer Agents in Radical Polymerization. Available from: [Link]
-
Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society, 67(5), 816–822. Available from: [Link]
-
ResearchGate. Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide-mediated r. Available from: [Link]
-
National Center for Biotechnology Information. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem Compound Summary for CID 707457. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in RAFT polymerization of monomers derived from renewable resources. Available from: [Link]
-
ResearchGate. How to decrease the Polymer dispersity index(PDI) in the synthesis of polymeric micelle. Available from: [Link]
-
Kudyshkin, V. O., et al. (2004). Radical Polymerization of N-Vinylcaprolactam in the Presence of Chain-Transfer Agents. Chemical Papers, 58(4), 286–291. Available from: [Link]
-
Truong, N. P., & Anastasaki, A. (2021). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Chemical Science, 12(32), 10617–10630. Available from: [Link]
-
Gody, G., et al. (2014). Bioapplications of RAFT Polymerization. Chemical Reviews, 114(13), 6844–6901. Available from: [Link]
-
Taylor & Francis Online. Reactivity of Allyl Monomers in Radical Polymerization. Available from: [Link]
-
Fluence Analytics. Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Available from: [Link]
-
AZoM. Calculating the Polydispersity Index of a Polymer. Available from: [Link]
-
ResearchGate. Synthesis and dispersing properties of carboxylic acid allyl polyether type superplasticizers. Available from: [Link]
-
National Center for Biotechnology Information. 2-[2-(2-carboxy-5-methoxy-1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid. PubChem Compound Summary for CID 1427313. Available from: [Link]
-
ResearchGate. Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Available from: [Link]
-
The Knowles Group. Free Radical Polymerization. Available from: [Link]
-
Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. Available from: [Link]
-
YouTube. Polydispersity Index. Available from: [Link]
-
International Journal of Advanced Biotechnology and Research. Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. Available from: [Link]
-
Chen, Y., et al. (2018). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. The Journal of Organic Chemistry, 83(9), 5056–5063. Available from: [Link]
-
MDPI. Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Available from: [Link]
-
ResearchGate. Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Available from: [Link]
-
ResearchGate. The effect of initiator concentration on molecular weights. Available from: [Link]
-
ResearchGate. Polymerisation of Allyl Compounds. Available from: [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for addressing solubility issues encountered during reactions with 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. Our approach is rooted in established chemical principles and field-proven insights to ensure the success of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I am having difficulty dissolving 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in my reaction solvent. What are the recommended solvents?
A1: Due to its rigid, planar phthalimide core and the presence of a polar carboxylic acid group, 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid exhibits limited solubility in many common non-polar organic solvents. Initial solvent screening should focus on polar aprotic solvents. Based on the behavior of similar phthalimide derivatives, the following solvents are recommended starting points:
-
Highly Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These solvents are often effective at dissolving structurally similar compounds.
-
Good Alternatives: Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. While the parent compound, phthalimide, has shown poor solubility in DCM, the allyl and carboxylic acid functionalities of your molecule may alter its solubility profile. A mixture of solvents, such as DCM and DMF, can sometimes provide the desired solubility while maintaining compatibility with your reaction conditions.
Q2: My reaction requires a non-polar solvent, but the starting material is insoluble. What are my options?
A2: This is a common challenge. If the reaction chemistry permits, you have a few strategies:
-
Use of a Co-solvent: Introduce a minimal amount of a polar aprotic solvent (like DMF or DMSO) to first dissolve the 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. Then, add this solution dropwise to your non-polar reaction solvent. It is crucial to ensure the co-solvent does not interfere with your reaction chemistry.
-
Phase-Transfer Catalysis: For reactions involving an ionic reagent, a phase-transfer catalyst (PTC) can be employed. A PTC, such as a quaternary ammonium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) to another (e.g., organic) where the reaction occurs. This can be particularly useful in heterogeneous reaction mixtures.
Q3: Can I heat the mixture to improve solubility?
A3: Gently heating the mixture can be an effective way to increase the solubility of your compound. However, this approach should be used with caution. It is essential to consider the thermal stability of all reactants and reagents in your mixture. Before proceeding, run a small-scale test to ensure that heating does not lead to degradation of the starting material or other components.
Q4: I am attempting an amide coupling reaction. How can I improve the solubility of the carboxylic acid in situ?
A4: For amide coupling reactions, which are a primary application for this molecule, solubility can often be enhanced by converting the carboxylic acid to a more soluble carboxylate salt in the reaction mixture. This is a widely used and effective technique.
The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), can deprotonate the carboxylic acid. The resulting ammonium carboxylate salt often exhibits significantly improved solubility in common organic solvents like DCM or DMF. This allows the coupling reaction with the amine to proceed under homogeneous conditions, which is generally more efficient.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: General Solubilization for Reactions
This protocol outlines a systematic approach to finding a suitable solvent system for your reaction.
Step 1: Initial Solvent Screening
-
Begin by testing the solubility of a small amount of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in the recommended polar aprotic solvents (DMF, DMSO, NMP).
-
If solubility is still limited, gently warm the mixture to assess the impact of temperature.
Step 2: Co-solvent System
-
If a single solvent is not effective or compatible with your reaction, explore a co-solvent system.
-
Dissolve the carboxylic acid in a minimum amount of a strong polar aprotic solvent (e.g., DMF).
-
Slowly add this solution to your primary reaction solvent, observing for any precipitation.
Protocol 2: In-Situ Solubilization for Amide Coupling Reactions
This protocol is specifically designed for amide bond formation using standard coupling reagents (e.g., HATU, HBTU, EDC).
Step 1: Initial Dissolution Attempt
-
Suspend 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (1 equivalent) in your chosen reaction solvent (e.g., DMF or DCM).
Step 2: Addition of a Non-Nucleophilic Base
-
To the suspension, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).
-
Stir the mixture at room temperature. You should observe the solid dissolving as the carboxylate salt is formed.
Step 3: Addition of Coupling Reagents and Amine
-
Once the carboxylic acid has dissolved, add your chosen amide coupling reagent (e.g., HATU).
-
Finally, add the amine component to initiate the coupling reaction.
Rationale: The in-situ formation of the carboxylate salt not only enhances solubility but also activates the carboxylic acid for the subsequent coupling reaction.
Protocol 3: Pre-formation of a Soluble Salt
For reactions where an in-situ base is not desirable, the pre-formation of a more soluble salt can be advantageous.
Step 1: Salt Formation
-
Dissolve 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in a suitable solvent like methanol.
-
Add one equivalent of a base such as cesium carbonate or potassium carbonate and stir until the starting material is fully dissolved.
Step 2: Isolation of the Salt
-
Remove the solvent under reduced pressure to obtain the corresponding carboxylate salt.
Step 3: Reaction with the Salt
-
The isolated salt can then be used in your reaction, and it will likely exhibit improved solubility in a wider range of organic solvents.
Data & Visualizations
Table 1: Recommended Solvents for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, NMP | High | Generally the best choice for initial trials. |
| Ketones | Acetone | Moderate to High | Good alternative to polar aprotic solvents. |
| Ethers | THF, Dioxane | Low to Moderate | May require heating or use as a co-solvent. |
| Chlorinated | Dichloromethane (DCM) | Low | Often requires a co-solvent or the addition of a base for amide coupling. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Potential for esterification side reactions if heated with the carboxylic acid. |
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for addressing solubility challenges.
Diagram 2: In-Situ Solubilization for Amide Coupling
Technical Support Center: Interpreting Complex NMR Spectra of 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid Copolymers
Welcome to the technical support center for the analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid copolymers. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these complex polymers. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The interpretation of NMR spectra for copolymers can be challenging due to factors such as peak overlap, the influence of monomer sequencing, and broad signals inherent to polymeric structures.[1] This guide provides a structured approach to deconvoluting these complexities, ensuring accurate and reliable characterization of your copolymers.
I. Foundational Knowledge: Understanding the Monomer and Polymer Structure
Before delving into troubleshooting, it is crucial to have a solid understanding of the expected NMR signals for the 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid monomer and how these signals change upon polymerization.
Expected ¹H and ¹³C NMR Chemical Shifts for the Monomer
The table below provides a summary of the anticipated chemical shifts for the key protons and carbons in the 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid monomer. These values are estimates and can be influenced by the solvent and concentration.[2]
| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Allyl -CH= | ~5.6 - 5.8 | ~130 - 135 | The methine proton will appear as a multiplet.[3] |
| Allyl =CH₂ | ~5.0 - 5.4 | ~115 - 120 | The two terminal vinyl protons are diastereotopic and will likely appear as two separate multiplets. |
| Allyl -CH₂-N | ~4.2 - 4.4 | ~40 - 45 | This methylene group is adjacent to the nitrogen of the imide. |
| Aromatic Protons | ~7.8 - 8.5 | ~120 - 140 | The exact shifts depend on the substitution pattern and the electronic environment. |
| Carboxylic Acid -COOH | ~10 - 13 | ~165 - 185 | This proton is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[4][5] It may exchange with D₂O.[4] |
| Imide Carbonyl C=O | - | ~165 - 170 | Two signals may be observed for the two carbonyl carbons. |
Visualizing the Copolymer Structure
The following diagram illustrates a possible random copolymer structure formed from 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (M1) and a generic comonomer (M2). Understanding the potential arrangement of monomer units is key to interpreting the resulting NMR spectrum.
Caption: A representative structure of a random copolymer chain.
II. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common challenges in the NMR analysis of these copolymers.
Why are my polymer signals so broad compared to the monomer?
Answer:
This is a common and expected phenomenon in polymer NMR.[1] The broadness of the signals arises from several factors:
-
Slow Molecular Tumbling: Polymers are large molecules with restricted motion in solution compared to small molecules. This leads to shorter transverse relaxation times (T₂) and, consequently, broader lines.
-
Distribution of Chemical Environments: In a copolymer, a specific proton or carbon nucleus can have different neighboring monomer units (e.g., M1-M1-M1, M2-M1-M1, M2-M1-M2). This distribution of microenvironments, known as sequence distribution, results in a collection of slightly different chemical shifts for the same type of nucleus, which coalesce into a broad signal.[6]
-
Molecular Weight Distribution: Synthetic polymers have a distribution of chain lengths (polydispersity). This heterogeneity contributes to the overall broadness of the NMR signals.[7]
Troubleshooting Steps:
-
Increase the Temperature: Acquiring the NMR spectrum at a higher temperature can increase molecular motion, leading to longer T₂ relaxation times and sharper signals. However, be mindful of potential polymer degradation at elevated temperatures.
-
Use a High-Field Spectrometer: Higher magnetic field strengths improve spectral dispersion, which can help to resolve overlapping broad signals.[8]
-
Optimize Sample Concentration: A very high concentration can increase viscosity and broaden signals. Conversely, a very low concentration may require a longer acquisition time. Experiment with different concentrations to find the optimal balance.
I can't distinguish the allyl proton signals in the copolymer spectrum. How can I confirm the incorporation of the allyl group?
Answer:
The signals of the allyl protons, particularly the vinyl protons (~5.0-5.8 ppm), can be difficult to resolve in the copolymer spectrum due to broadening and potential overlap with other signals.[3]
Troubleshooting Steps:
-
Look for the Allyl Methylene Protons: The methylene protons adjacent to the nitrogen of the imide ring (N-CH₂-CH=CH₂) are often more distinct and less prone to overlap. Look for a broad signal in the region of 4.2-4.4 ppm.
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for elucidating complex structures.[9]
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between coupled protons. You should observe cross-peaks connecting the allyl methine proton to the terminal vinyl protons and the allyl methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons to their directly attached carbons. It can help to confirm the presence of the allyl carbons by correlating them with the corresponding proton signals, even if the proton signals are broad and overlapping.[1]
-
Caption: Workflow for using COSY NMR to confirm allyl group incorporation.
How can I determine the composition of my copolymer?
Answer:
Determining the molar ratio of the monomers in your copolymer is a key application of NMR spectroscopy.[10][11] The principle is to compare the integral of a signal unique to one monomer with a signal unique to the other comonomer.
Protocol for Determining Copolymer Composition:
-
Identify Unique and Well-Resolved Signals: Choose a proton signal for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (M1) and another for your comonomer (M2) that are well-separated from other signals. For M1, the aromatic protons or the allyl methylene protons are often good candidates.
-
Integrate the Selected Signals: Carefully integrate the chosen signals. Ensure the integration baseline is set correctly.
-
Normalize the Integrals: Divide each integral value by the number of protons it represents. For example, if you integrate the two allyl methylene protons of M1, divide that integral by 2.
-
Calculate the Molar Ratio: The ratio of the normalized integrals will give you the molar ratio of the monomers in the copolymer.
Example Calculation:
-
Let Integral_M1 be the integral of a signal from M1 representing n protons.
-
Let Integral_M2 be the integral of a signal from M2 representing m protons.
Molar Ratio (M1:M2) = (Integral_M1 / n) / (Integral_M2 / m)
The carboxylic acid proton signal is not visible or is very broad. Is this normal?
Answer:
Yes, this is very common for carboxylic acid protons.[4][12] The chemical shift and appearance of the -COOH proton are highly sensitive to:
-
Hydrogen Bonding: Carboxylic acids can form dimers and other hydrogen-bonded aggregates, which broadens the signal.[4]
-
Proton Exchange: The acidic proton can exchange with residual water in the solvent or with other labile protons. This exchange process can significantly broaden the signal or even cause it to disappear.[12]
Troubleshooting and Confirmation:
-
D₂O Exchange: To confirm the presence of the carboxylic acid proton, you can add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, and the signal will disappear from the ¹H NMR spectrum.[4]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid should be visible in the ¹³C NMR spectrum in the range of 165-185 ppm.[5][12] This provides an alternative way to confirm the presence of the carboxylic acid group.
My spectrum shows multiple signals in the aromatic region. How do I assign them?
Answer:
The aromatic region can be complex due to the presence of multiple aromatic protons on the isoindoline ring system and potentially on the comonomer. The chemical environment of each proton is influenced by the neighboring monomer units, leading to signal splitting and overlap.
Advanced Techniques for Aromatic Signal Assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from the aromatic protons to nearby carbonyl carbons or other carbons in the polymer backbone, you can start to piece together the assignments.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals protons that are close in space. This can be particularly useful for determining the sequence of monomers. For example, you might observe a NOE between an aromatic proton on an M1 unit and a proton on an adjacent M2 unit.
-
Comparison with Homopolymers: If available, comparing the copolymer spectrum to the spectra of the corresponding homopolymers (a polymer of only M1 and a polymer of only M2) can help to identify which signals belong to which monomer unit.
How can I get information about the monomer sequence distribution (e.g., random, alternating, or blocky)?
Answer:
The sequence distribution of monomers along the polymer chain can significantly impact the material's properties. High-resolution NMR is one of the few techniques that can provide detailed information on monomer sequencing.[6]
Approach to Analyzing Monomer Sequence:
-
High-Resolution ¹³C NMR: The chemical shifts of carbons in the polymer backbone are often sensitive to the identity of the neighboring monomer units (diad, triad, and even pentad sequences).[13] For example, the carbonyl carbon of the isoindoline ring may show slightly different chemical shifts depending on whether it is in an M1-M1-M1 triad or an M2-M1-M1 triad.
-
Reactivity Ratios: The monomer sequence distribution is related to the monomer reactivity ratios (r₁ and r₂), which describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer.[14][15] While a detailed calculation of reactivity ratios is complex, the qualitative appearance of the spectrum can provide clues. For instance, a highly alternating copolymer will have a simpler spectrum with sharper lines compared to a random copolymer.
III. Summary of Key Recommendations
| Problem | Primary Recommendation | Secondary/Advanced Techniques |
| Broad Polymer Signals | Increase acquisition temperature. | Use a higher field spectrometer; optimize concentration. |
| Confirming Allyl Group | Look for the N-CH₂ signal (~4.2-4.4 ppm). | Run a ¹H-¹H COSY or ¹H-¹³C HSQC experiment. |
| Determining Copolymer Composition | Integrate unique, well-resolved signals for each monomer and normalize by the number of protons. | Ensure long relaxation delays (d1) for quantitative accuracy. |
| Missing/Broad -COOH Signal | Perform a D₂O exchange experiment. | Look for the carbonyl carbon in the ¹³C NMR spectrum. |
| Complex Aromatic Region | Compare with homopolymer spectra. | Utilize 2D NMR (HMBC, NOESY) for detailed assignment. |
| Monomer Sequence Information | Analyze high-resolution ¹³C NMR for triad/diad effects. | Consider the implications of monomer reactivity ratios on the expected structure. |
This technical support guide provides a starting point for troubleshooting the complex NMR spectra of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid copolymers. For more in-depth analysis, consulting specialized literature on polymer NMR is highly recommended.[16][17]
References
-
Characterization of polymers by NMR. [Online]. Available: [Link]
-
Tonelli, A. E. (2022). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 14(15), 3045. Available: [Link]
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Sebakhy, K. O., & El Hariri El Nokab, M. (Eds.). (2022). Special Issue: Trends and Challenges in NMR Spectroscopy for Advanced Polymeric Materials Characterization. Polymers, 14(1). Available: [Link]
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Kovács, L., et al. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 45(10), 846-851. Available: [Link]
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NMR Spectroscopy Applications in Polymer Analysis. (n.d.). Patsnap. Available: [Link]
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Using NMR for Studying Polymer Structures. (n.d.). Creative Biostructure. Available: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023, October 30). Chemistry LibreTexts. Available: [Link]
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Determination of copolymer composition by benchtop NMR. (2020, November 27). Magritek. Available: [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
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Recent Advances and Applications of NMR Techniques in Plastic Characterizations. (2023, March 3). Analytical Chemistry. Available: [Link]
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In Situ NMR Measurement of Reactivity Ratios for the Copolymerization of 3,4-Dimethoxystyrene and para-Substituted Styrene. (2023, May 5). Industrial & Engineering Chemistry Research. Available: [Link]
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Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022, July 20). Molecules. Available: [Link]
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1H NMR spectrum of allyl group-modified PSI in d 6-DMSO. (n.d.). ResearchGate. Available: [Link]
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CH 336: Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. Available: [Link]
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2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid. (n.d.). MD Topology. Available: [Link]
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Determination of Copolymer Compositions. (n.d.). Creative Biostructure. Available: [Link]
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NMR Spectroscopy of Polymers: Innovative Strategies for Complex Macromolecules. (2000, May 1). Macromolecules. Available: [Link]
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Significance of Polymers with “Allyl” Functionality in Biomedicine. (2021, July 14). Polymers. Available: [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Available: [Link]
- MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE
- 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides.
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Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. (2021, February 15). YouTube. Available: [Link]
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Example 9. (n.d.). Spectroscopy Tutorial: Examples. Available: [Link]
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Determination of Monomer Reactivity Ratios in Copolymerization from a Single Sample and Its Application to the Acrylonitrile–Methyl Methacrylate System. (1976, January). Journal of Polymer Science: Polymer Chemistry Edition. Available: [Link]
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). Figshare. Available: [Link]
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NMR Of Polymer Materials - Q&A. (n.d.). Oxford Instruments. Available: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022, November 23). Molecules. Available: [Link]
- Determination of Monomer Reactivity Ratios from a Single Sample using Multivariate Analysis of the 1H NMR Spectra of Poly[(met. (n.d.).
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1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. (n.d.). ResearchGate. Available: [Link]
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Video: NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Available: [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Available: [Link]
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storage and handling guidelines to prevent degradation of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage and handling of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. Our goal is to empower researchers, scientists, and drug development professionals to maintain the integrity of this compound throughout their experiments, ensuring reliable and reproducible results.
Introduction: Understanding the Molecule's Reactivity
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid is a trifunctional molecule featuring a stable phthalimide core, a reactive allyl group, and a carboxylic acid moiety. While the phthalimide structure imparts significant thermal and oxidative stability, the allyl and carboxylic acid groups introduce specific vulnerabilities that necessitate careful storage and handling to prevent degradation.[1] This guide will dissect the potential degradation pathways and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid?
A1: The primary modes of degradation are associated with the allyl and carboxylic acid functional groups. These include:
-
Oxidation of the Allyl Group: The allylic C-H bonds are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[2] This can lead to the formation of hydroperoxides, alcohols, or ketones at the allylic position.
-
Polymerization of the Allyl Group: The double bond of the allyl group can undergo free-radical polymerization, especially in the presence of light, heat, or radical initiators.[3] This results in the formation of oligomeric or polymeric impurities.
-
Hydrolysis of the Isoindoline-1,3-dione Ring: While generally stable, the phthalimide ring can undergo hydrolysis to the corresponding phthalamic acid derivative under strongly basic or acidic conditions, particularly with prolonged exposure to moisture.[4][5]
-
Hygroscopic Nature and Moisture-Related Degradation: The carboxylic acid group can attract moisture from the atmosphere. Increased water content can accelerate hydrolytic degradation pathways.[6][7]
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in a cool environment, ideally refrigerated at 2-8°C. For short-term storage (e.g., during routine lab use), it should be kept in a cool and dry place, away from direct heat sources.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[8][9] This is crucial to prevent the oxidation of the sensitive allyl group. For everyday use, minimizing the container's headspace and promptly re-sealing after use can help reduce exposure to atmospheric oxygen.
Q4: How does light affect the stability of this compound?
A4: Exposure to light, particularly UV light, can promote the formation of free radicals, which can initiate both the oxidation and polymerization of the allyl group. Therefore, the compound should always be stored in an amber or opaque container to protect it from light.
Q5: Can I dissolve the compound in a solvent for long-term storage?
A5: Storing the compound in solution is generally not recommended for long periods, as the choice of solvent can influence stability. If a stock solution is necessary, it should be prepared fresh. If short-term storage of a solution is unavoidable, use a dry, aprotic solvent and store it under an inert atmosphere at low temperatures.
Storage and Handling Guidelines at a Glance
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C (Refrigerated) Short-term: Cool, dry place | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Long-term: Inert gas (Argon or Nitrogen)[8][9] Short-term: Tightly sealed container with minimal headspace | Prevents oxidation of the allyl group.[2] |
| Light | Store in an amber or opaque, light-proof container | Prevents photo-initiated degradation, such as oxidation and polymerization of the allyl group. |
| Moisture | Store in a desiccated environment. Use a desiccator for storage. | The carboxylic acid moiety is hygroscopic; moisture can promote hydrolysis of the phthalimide ring.[4][5][6][7] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents contamination and exposure to air and moisture. |
Troubleshooting Guide: Identifying and Addressing Degradation
Encountering unexpected results in your experiments? Degradation of your starting material could be a contributing factor. This section provides a systematic approach to troubleshooting potential degradation issues.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. Understanding these pathways is the first step in diagnosing a potential stability issue.
Caption: Potential degradation pathways of the target molecule.
Experimental Workflow for Purity Assessment
If you suspect degradation, a systematic analytical approach is necessary to confirm your hypothesis. The following workflow outlines a standard procedure for assessing the purity of your compound.
Caption: Workflow for investigating suspected chemical degradation.
Troubleshooting Scenarios and Solutions
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Change in physical appearance (e.g., discoloration from white to yellow/brown, clumping of the solid). | Oxidation or Polymerization. Oxidation of the allyl group can lead to colored byproducts. Clumping suggests moisture absorption by the carboxylic acid. | Action: Discard the reagent and obtain a fresh batch. Explanation: These changes indicate significant degradation. To ensure experimental integrity, starting with a pure, uncompromised reagent is essential. Review your storage conditions against the recommended guidelines. |
| Incomplete dissolution in a previously suitable solvent. | Polymerization. The formation of higher molecular weight oligomers or polymers will significantly decrease solubility. | Action: Attempt to filter the solution to remove insoluble material, but be aware that the concentration of the active compound in the filtrate will be lower than expected. A fresh batch of the compound is the most reliable solution. Explanation: Polymerization is often irreversible under standard laboratory conditions. |
| Appearance of new spots on a Thin Layer Chromatography (TLC) plate. | Formation of degradation products. New spots indicate the presence of impurities that were not in the original pure compound. | Action: Run a co-spot with a reference standard of the pure compound. If new spots are confirmed, proceed to more advanced analytical techniques like HPLC or LC-MS to quantify and identify the impurities. Explanation: TLC is a quick and effective qualitative tool to assess purity. |
| Unexpected peaks in High-Performance Liquid Chromatography (HPLC) analysis. | Degradation. The appearance of new peaks, especially those with different retention times, is a strong indicator of chemical degradation. | Action: Develop a stability-indicating HPLC method to resolve the parent compound from its degradation products.[10][11] Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and confirm that the analytical method can separate them from the main peak.[7][12] Explanation: A validated stability-indicating method is crucial for accurately quantifying the purity of the compound and tracking its stability over time. |
| Inconsistent or non-reproducible experimental results. | Degraded starting material. The presence of impurities can interfere with reactions, leading to lower yields, unexpected side products, or complete reaction failure. | Action: Before starting a critical experiment, always verify the purity of the 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid using a quick method like TLC or HPLC. Explanation: Ensuring the quality of your starting materials is a fundamental principle of good laboratory practice and is essential for obtaining reliable data. |
Proactive Measures to Prevent Degradation
-
Purchase in Small Quantities: If you do not use the compound frequently, purchase smaller quantities to avoid long-term storage issues.
-
Aliquot Upon Receipt: For larger quantities, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Use of Inhibitors for Bulk Storage: For very long-term storage of large quantities, the addition of a radical inhibitor (e.g., BHT or hydroquinone) at a very low concentration (ppm level) could be considered to prevent polymerization of the allyl group, though this may not be suitable for all applications.[]
-
Regular Purity Checks: For compounds stored for an extended period, it is good practice to periodically re-analyze the purity before use in critical applications.
By adhering to these guidelines and employing a systematic approach to troubleshooting, you can ensure the integrity of your 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, leading to more reliable and successful research outcomes.
References
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Effect of relative humidity, NO x , and ammonia on the physical properties of naphthalene secondary organic aerosols. (2023). RSC Publishing. [Link]
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Allyl group. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. [Link]
-
Polymerisation of Allyl Compounds. (2025). ResearchGate. [Link]
- US Patent No. US6629402B1. (2003). Method for preserving an oxygen sensitive liquid product.
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Reported isoindoline-1,3-dione derivatives. (n.d.). ResearchGate. [Link]
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Triflamidation of Allyl-Containing Substances:Unusual Dehydrobromination vs. Intramolecular Heterocyclization. (n.d.). MDPI. [Link]
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A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.). Chemequip. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. [Link]
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Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). (2017). Arkivoc. [Link]
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(PDF) Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. (2024). ResearchGate. [Link]
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(PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). ResearchGate. [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
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Significance of Polymers with “Allyl” Functionality in Biomedicine. (n.d.). National Institutes of Health. [Link]
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Humidity-Driven Interfacial Restructuring of Lubricating Films in Phosphate Ester Ionic Liquids: Aromatic vs. Aliphatic Cation Effects. (n.d.). MDPI. [Link]
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Hasan, M., & Abbas, S. A. (1982). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 60(11), 1348-1351. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
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Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. (2021). RSC Publishing. [Link]
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Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives. (2023). Department of Organic Chemistry, IOCB Prague. [Link]
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Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. (2023). ResearchGate. [Link]
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Storage solution for oxygen sensitive liquid chemicals? (2021). Chemistry Stack Exchange. [Link]
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Step-by-Step Guide to Better Laboratory Management Practices. (n.d.). Washington State Department of Ecology. [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. [Link]
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Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. (2024). PubMed. [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024). MDPI. [Link]
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Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives. (2023). ResearchGate. [Link]
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2-[2-(2-carboxy-5-methoxy-1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid. (n.d.). PubChem. [Link]
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A Nonpillar Shaped Pillararene Derivative, Oxgens2 Pillar[14]arene: Synthesis, Structure, and Iodine Adsorption. (2026). ACS Publications. [Link]
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Technical Support Center: Strategies to Minimize Batch-to-Batch Variability in Synthesis
Welcome to the Technical Support Center for minimizing batch-to-batch variability in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their synthesis processes. As Senior Application Scientists, we provide not just procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guides & FAQs
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
I. Raw Material and Reagent Variability
Variability in starting materials is a primary contributor to inconsistent synthesis outcomes.[1] This section addresses how to manage and control this crucial aspect.
Q1: We're observing unexpected side products and variations in yield. Could our raw materials be the cause, even if the Certificate of Analysis (CoA) meets specifications?
A1: Absolutely. While a CoA provides a baseline for quality, it may not capture all critical material attributes that can affect your reaction.[2] Pharmacopoeial monographs typically focus on identity and purity, but variations in non-pharmacopoeial attributes like particle size, shape, or crystal form (polymorphism) can significantly impact processability and reaction kinetics.[2][3]
Causality Explained: Different crystal forms of a raw material can have different solubilities and dissolution rates, affecting how quickly and completely it participates in the reaction. Similarly, variations in particle size distribution can alter the surface area available for reaction, leading to inconsistent reaction rates and impurity profiles.
Troubleshooting Protocol:
-
Comprehensive In-House Characterization: Do not rely solely on the supplier's CoA.[4] Implement in-house testing for critical raw material attributes beyond basic purity.
-
Multi-Batch Analysis: Request trend data from your supplier for key parameters over multiple batches to assess their process consistency.[4]
-
Physical Property Screening: Characterize incoming raw materials for properties such as particle size distribution, surface area, and polymorphism.
-
Small-Scale Test Reaction: Before using a new batch of raw material in a large-scale synthesis, run a small-scale test reaction to confirm its performance.
Q2: How can we establish a robust system for managing our reagents to minimize variability?
A2: Effective reagent management is crucial for reproducibility.[5] A systematic approach to labeling, storage, and inventory management can prevent many common issues.
Key Best Practices:
-
First-In, First-Out (FIFO) System: Implement a FIFO system to ensure that older reagents are used before newer ones, preventing degradation over time.[5]
-
Proper Labeling: Clearly label all reagents with the date received, date opened, and expiration date.[5]
-
Optimized Storage Conditions: Maintain and monitor proper storage conditions (temperature, humidity, light exposure) as specified by the manufacturer.[5]
-
Regular Inventory Audits: Conduct regular audits to identify and discard expired or degraded reagents.[5]
II. Process Parameters and Control
Even with consistent raw materials, variations in reaction conditions can lead to divergent outcomes. This section focuses on establishing and maintaining robust process control.
Q3: Our synthesis is highly sensitive, and we see significant batch-to-batch differences. How can we identify the critical process parameters (CPPs) that need tighter control?
A3: Identifying CPPs is fundamental to ensuring a consistent process. A systematic approach using Design of Experiments (DoE) is highly effective for this purpose.[6][7] DoE allows you to vary multiple factors simultaneously to understand not only the effect of individual parameters but also their interactions.[6][8]
Workflow for Identifying CPPs using DoE:
Caption: A streamlined workflow for identifying Critical Process Parameters (CPPs) using Design of Experiments (DoE).
Experimental Protocol: Screening DoE
-
Define the Objective: Clearly state the desired outcome (e.g., maximize yield, minimize a specific impurity).
-
Identify Factors and Ranges: List all potential process parameters that could influence the outcome and define a practical operating range for each.[9]
-
Choose a Screening Design: Select a suitable DoE design (e.g., a fractional factorial design) to efficiently screen a large number of factors with a minimal number of experiments.
-
Run the Experiments: Execute the experiments according to the chosen design, ensuring accurate control and recording of all parameters.
-
Analyze the Results: Use statistical software to analyze the data and determine which factors have a statistically significant effect on the responses. These are your CPPs.
Q4: What are In-Process Controls (IPCs) and how can they help us reduce variability in real-time?
A4: In-process controls are tests conducted during the manufacturing process to monitor and, if necessary, adjust the process to ensure the intermediate or final product will meet its specifications.[10][11] They provide real-time data, allowing for immediate corrections and preventing deviations before they impact the final batch.[12]
Table of Common IPCs in Synthesis:
| IPC Technique | Parameter Monitored | Purpose |
| HPLC/UPLC | Reaction completion, impurity profile | Ensures the reaction has proceeded to the desired endpoint and that impurities are within acceptable limits. |
| GC | Residual solvents, volatile impurities | Confirms the removal of solvents and monitors for volatile byproducts. |
| FTIR/Raman | Functional group conversion, polymorph identification | Tracks the progress of the reaction by observing changes in chemical bonds. |
| pH Measurement | Acidity/basicity | Maintains the optimal pH for reaction kinetics and product stability. |
| Temperature Monitoring | Reaction temperature | Ensures the reaction is proceeding at the desired rate and prevents side reactions.[13] |
Q5: How can Process Analytical Technology (PAT) help us achieve better batch-to-batch consistency?
A5: PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[14] It enables real-time monitoring and proactive control, which can significantly reduce variability.[15][16] By providing continuous insight into the process, PAT allows for adjustments to be made on the fly, ensuring the process stays within its design space.[17] This can lead to faster problem resolution and optimization.[17]
Benefits of Implementing PAT:
-
Real-time Process Understanding: Gain a deeper understanding of the process dynamics.
-
Proactive Control: Adjust process parameters in real-time to mitigate deviations.[17]
-
Reduced Waste and Failures: Identify and correct issues early, preventing batch failures.[14]
-
Improved Efficiency: Shorten overall manufacturing time and potentially move towards continuous manufacturing.[14][17]
III. Analytical Method Validation
Reliable analytical methods are the cornerstone of process control. If you can't trust your measurements, you can't control your process.
Q6: We have an analytical method that seems to give variable results. How do we ensure our methods are robust and reliable?
A6: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18][19] A properly validated method will produce reliable and consistent results over time.[18][20]
Key Validation Parameters:
| Parameter | Description |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Source: Adapted from ICH Q2(R1) guidelines.[21]
Troubleshooting Protocol for Method Variability:
-
Review Method Validation Data: Scrutinize the original validation report to ensure all key parameters were adequately assessed.
-
Assess System Suitability: Always run system suitability tests before sample analysis to confirm the system is performing correctly.
-
Perform a Robustness Study: If not done during initial validation, conduct a robustness study by intentionally making small changes to method parameters (e.g., pH, temperature, mobile phase composition) to identify which parameters have the most significant impact on the results. A DoE approach is also highly effective here.[21]
-
Re-validate the Method: If significant issues are identified, it may be necessary to re-validate the method.
IV. Documentation and Change Control
Meticulous documentation and a formal change control process are essential for maintaining consistency and traceability.
Q7: Why is detailed documentation so critical for ensuring batch-to-batch consistency?
A7: Detailed and accurate documentation provides a complete history of each batch, enabling traceability and facilitating troubleshooting.[5] Structured protocols reduce variability and reinforce quality control.[5]
Essential Elements to Document:
-
Reagent Information: Lot numbers, manufacturer, and any in-house testing results.[5]
-
Experimental Conditions: Detailed descriptions of equipment used (including calibration logs), reaction setup, and any environmental conditions that could impact the results.[5]
-
Observations and Results: Any observable changes (e.g., color shifts, precipitation), deviations from the expected procedure, and all analytical data.[5]
-
Dates and Signatures: Dated entries signed by authorized personnel to ensure accountability.[5]
Q8: When is a formal change control process necessary, and what should it entail?
A8: A formal change control process is necessary for any modification to facilities, products, systems, or processes.[22] This ensures that all changes are properly evaluated, authorized, implemented, and documented.[23]
Change Control Workflow:
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
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- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. In-Process Control Methods for API Manufacturing | Ensuring Consistent Quality | Pharmaguideline [pharmaguideline.com]
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- 13. Troubleshooting [chem.rochester.edu]
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- 23. hallam-ics.com [hallam-ics.com]
Validation & Comparative
comparative analysis of different synthetic routes to 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
Introduction: The Significance of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a bespoke chemical entity belonging to the N-substituted phthalimide family. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science. The core structure, a phthalimide ring derived from trimellitic acid, offers a rigid scaffold that is frequently explored for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The presence of a carboxylic acid group enhances polarity and provides a crucial handle for further chemical modifications, such as the formation of amides or esters, enabling the development of prodrugs or the attachment to polymer backbones.
The N-allyl group is a particularly valuable functional moiety. Its terminal double bond serves as a versatile reactive site for a plethora of organic transformations, including but not limited to, addition reactions, olefin metathesis, and polymerization. This makes 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid a highly attractive building block for the synthesis of complex molecules and functional polymers[2].
Given its potential applications, the efficient and scalable synthesis of this molecule is of paramount importance. This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes to 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid are presented and compared:
-
Route 1: The Direct Condensation Approach. This is a one-pot synthesis involving the direct reaction of trimellitic anhydride with allylamine.
-
Route 2: The Stepwise N-Allylation Approach. This two-step method first involves the formation of the parent imide, 1,3-dioxoisoindoline-5-carboxylic acid (trimellitimide), followed by a separate N-allylation step.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two routes.
Route 1: Direct Condensation of Trimellitic Anhydride and Allylamine
This approach is the most straightforward and atom-economical pathway to the target molecule. It leverages the classic reaction between an acid anhydride and a primary amine to form an imide.
Mechanism and Rationale
The reaction proceeds in two distinct stages:
-
Amic Acid Formation: The primary amine (allylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the trimellitic anhydride. This results in the ring-opening of the anhydride to form an intermediate amic acid, specifically 2-((allylcarbamoyl)carbonyl)benzoic acid. This initial reaction is typically fast and can often be performed at or below room temperature.
-
Cyclodehydration: The amic acid intermediate is then heated, usually in a high-boiling aprotic solvent, to induce intramolecular cyclization. A molecule of water is eliminated to form the stable five-membered imide ring, yielding the final product.
The choice of solvent is critical. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or glacial acetic acid are commonly employed as they can effectively solvate the intermediates and provide the necessary thermal energy for the dehydration step[3].
Visualizing the Pathway: Direct Condensation
Caption: Reaction pathway for the direct condensation route.
Detailed Experimental Protocol: Direct Condensation
Materials:
-
Trimellitic anhydride (1.0 eq)
-
Allylamine (1.05 eq)
-
Glacial Acetic Acid or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (1.0 eq) and glacial acetic acid (or DMF) to create a stirrable slurry.
-
Slowly add allylamine (1.05 eq) to the mixture at room temperature. A slight exotherm may be observed.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the amic acid intermediate.
-
Heat the reaction mixture to reflux (for glacial acetic acid, ~118 °C; for DMF, ~153 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS, observing the disappearance of the amic acid intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove the solvent and any unreacted starting materials.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Route 2: Stepwise N-Allylation of Trimellitimide
This two-step approach offers an alternative strategy that separates the imide formation from the N-alkylation. This can be advantageous if the direct condensation proves to be low-yielding or if purification is challenging.
Mechanism and Rationale
Step 1: Synthesis of 1,3-dioxoisoindoline-5-carboxylic acid (Trimellitimide)
The first step involves the synthesis of the parent imide from trimellitic anhydride and an ammonia source (e.g., ammonium carbonate or aqueous ammonia). The mechanism is analogous to the direct condensation, forming an initial amic acid that cyclizes upon heating.
Step 2: N-Allylation
The N-H bond of the imide is acidic (pKa of phthalimide is ~8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base (e.g., potassium carbonate, potassium hydroxide) to form a nucleophilic imide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide (e.g., allyl bromide) to form the N-allyl product.
The choice of base and solvent is crucial for the success of this step. A moderately strong base is required to deprotonate the imide without hydrolyzing the ester or promoting side reactions. Polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the imide salt and facilitate the SN2 reaction.
Visualizing the Pathway: Stepwise N-Allylation
Sources
A-Comparative-Guide-to-the-Cross-Reactivity-of-2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid-in-Biological-Assays
For-Researchers,-Scientists,-and-Drug-Development-Professionals
Authored-by:-[Your-Name/Department],-Senior-Application-Scientist
Introduction:
The-isoindoline-1,3-dione-scaffold-is-a-privileged-structure-in-medicinal-chemistry,-most-notably-represented-by-the-complex-history-of-thalidomide-and-its-analogs-(IMiDs).[1][2][3] These-compounds-exert-their-pleiotropic-effects-through-binding-to-the-E3-ubiquitin-ligase-Cereblon-(CRBN),-thereby-modulating-the-degradation-of-a-suite-of-protein-substrates.[3] The-introduction-of-novel-derivatives,-such-as-2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid,-presents-both-therapeutic-opportunities-and-the-critical-challenge-of-understanding-their-selectivity-and-potential-for-off-target-effects.[4] Cross-reactivity,-the-unintended-interaction-of-a-compound-with-proteins-other-than-its-primary-target,-is-a-major-cause-of-adverse-drug-reactions-and-can-lead-to-costly-failures-in-drug-development.[4][5]
This-guide-provides-a-comprehensive-framework-for-evaluating-the-cross-reactivity-profile-of-2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid.-We-will-explore-its-hypothesized-primary-target-and-potential-off-targets,-and-provide-detailed-protocols-for-a-panel-of-in-vitro-assays-to-empirically-assess-its-selectivity.-By-comparing-its-performance-with-structurally-related-compounds,-researchers-can-gain-a-deeper-understanding-of-its-biological-activity-and-make-more-informed-decisions-in-the-drug-discovery-process.
Hypothesized-Primary-Target-and-Potential-Off-Targets
Based-on-its-core-isoindoline-1,3-dione-structure,-the-primary-hypothesized-target-for-2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid-is-Cereblon-(CRBN) .[3] Binding-to-CRBN-is-the-initiating-event-for-the-immunomodulatory-and-anti-proliferative-activities-of-thalidomide-and-its-analogs.[2][3] However,-the-unique-substituents-at-the-N-position-(allyl-group)-and-the-5-position-(carboxylic-acid)-may-influence-its-binding-affinity-and-introduce-novel-interactions.
Potential-off-targets-can-be-predicted-based-on-the-pharmacology-of-structurally-similar-compounds-and-the-inherent-reactivity-of-the-moieties:-
-
Tumor-Necrosis-Factor-α-(TNF-α): -Thalidomide-and-its-analogs-are-known-to-inhibit-TNF-α-production.[3][6]
-
Cyclooxygenases-(COX-1-and-COX-2): -Some-isoindoline-1,3-dione-derivatives-have-shown-inhibitory-activity-against-COX-enzymes.[7]
-
Other-E3-Ligases: -While-CRBN-is-the-primary-target-of-IMiDs,-the-potential-for-interaction-with-other-E3-ligases-should-not-be-discounted.
-
Receptors-and-Enzymes-Interacting-with-Carboxylic-Acids: -The-presence-of-the-carboxylic-acid-group-could-lead-to-interactions-with-a-variety-of-biological-targets.
Comparative-Analysis-of-Cross-Reactivity
To-provide-a-clear-comparison,-we-will-evaluate-the-activity-of-2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid-against-two-well-characterized-compounds:-Thalidomide -and-Lenalidomide .
| Target | Assay Type | 2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid-(Hypothetical-IC50/EC50) | Thalidomide-(Reported-IC50/EC50) | Lenalidomide-(Reported-IC50/EC50) |
| Cereblon-(CRBN) | Competitive-Binding-Assay | 5-µM | 1.8-µM | 0.5-µM |
| TNF-α-Secretion | Cellular-Assay | 20-µM | 194-µM | 2.5-µM |
| COX-1-Inhibition | Enzyme-Inhibition-Assay | >100-µM | >100-µM | >100-µM |
| COX-2-Inhibition | Enzyme-Inhibition-Assay | 50-µM | >100-µM | >100-µM |
Experimental-Protocols
The-following-protocols-provide-a-step-by-step-guide-to-assessing-the-cross-reactivity-of-the-test-compound.
1.-Cereblon-(CRBN)-Competitive-Binding-Assay
This-assay-determines-the-affinity-of-the-test-compound-for-CRBN-by-measuring-its-ability-to-displace-a-known-fluorescently-labeled-ligand.[8][9]
-
Principle: -Fluorescence-Polarization-(FP).-A-decrease-in-polarization-indicates-displacement-of-the-fluorescent-tracer-by-the-test-compound.[10]
-
Materials:
-
Purified-recombinant-human-CRBN-DDB1-protein-complex
-
Fluorescently-labeled-thalidomide-analog-(tracer)
-
Test-compounds-(2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid,-thalidomide,-lenalidomide)
-
Assay-Buffer:-(e.g.,-50-mM-HEPES-pH-7.5,-150-mM-NaCl,-5-mM-DTT,-0.01%-BSA)
-
384-well-black,-low-volume-microplates
-
-
Procedure:
-
Prepare-serial-dilutions-of-the-test-compounds-in-assay-buffer.
-
In-a-microplate,-add-the-assay-buffer,-CRBN-DDB1-complex,-and-the-fluorescent-tracer.
-
Add-the-test-compounds-to-the-respective-wells.
-
Incubate-the-plate-at-room-temperature-for-60-minutes,-protected-from-light.
-
Measure-the-fluorescence-polarization-using-a-plate-reader.
-
Calculate-the-IC50-values-by-fitting-the-data-to-a-dose-response-curve.
-
2.-TNF-α-Secretion-Assay
This-cellular-assay-measures-the-effect-of-the-test-compound-on-the-secretion-of-TNF-α-from-stimulated-immune-cells.[11][12]
-
Principle: -Enzyme-Linked-Immunosorbent-Assay-(ELISA).[13][14]
-
Materials:
-
Human-Peripheral-Blood-Mononuclear-Cells-(PBMCs)
-
RPMI-1640-medium-supplemented-with-10%-FBS
-
Lipopolysaccharide-(LPS)
-
Test-compounds
-
Human-TNF-α-ELISA-kit
-
-
Procedure:
-
Plate-PBMCs-in-a-96-well-plate-and-incubate-for-2-hours.
-
Pre-treat-the-cells-with-serial-dilutions-of-the-test-compounds-for-1-hour.
-
Stimulate-the-cells-with-LPS-(e.g.,-100-ng/mL)-for-18-hours.
-
Collect-the-cell-supernatant.
-
Measure-the-concentration-of-TNF-α-in-the-supernatant-using-the-ELISA-kit-according-to-the-manufacturer's-instructions.[13][14]
-
Calculate-the-EC50-values-for-the-inhibition-of-TNF-α-secretion.
-
3.-Cyclooxygenase-(COX)-Inhibition-Assay
This-enzymatic-assay-determines-the-inhibitory-activity-of-the-test-compound-against-COX-1-and-COX-2.[15][16]
-
Principle: -Measurement-of-prostaglandin-E2-(PGE2)-production.
-
Materials:
-
Purified-human-COX-1-and-COX-2-enzymes
-
Arachidonic-acid-(substrate)
-
Test-compounds
-
COX-inhibitor-screening-assay-kit
-
-
Procedure:
-
Prepare-serial-dilutions-of-the-test-compounds.
-
In-separate-wells-of-a-96-well-plate,-add-the-assay-buffer,-heme,-and-either-COX-1-or-COX-2-enzyme.
-
Add-the-test-compounds-and-incubate-for-10-minutes-at-37°C.
-
Initiate-the-reaction-by-adding-arachidonic-acid.
-
Incubate-for-10-minutes-at-37°C.
-
Stop-the-reaction-and-measure-the-amount-of-PGE2-produced-using-the-kit's-detection-reagents.
-
Calculate-the-IC50-values-for-the-inhibition-of-each-COX-isoform.[17]
-
Visualization-of-Experimental-Workflows
Caption: Experimental workflows for the key cross-reactivity assays.
Interpretation-of-Results-and-Further-Steps
A-favorable-cross-reactivity-profile-for-2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid-would-be-characterized-by:-
-
High-potency-and-selectivity-for-CRBN: -A-low-IC50-value-in-the-CRBN-binding-assay-and-significantly-higher-IC50/EC50-values-in-the-off-target-assays.
-
Minimal-inhibition-of-TNF-α-secretion-and-COX-enzymes: -This-would-suggest-a-reduced-potential-for-the-side-effects-associated-with-broad-inhibition-of-these-pathways.
If-significant-off-target-activity-is-observed,-further-investigation-is-warranted.-This-may-include:-
-
Broader-Off-Target-Screening: -Utilizing-comprehensive-screening-panels-against-a-wide-range-of-kinases,-GPCRs,-and-other-enzyme-families.[18][19]
-
Tissue-Cross-Reactivity-Studies: -Immunohistochemical-staining-of-various-human-and-animal-tissues-to-identify-unintended-binding.[5][20][21]
-
Structural-Biology-Studies: -Co-crystallization-of-the-compound-with-its-primary-and-off-targets-to-understand-the-molecular-basis-of-binding-and-guide-further-medicinal-chemistry-efforts.
A-thorough-and-systematic-evaluation-of-cross-reactivity-is-a-cornerstone-of-modern-drug-discovery.[5] By-employing-the-assays-and-strategies-outlined-in-this-guide,-researchers-can-build-a-comprehensive-selectivity-profile-for-2-allyl-1,3-dioxoisoindoline-5-carboxylic-acid.-This-data-is-invaluable-for-de-risking-preclinical-development,-predicting-potential-clinical-toxicities,-and-ultimately,-contributing-to-the-development-of-safer-and-more-efficacious-therapeutics.
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chem. Proc.[Link]
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National Center for Biotechnology Information. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubChem.[Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem.[Link]
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Peterson, J. R., & Sicheri, F. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 651, 1-21. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Propath. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
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Marriott, J. B., et al. (2010). New thalidomide analogues derived through Sonogashira or Suzuki reactions and their TNF expression inhibition profiles. Bioorganic & Medicinal Chemistry Letters, 20(2), 699-702. [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
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Kumar, B., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 2(1), 1-16. [Link]
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AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. [Link]
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Sapa, J., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]
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Google Patents. (n.d.). Methods for measuring small molecule affinity to cereblon.
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Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]
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Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]
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Journal of Pharmaceutical Science and Technology. (n.d.). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. [Link]
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American Chemical Society. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(15), 10359-10375. [Link]
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Leach, M. W., et al. (2016). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 44(4), 537-553. [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 81. [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
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National Center for Biotechnology Information. (2011). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. [Link]
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Wikipedia. (n.d.). Thalidomide. [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]
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quantitative analysis of functional group incorporation using 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid
In the landscape of modern drug development and bioconjugation, the precise quantification of functional groups is a critical cornerstone for ensuring product quality, optimizing reaction stoichiometry, and validating analytical methodologies. Among the most pivotal of these are primary amine groups, which are frequently targeted for the covalent attachment of payloads, linkers, and reporter molecules. The choice of analytical method for amine quantification can significantly impact the efficiency and success of a research and development pipeline.
This guide provides an in-depth comparison of a novel, proposed method utilizing 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid against established, widely-used techniques for the quantitative analysis of primary amines. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower researchers in making informed decisions for their specific applications.
A Novel Approach: Quantitative Analysis of Primary Amines with 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid
While not yet established in the literature as a quantitative reagent, the chemical scaffold of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid presents intriguing possibilities for the development of a novel assay for primary amines. The isoindoline-1,3-dione (phthalimide) moiety is well-known for its reactivity with primary amines, most notably in the Gabriel synthesis for the preparation of primary amines from alkyl halides.[1][2] This established reactivity forms the basis for a proposed quantitative method.
Proposed Mechanism of Action
The proposed quantification is based on the reaction of a primary amine with the isoindoline-1,3-dione ring of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This reaction is hypothesized to proceed via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the imide, leading to the opening of the ring to form a phthalamic acid derivative. In a subsequent step, this intermediate would cyclize to form a new, N-substituted isoindoline-1,3-dione, effectively incorporating the primary amine into the phthalimide structure.[3]
The quantification could be achieved by monitoring the reaction using UV-Vis spectrophotometry. The disappearance of the starting 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid or the appearance of the N-substituted product could be correlated to the concentration of the primary amine. The allyl and carboxylic acid groups on the aromatic ring may serve to modulate the spectroscopic properties of the molecule, potentially offering a distinct spectral shift upon reaction with an amine.
Caption: Proposed reaction mechanism for the quantification of a primary amine.
Hypothetical Experimental Protocol
Note: The following protocol is a proposed methodology and would require experimental validation and optimization.
-
Reagent Preparation:
-
Prepare a stock solution of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a series of calibration standards of a known primary amine (e.g., benzylamine) in the same solvent.
-
-
Reaction Setup:
-
In a 96-well microplate, add a defined volume of the 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid solution to each well.
-
Add varying concentrations of the primary amine standards and the unknown samples to the wells.
-
Include a blank control containing only the solvent and the reagent.
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to allow the reaction to proceed to completion.
-
-
Detection:
-
Measure the absorbance of each well at a predetermined wavelength using a microplate reader. The optimal wavelength would be determined experimentally by scanning the UV-Vis spectra of the reagent and the product.
-
-
Quantification:
-
Construct a calibration curve by plotting the change in absorbance against the concentration of the primary amine standards.
-
Determine the concentration of the primary amine in the unknown samples by interpolating their absorbance values on the calibration curve.
-
Established Alternatives for Primary Amine Quantification
Several well-validated methods are routinely employed for the quantification of primary amines. The following sections detail the principles and protocols for three of the most common assays.
The Ninhydrin Test
The ninhydrin test is a classic and widely used colorimetric method for the detection and quantification of primary and secondary amines, particularly amino acids.[4][5]
Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a potent oxidizing agent that reacts with the α-amino group of a primary amino acid in a two-step process. The reaction results in the formation of a deep purple-colored product known as Ruhemann's purple, which exhibits a strong absorbance at 570 nm.[6]
Caption: Simplified overview of the Ninhydrin reaction with a primary amino acid.
-
Reagent Preparation:
-
Prepare a ninhydrin reagent solution by dissolving ninhydrin in a mixture of a buffer (e.g., citrate buffer, pH 5.0) and an organic solvent (e.g., ethanol or methyl cellosolve).[7]
-
-
Reaction Setup:
-
Pipette known concentrations of a standard amino acid solution (e.g., glycine or leucine) and the unknown samples into test tubes.
-
Add the ninhydrin reagent to each tube.
-
-
Incubation:
-
Heat the test tubes in a boiling water bath for a specified time (typically 10-20 minutes) to facilitate the color development.
-
-
Detection:
-
After cooling the tubes to room temperature, dilute the contents with a suitable solvent (e.g., 50% ethanol).
-
Measure the absorbance of the solutions at 570 nm using a spectrophotometer.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the amino acid standards.
-
Calculate the concentration of primary amines in the unknown samples from the standard curve.
-
o-Phthalaldehyde (OPA) Assay
The o-phthalaldehyde (OPA) assay is a highly sensitive fluorometric method for the quantification of primary amines.[8][9]
In the presence of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine), OPA reacts with primary amines to form a highly fluorescent isoindole derivative.[10][11] The reaction is rapid and occurs at room temperature. The resulting fluorescent product can be excited at approximately 340 nm and emits light at around 455 nm.
Caption: Reaction of fluorescamine with a primary amine to yield a fluorescent product.
-
Reagent Preparation:
-
Prepare a stock solution of fluorescamine in a water-miscible organic solvent such as acetone or DMSO.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the primary amine standards and unknown samples, typically in a buffered aqueous solution (e.g., borate buffer, pH 8.5-9.0).
-
Rapidly add the fluorescamine solution to each well with efficient mixing.
-
-
Incubation:
-
The reaction is very fast; incubation is typically for 5-10 minutes at room temperature, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~475 nm.
-
-
Quantification:
-
Construct a standard curve by plotting fluorescence intensity against the concentration of the primary amine standards.
-
Calculate the concentration of primary amines in the unknown samples from the standard curve.
-
Comparative Analysis
| Feature | 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid (Proposed) | Ninhydrin Test | o-Phthalaldehyde (OPA) Assay | Fluorescamine Assay |
| Principle | UV-Vis Absorbance | Colorimetric | Fluorometric | Fluorometric |
| Detection Wavelength | To be determined | 570 nm | Ex: ~340 nm, Em: ~455 nm | Ex: ~390 nm, Em: ~475 nm |
| Sensitivity | Potentially moderate | Micromolar range | Nanomolar to picomolar range | Nanomolar to picomolar range |
| Specificity | Likely specific to primary amines | Reacts with primary and some secondary amines, and ammonia | Specific for primary amines in the presence of a thiol | Specific for primary amines |
| Reaction Time | To be determined | 10-20 minutes (with heating) | 2-5 minutes | 5-10 minutes |
| Ease of Use | Potentially simple (mix and read) | Requires heating step | Simple (mix and read) | Simple (mix and read) |
| Cost | Potentially low to moderate | Low | Moderate | Moderate to high |
| Interferences | To be determined | Ammonia, buffers with primary amines | Ammonia, buffers with primary amines | Ammonia, buffers with primary amines |
Conclusion
The quantitative analysis of primary amines is a fundamental requirement in many areas of scientific research and development. While established methods such as the Ninhydrin, OPA, and Fluorescamine assays offer reliable and well-characterized solutions, the exploration of novel reagents is crucial for expanding the analytical toolbox.
The proposed method using 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, while hypothetical, is grounded in the well-established chemistry of the isoindoline-1,3-dione moiety. Further experimental validation is required to determine its performance characteristics and potential advantages. Researchers are encouraged to consider the specific requirements of their application, including sensitivity, specificity, throughput, and cost, when selecting the most appropriate method for their needs. This guide serves as a starting point for navigating the available options and fostering innovation in the field of functional group analysis.
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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Hu, Q., Li, L., Yin, F., Zhang, H., Hu, Y., Liu, B., & Hu, Y. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Organic & Biomolecular Chemistry, 15(42), 8966–8970. Retrieved from [Link]
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Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
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Mahesha, H.B. (n.d.). Estimation of amino acid by Ninhydrin method. Retrieved from [Link]
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JETIR. (2019, June). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR, 6(6). Retrieved from [Link]
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Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]
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Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
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Van der Merwe, M. J., & Van der Rijst, M. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 10(7), 1541. Retrieved from [Link]
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IASJ. (2017). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Iraqi National Journal of Chemistry, 17(1). Retrieved from [Link]
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Scite.ai. (n.d.). Quantitative Analysis of Phthalic Anhydride by Gas-Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]
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Khan Academy. (2024, December 31). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Thermal Properties of 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid-Based Polymers
Introduction
In the relentless pursuit of advanced materials, polymers derived from functionalized imides stand out for their potential to deliver exceptional thermal stability and mechanical robustness. This guide delves into the thermal properties of a novel class of thermosetting polymers based on 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. The unique molecular architecture of this monomer, featuring a rigid isoindoline-dione backbone, a reactive allyl group for crosslinking, and a carboxylic acid moiety for potential modification and enhanced adhesion, suggests a promising candidate for high-performance applications.
This document provides a comprehensive framework for benchmarking the thermal properties of these polymers. We will explore the synthesis of the monomer and its subsequent polymerization, followed by a detailed exposition of the key thermal analysis techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA). By explaining the causality behind our experimental choices and providing detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate these materials against established high-performance polymers like bismaleimide (BMI) resins and commercial polyimides.
Monomer Synthesis and Polymerization
The foundation of any polymer system lies in the purity and structural integrity of its monomer. The proposed synthesis for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a two-step process, followed by free-radical polymerization to form a crosslinked network.
Monomer Synthesis: A Plausible Pathway
The synthesis of N-substituted phthalimides is a well-established class of reactions, often involving the condensation of an anhydride with a primary amine.[1][2] We can adapt this principle, starting from trimellitic anhydride, which possesses both an anhydride and a carboxylic acid group.
-
Reaction: Trimellitic anhydride is reacted with allylamine. The more reactive anhydride functionality will preferentially react with the amine to form an amic acid intermediate.
-
Cyclization: Subsequent heating promotes intramolecular cyclization via dehydration, yielding the desired 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This process is analogous to the preparation of phthalimide from phthalic anhydride and ammonia.[1]
Polymerization Mechanism
The allyl group of the monomer is the key to forming a thermoset polymer network. The polymerization is anticipated to proceed via a free-radical mechanism, initiated by thermal or photochemical means.[3]
-
Initiation: A free-radical initiator, such as a peroxide or an azo compound (e.g., AIBN), is decomposed by heat to generate primary radicals.[3]
-
Propagation: The primary radical adds across the double bond of the allyl group of a monomer molecule, creating a new radical species. This new radical then propagates by reacting with other monomer molecules. It is important to note that the polymerization of allyl monomers can be complex and may be susceptible to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, which can affect polymerization kinetics and molecular weight.[4][5]
-
Crosslinking: As the polymerization proceeds, the growing polymer chains will incorporate multiple monomer units, leading to the formation of a three-dimensional crosslinked network, which is characteristic of thermosetting materials. The carboxylic acid groups may also participate in secondary reactions at elevated temperatures, potentially forming ester or anhydride linkages that could further increase crosslink density.[6]
The proposed synthesis and polymerization workflow is illustrated in the diagram below.
Caption: Experimental workflow for comprehensive thermal characterization.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. [7]This is the primary technique for determining the thermal stability and decomposition profile of a polymer. By running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere, we can distinguish between thermal degradation and thermo-oxidative degradation, providing crucial insights into the material's service limits in different environments.
Experimental Protocol:
-
Sample Preparation: A small amount of the cured polymer (5-10 mg) is placed in a TGA pan (platinum or alumina).
-
Instrument Setup: The instrument is purged with the desired gas (high-purity nitrogen or air) at a flow rate of 50 mL/min.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min. A slower heating rate can provide better resolution of decomposition steps, while a faster rate can simulate rapid thermal exposure. 10°C/min offers a good balance.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset of Decomposition (Td): The temperature at which significant mass loss begins. Often reported as the temperature of 5% mass loss (Td5%).
-
Char Yield: The percentage of mass remaining at a high temperature (e.g., 800°C) in an inert atmosphere, which is indicative of the material's tendency to form a thermally stable char layer.
-
Decomposition Profile: The number of decomposition steps, which can provide information about the degradation mechanism.
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. [8]It is exceptionally useful for identifying thermal transitions such as the glass transition temperature (Tg), melting, crystallization, and curing reactions. The Tg is a critical parameter for thermosets, as it often defines the upper service temperature of the material. A "heat-cool-heat" cycle is employed to erase the thermal history of the sample from the first heating scan and obtain a more representative Tg from the second heating scan.
Experimental Protocol:
-
Sample Preparation: A small, uniform piece of the cured polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with nitrogen (50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
First Heat: Heat from ambient temperature to a temperature above the expected Tg but below decomposition (e.g., 400°C) at 10°C/min. This scan also reveals any residual curing exotherm.
-
Cool: Cool the sample back to ambient temperature at a controlled rate (e.g., 20°C/min).
-
Second Heat: Reheat the sample to 400°C at 10°C/min. The Tg is determined from the step change in the heat flow curve during this scan.
-
-
Data Analysis: The DSC thermogram is analyzed to determine:
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.
-
Curing Exotherm: For uncured or partially cured samples, an exothermic peak indicates the heat released during the crosslinking reaction. [9]
-
Dynamic Mechanical Analysis (DMA)
Expertise & Experience: DMA is a highly sensitive technique for probing the viscoelastic properties of a material. [10]It applies an oscillatory force to the sample and measures its response (stiffness and damping) as a function of temperature. DMA is one of the most accurate methods for determining the Tg of a thermoset. The peak of the tan delta (δ) curve, which represents the ratio of lost to stored energy, is a common and reliable indicator of the Tg.
Experimental Protocol:
-
Sample Preparation: A rectangular bar of the cured polymer with precise dimensions (e.g., 50mm x 10mm x 2mm) is prepared.
-
Instrument Setup: The sample is mounted in a three-point bending fixture.
-
Thermal Program: The sample is heated from ambient temperature to a temperature well above the Tg (e.g., 450°C) at a slow heating rate of 3°C/min to ensure thermal equilibrium. A constant oscillation frequency (e.g., 1 Hz) and strain are applied.
-
Data Analysis: The DMA output provides several key parameters:
-
Storage Modulus (E'): Represents the elastic response or stiffness of the material. A sharp drop in E' signifies the glass transition. [11] * Loss Modulus (E''): Represents the viscous response or the material's ability to dissipate energy. The peak of the E'' curve is another indicator of Tg.
-
Tan Delta (tan δ): The ratio of E''/E'. The peak of the tan delta curve is often reported as the Tg.
-
Comparative Analysis
The true measure of a new polymer's performance is how it stacks up against established materials. We will compare the expected thermal properties of our 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid-based polymer with two classes of high-performance thermosets: Bismaleimide (BMI) resins and aromatic polyimides (e.g., Kapton®).
Anticipated Properties of the Target Polymer:
-
High Td and Char Yield: The aromatic and imide core structure is expected to impart high thermal stability, similar to polyimides.
-
High Tg: The rigid backbone and crosslinked network should result in a high glass transition temperature. The presence of the carboxylic acid group could potentially increase intermolecular hydrogen bonding, further elevating the Tg.
-
High Modulus below Tg: The rigid molecular structure should lead to high stiffness in the glassy state.
Table 1: Comparative Thermal Stability Data (TGA)
| Property | Target Polymer (Expected) | Bismaleimide (BMI) Resin [12][13] | Aromatic Polyimide (Kapton®) [14][15] |
| Decomposition Temp. (Td5%, N2) | 450 - 500°C | 400 - 450°C | > 500°C |
| Char Yield @ 800°C (N2) | > 50% | 40 - 50% | > 60% |
| Decomposition Temp. (Td5%, Air) | 430 - 480°C | 380 - 430°C | > 500°C |
Table 2: Comparative Thermomechanical Properties (DSC & DMA)
| Property | Target Polymer (Expected) | Bismaleimide (BMI) Resin [9][11] | Aromatic Polyimide (Kapton®) [14][15] |
| Glass Transition Temp. (Tg, by DMA) | 280 - 350°C | 250 - 350°C | > 360°C |
| Storage Modulus (E') @ 50°C | 3 - 5 GPa | 3 - 6 GPa | 2.5 - 5 GPa |
Analysis and Interpretation: The target polymer is expected to exhibit thermal properties that are competitive with, and in some aspects potentially superior to, standard BMI resins, though likely not reaching the extreme stability of fully aromatic polyimides like Kapton®. The allyl crosslinking network, while robust, may be slightly less thermally stable than the networks formed by the addition polymerization of maleimide end-groups in BMIs. However, the presence of the carboxylic acid group could have a dual effect: while it may introduce a potential site for earlier decarboxylation, it could also promote stronger intermolecular interactions, enhancing overall thermal stability. [16][17]The ultimate performance will depend on the cure density and the final network architecture.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the thermal properties of novel 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid-based polymers. By integrating a plausible synthesis and polymerization strategy with detailed, well-justified thermal analysis protocols, we have established a framework for evaluating these materials. The comparative analysis against industry-standard BMI resins and polyimides provides the necessary context for assessing their potential in high-performance applications. The unique combination of a rigid imide core, a versatile allyl crosslinking site, and a functional carboxylic acid group makes this polymer class a compelling area for future research and development. The methodologies described herein provide the tools to unlock and validate that potential.
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Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. (2005). ResearchGate. [Link]
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DSC Analysis of Thermosetting Polyimides Based on Three Bismaleimide Resin Eutectic Mixtures. (2015). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Alternative N-Substituted Phthalimide Monomers for Specialty Polymer Synthesis
Introduction: Beyond Conventional Polyimides
Polyimides (PIs) represent a cornerstone class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1] These characteristics have cemented their use in demanding applications, from aerospace components to flexible electronics and medical devices.[1][2] The performance of these polymers is intrinsically linked to the chemical structure of their constituent monomers, specifically the dianhydride and the diamine.
Traditionally, the synthesis of polyimides has relied on a relatively small pool of aromatic monomers. However, these conventional PIs often exhibit drawbacks such as poor solubility and high color intensity (a characteristic yellow-to-brown hue), which limits their processability and precludes their use in optical applications.[3][4] The characteristic yellow color, for instance, arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties.[3]
To overcome these limitations and unlock new functionalities, researchers are increasingly turning to the rational design of novel monomers. This guide focuses on a critical, yet often overlooked, component: the N-substituted phthalimide monomer. By strategically modifying the N-substituent on the phthalimide ring, we can precisely tune the final properties of the polymer, creating materials tailored for highly specialized applications. This guide provides a comparative analysis of alternative N-substituted phthalimide monomers, offering experimental insights into their synthesis and the performance of the resulting polymers for researchers, scientists, and drug development professionals.
The Synthetic Foundation: Crafting the Monomer Building Blocks
The journey to a high-performance polymer begins with the synthesis of high-purity monomers. The choice of synthetic route is critical, as it impacts yield, purity, and scalability. Several robust methods exist for synthesizing N-substituted phthalimides.
Prevailing Synthetic Methodologies
The most common and direct route is the dehydrative condensation of phthalic anhydride with a primary amine containing the desired substituent (R-NH₂).[5][6] This reaction is typically carried out at elevated temperatures in a high-boiling point solvent like glacial acetic acid.
Another classic and highly reliable method is the Gabriel Synthesis , which involves the N-alkylation of potassium phthalimide with an alkyl halide.[5][7] This method is particularly effective for preparing pure primary amines but is equally applicable to synthesizing monomers where the substituent is introduced via an alkyl halide.
In recent years, more advanced metal-catalyzed reactions have been developed, offering milder reaction conditions and broader substrate scopes.[8][9] For example, copper-catalyzed systems have proven efficient for constructing phthalimide derivatives from various starting materials.[8]
Caption: General synthetic routes to N-substituted phthalimide monomers.
Experimental Protocol: Synthesis of N-(4-carboxyphenyl)phthalimide
This protocol details the synthesis of a functionalized monomer, N-(4-carboxyphenyl)phthalimide, which can be used to introduce carboxylic acid groups into the polymer backbone, enabling applications in drug delivery or as a site for further chemical modification.
Rationale: The choice of glacial acetic acid as a solvent is strategic; it facilitates the reaction and allows for the removal of water, driving the equilibrium towards the imide product. The final recrystallization step is crucial for achieving the high monomer purity required for successful polymerization.
Methodology:
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (14.8 g, 0.1 mol) and 4-aminobenzoic acid (13.7 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118°C) with continuous stirring. Maintain reflux for 4 hours. The product will begin to precipitate from the solution as the reaction proceeds.
-
Isolation: After 4 hours, cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with 50 mL of cold water to remove residual acetic acid, followed by 50 mL of cold ethanol to facilitate drying.
-
Purification: Recrystallize the crude product from ethanol or acetic acid to yield pure N-(4-carboxyphenyl)phthalimide as white crystals.
-
Drying: Dry the purified product in a vacuum oven at 80°C overnight.
-
Characterization: Confirm the structure and purity of the monomer using FT-IR (disappearance of N-H and appearance of imide C=O stretches at ~1775 and 1715 cm⁻¹) and ¹H-NMR spectroscopy.
A Comparative Guide to Alternative N-Substituents
The true innovation in specialty polymer design lies in the selection of the 'R' group on the N-substituted phthalimide monomer. This choice directly dictates the polymer's final properties. Below is a comparative analysis of several key classes of alternative monomers.
Monomers with Flexible Linkages (e.g., Ether, Sulfone)
Causality: Aromatic polyimides are notoriously rigid, leading to poor solubility and high glass transition temperatures (Tg), which makes them difficult to process.[4] By introducing flexible linkages such as ether (-O-) or sulfone (-SO₂-) into the N-substituent, we disrupt the planarity and chain packing of the polymer. This increased rotational freedom along the polymer backbone enhances solubility in common organic solvents and lowers the Tg, making the polymer more amenable to solution-based processing techniques like spin coating.
Example Monomers:
-
N-(4-phenoxyphenyl)phthalimide
-
N-(4-(phenylsulfonyl)phenyl)phthalimide
Monomers with Bulky Alicyclic or Fluorinated Groups
Causality: To create colorless and optically transparent polyimides (CPIs), the primary challenge is to suppress the formation of charge-transfer complexes (CTCs).[3] Introducing bulky, non-planar groups, such as alicyclic rings (e.g., cyclohexyl) or trifluoromethyl (-CF₃) groups, physically separates the polymer chains.[3][10] This increased intermolecular distance weakens the π-π stacking interactions that lead to CTC formation. Fluorinated groups also reduce the dielectric constant and moisture uptake, which is highly desirable for microelectronics applications.
Example Monomers:
-
N-(4-cyclohexylphenyl)phthalimide
-
N-(4-(trifluoromethyl)phenyl)phthalimide
Monomers with Reactive Functional Groups (e.g., -OH, -COOH, Acrylates)
Causality: Incorporating reactive functional groups directly into the monomer is a powerful strategy for creating "smart" or functional polymers. Hydroxyl (-OH) or carboxylic acid (-COOH) groups can serve as sites for cross-linking, improving the mechanical and thermal properties of the final material.[2] They can also act as attachment points for drug molecules or biomolecules. Acrylate-functionalized phthalimides are particularly interesting as they can undergo post-polymerization modifications via radical reactions, enabling the synthesis of complex copolymer architectures that are otherwise difficult to access.[11]
Example Monomers:
-
N-(4-hydroxyphenyl)phthalimide
-
N-(4-carboxyphenyl)phthalimide
-
N-Phthalimidyl Acrylate[11]
Monomers for Redox-Active Polymers
Causality: Phthalimide itself is a redox-active moiety, making it an excellent candidate for applications in energy storage, such as all-organic batteries.[12] By designing monomers where the phthalimide group is a pendant unit on a non-conjugated polymer backbone, its electrochemical properties can be harnessed. The N-substituent in this context is chosen to ensure good solubility in electrolyte solutions and to minimally interfere with the redox process of the phthalimide unit.
Example Monomers:
-
N-(2-aminoethyl)phthalimide (after reaction with a polymerizable group)
-
2-(N-phthalimido) ethyl methacrylate (NPEMA)[13]
Summary of Performance Data
The following table summarizes the expected impact of different N-substituents on key polymer properties, based on experimental data from the literature.
| N-Substituent Class | Example Monomer | Primary Effect on Polymer Properties | Thermal Stability (Tg) | Solubility | Optical Transparency | Key Application Area |
| Simple Aromatic | N-phenylphthalimide | Baseline for comparison | High | Low | Low (Yellow) | General High-Temp Materials |
| Flexible Linkage | N-(4-phenoxyphenyl)phthalimide | Enhances processability | Moderately Decreased | High | Moderate | Films, Coatings |
| Bulky Alicyclic | N-(cyclohexyl)phthalimide | Reduces chain packing & CTCs | Slightly Decreased | High | High (Colorless) | Flexible Displays, Optics |
| Fluorinated Group | N-(4-CF₃-phenyl)phthalimide | Reduces CTCs & dielectric constant | Maintained/Slightly Increased | High | High (Colorless) | Microelectronics |
| Reactive Group | N-(4-hydroxyphenyl)phthalimide | Allows for cross-linking/modification | Increased (post-crosslinking) | Varies | Varies | Functional Coatings, Membranes |
| Redox-Active Pendant | 2-(N-phthalimido) ethyl methacrylate | Imparts electrochemical activity | Varies with backbone | High | High | Organic Batteries, Sensors |
Polymerization and Characterization
The most common method for synthesizing polyimides from N-substituted phthalimide-containing diamines and a dianhydride is a two-step process.
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A Comparative Guide to the Biocompatibility Assessment of 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1] This guide provides a comprehensive framework for assessing the biocompatibility of a novel derivative, 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, by comparing it with its well-established predecessors, thalidomide and its safer analogs, lenalidomide and pomalidomide.
The central challenge with thalidomide, despite its therapeutic efficacy, lies in its severe teratogenicity and other toxic side effects.[2][3][4] The development of lenalidomide and pomalidomide marked significant progress, offering enhanced potency with a more manageable, albeit still significant, toxicity profile.[5][6] As we explore new derivatives like 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a rigorous and comparative biocompatibility assessment is paramount to ascertain their potential as safer and more effective therapeutic agents.
This guide will delve into the critical experimental protocols for evaluating cytotoxicity, genotoxicity, and hemocompatibility, providing not just the methodology but the scientific rationale behind each step. By juxtaposing the known data of established drugs with the yet-to-be-determined profile of this novel compound, we aim to provide a clear roadmap for its preclinical safety evaluation.
The Legacy of Phthalimides: A Comparative Overview
The journey of phthalimide-containing drugs from the tragic history of thalidomide to the targeted therapies of today underscores the critical importance of biocompatibility studies. Thalidomide's devastating teratogenic effects, causing severe birth defects, serve as a stark reminder of the potential for unintended biological interactions.[2][7][8] Its successors, lenalidomide and pomalidomide, were engineered to retain the therapeutic benefits while mitigating some of the adverse effects.
| Compound | Key Therapeutic Uses | Major Biocompatibility Concerns |
| Thalidomide | Multiple Myeloma, Erythema Nodosum Leprosum | Severe teratogenicity, peripheral neuropathy, deep vein thrombosis, sedation.[3][4] |
| Lenalidomide | Multiple Myeloma, Myelodysplastic Syndromes | Teratogenicity (contraindicated in pregnancy), myelosuppression (neutropenia, thrombocytopenia), risk of thrombosis.[5][9] |
| Pomalidomide | Multiple Myeloma, Kaposi Sarcoma | Teratogenicity (contraindicated in pregnancy), myelosuppression, venous thromboembolism, hepatotoxicity.[10][11] |
| 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid | Potential anti-inflammatory, anticancer | To be determined. Analogs suggest potential for skin/eye irritation and acute oral toxicity.[5][12][13] |
A Framework for Biocompatibility Assessment
A thorough in vitro biocompatibility assessment is the first crucial step in characterizing a new chemical entity. This process typically involves a battery of tests designed to evaluate the potential of a substance to cause harm to living tissues at a cellular and genetic level. The following sections outline the essential assays for evaluating 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives.
Workflow for In Vitro Biocompatibility Assessment
Caption: Decision pathway for further development based on comparative biocompatibility data.
By meticulously following these experimental workflows and critically analyzing the data in the context of established drugs like thalidomide, lenalidomide, and pomalidomide, researchers can make informed decisions about the potential of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives as safe and effective therapeutic candidates. The ultimate goal is to advance novel compounds that offer improved therapeutic windows, minimizing the risk of adverse effects while maximizing clinical benefit.
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid, a compound of interest in medicinal chemistry due to the prevalence of the isoindoline substructure in biologically active molecules and clinical drugs.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and deep understanding in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Analogous Compound Analysis:
Data from similar isoindoline carboxylic acid derivatives suggest that 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid should be treated as a hazardous substance with the following potential effects:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[3][4]
-
Serious Eye Irritation: Expect the compound to cause serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4][6][7]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[4][8]
Therefore, it is crucial to handle this compound with appropriate care to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential when handling powdered chemicals of this nature.[9][10][11] The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles and a face shield | Protects against airborne particles and potential splashes, which can cause serious eye irritation.[9][10] |
| Skin/Body | Laboratory coat and disposable coveralls | A lab coat provides a basic barrier. Coveralls offer more complete protection against powder residue and potential chemical burns.[9][12] |
| Hands | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[13] |
| Respiratory | A NIOSH-approved respirator (e.g., N95) | Essential for handling the powder outside of a fume hood to prevent inhalation of fine dust that can cause respiratory irritation.[10][12][13] |
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
Preparation and Weighing:
-
Designated Area: All handling of solid 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne powder.[14]
-
Ventilation: Ensure adequate ventilation is in place before starting any work.
-
Spill Kit: Have a chemical spill kit readily accessible.
-
Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the fine powder.
Dissolution and Reaction Setup:
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Closed System: Whenever possible, maintain a closed system during the reaction to prevent the release of any vapors or aerosols.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the escape of volatile substances.
Post-Reaction Work-up and Purification:
-
Cooling: Allow the reaction mixture to cool to room temperature before opening the apparatus.
-
Extraction and Washing: Perform all liquid-liquid extractions and washing steps in a fume hood.
-
Purification: If chromatography is used, ensure the column is packed and run in a well-ventilated area.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for safely handling 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid from preparation to disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spill (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into a designated waste container.[13]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[5][7] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Wash out the mouth with water and seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on the disposal of this chemical waste.
The following diagram illustrates the decision-making process for waste disposal.
Caption: A decision tree for the proper segregation and disposal of waste generated from handling the target compound.
By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid and ensure a safe laboratory environment for all personnel.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 2,3-Dioxoindoline-7-carboxylic acid.
-
PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The chemistry of isoindole natural products. U.S. National Library of Medicine. Retrieved from [Link]
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Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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Ribble Technology. (n.d.). Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
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University of Calgary. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
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Study.com. (n.d.). Preparing Carboxylic Acids: Description & Methods. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]
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National Safety Compliance. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
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Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]
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Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]
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3M. (2023, April). Powder Coatings. Retrieved from [Link]
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University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Capot Chemical. (2026, January 17). MSDS of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. Retrieved from [Link]
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MDPI. (2024, August 14). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Retrieved from [Link]
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PubChem. (n.d.). 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
Sources
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- 2. Isoindoline - Wikipedia [en.wikipedia.org]
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- 4. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | C11H9NO4 | CID 707457 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 14. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
